Product packaging for Adinazolam Mesylate(Cat. No.:CAS No. 57938-82-6)

Adinazolam Mesylate

Cat. No.: B1664377
CAS No.: 57938-82-6
M. Wt: 447.9 g/mol
InChI Key: FENBITQPWFCMEB-UHFFFAOYSA-N
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Description

See also: Adinazolam (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22ClN5O3S B1664377 Adinazolam Mesylate CAS No. 57938-82-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57938-82-6

Molecular Formula

C20H22ClN5O3S

Molecular Weight

447.9 g/mol

IUPAC Name

1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine;methanesulfonic acid

InChI

InChI=1S/C19H18ClN5.CH4O3S/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18;1-5(2,3)4/h3-10H,11-12H2,1-2H3;1H3,(H,2,3,4)

InChI Key

FENBITQPWFCMEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4.CS(=O)(=O)O

Appearance

Solid powder

Other CAS No.

57938-82-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adinazolam Mesylate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Adinazolam Mesylate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of adinazolam mesylate, a triazolobenzodiazepine. The information presented herein is intended for research and drug development purposes, offering detailed methodologies, data analysis, and visualization of key processes.

Synthesis of this compound

Adinazolam can be synthesized through various routes, with a high-yield, one-step conversion from the readily available pharmaceutical, estazolam, being a notable method.[1][2] The subsequent conversion of the adinazolam free base to its mesylate salt enhances its water solubility, a crucial factor for many research applications.[1]

Experimental Protocol: Synthesis of Adinazolam from Estazolam

This protocol is adapted from the method described by Gall et al.

Materials:

  • Estazolam

  • Bis-(dimethylamino)methane

  • Acetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Dissolve bis-(dimethylamino)methane in DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride dissolved in DMF to the cooled solution to form the dimethyl(methylene)ammonium chloride salt in situ.

  • To this mixture, add potassium carbonate, followed by a solution of estazolam in DMF.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 3 hours with constant stirring.

  • After the reaction is complete, perform a standard aqueous workup to isolate the crude adinazolam free base.

  • The crude product can be further purified using techniques such as recrystallization or column chromatography.

Experimental Protocol: Formation of this compound

Materials:

  • Adinazolam (free base)

  • Methanesulfonic acid

  • Anhydrous solvent (e.g., acetone, isopropanol)

Procedure:

  • Dissolve the purified adinazolam free base in a minimal amount of a suitable anhydrous solvent.

  • In a separate flask, prepare a solution of one molar equivalent of methanesulfonic acid in the same anhydrous solvent.

  • Slowly add the methanesulfonic acid solution to the adinazolam solution with stirring.

  • The this compound salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.

  • Collect the precipitate by filtration and wash with a small amount of cold, anhydrous solvent.

  • Dry the resulting this compound salt under vacuum to remove any residual solvent.

Synthesis of this compound

G Synthesis of this compound cluster_synthesis Synthesis of Adinazolam Free Base cluster_salt_formation Mesylate Salt Formation Estazolam Estazolam Reaction Mannich Reaction (DMF, K2CO3, 60°C) Estazolam->Reaction Dimethyl(methylene)ammonium chloride Dimethyl(methylene)ammonium chloride Dimethyl(methylene)ammonium chloride->Reaction Adinazolam_Free_Base Adinazolam (Free Base) Reaction->Adinazolam_Free_Base Salt_Formation Salt Formation (Anhydrous Solvent) Adinazolam_Free_Base->Salt_Formation Methanesulfonic_Acid Methanesulfonic Acid Methanesulfonic_Acid->Salt_Formation Adinazolam_Mesylate This compound Salt_Formation->Adinazolam_Mesylate

Caption: A flowchart illustrating the two-stage synthesis of this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are commonly employed.

Spectroscopic and Chromatographic Data
Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)Aromatic protons, diazepine ring protons, and aliphatic protons of the dimethylaminomethyl group will show characteristic signals.
¹³C NMR Chemical Shift (δ)Signals corresponding to aromatic carbons, carbonyl carbons, and aliphatic carbons will be observed.
Mass Spec. m/zThe molecular ion peak [M+H]⁺ for the free base is expected at approximately 352.13.
IR Spec. Wavenumber (cm⁻¹)Characteristic absorption bands for C-H, C=N, C=C, and C-Cl bonds are expected.
HPLC Retention TimeA single, sharp peak under specific chromatographic conditions indicates high purity.
Experimental Protocols for Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Analysis: Assign the observed chemical shifts to the corresponding protons and carbons in the adinazolam molecule.

2.2.2. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, such as a quadrupole time-of-flight (QTOF) or a triple quadrupole instrument, coupled with a suitable ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire mass spectra in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

2.2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in adinazolam.

2.2.4. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.

  • Instrumentation: An HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol).

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength where adinazolam shows strong absorbance (e.g., 254 nm).[3]

  • Data Analysis: Determine the retention time and peak area to assess purity.

Characterization Workflow

G Characterization Workflow for this compound cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-QTOF) Synthesized_Product->MS IR IR Spectroscopy (FTIR) Synthesized_Product->IR HPLC HPLC-UV Synthesized_Product->HPLC Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Characterization Fully Characterized This compound Structural_Confirmation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: A workflow diagram for the analytical characterization of synthesized this compound.

Signaling Pathway of Adinazolam

Adinazolam, like other benzodiazepines, exerts its effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Adinazolam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The result is an enhanced inhibitory signal, leading to the anxiolytic, sedative, and anticonvulsant properties of the drug.

Adinazolam Signaling Pathway

G Adinazolam's Mechanism of Action at the GABA-A Receptor Adinazolam Adinazolam GABA_A_Receptor GABA-A Receptor Adinazolam->GABA_A_Receptor Binds to allosteric site GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Chloride_Channel_Opening Increased Frequency of Chloride Channel Opening GABA_A_Receptor->Chloride_Channel_Opening Potentiates Chloride_Influx Chloride Ion (Cl⁻) Influx Chloride_Channel_Opening->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization CNS_Depression CNS Depressant Effects (Anxiolytic, Sedative) Hyperpolarization->CNS_Depression

Caption: The signaling pathway of adinazolam at the GABA-A receptor.

References

An In-Depth Technical Guide to the Physicochemical Properties of Adinazolam Mesylate for Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of adinazolam mesylate, a triazolobenzodiazepine derivative. The information presented herein is intended to support researchers and drug development professionals in designing and conducting robust experimental studies. This document details the compound's fundamental characteristics, stability profile, and established methodologies for its analysis, complete with visual representations of key processes and pathways.

Core Physicochemical Properties

Adinazolam, as the free base, and its mesylate salt exhibit distinct physicochemical characteristics that are crucial for understanding its behavior in various experimental settings. The mesylate salt was developed to enhance the aqueous solubility of the parent compound.[1] A summary of these properties is presented below.

Identity and Structure
  • Adinazolam (Free Base)

    • IUPAC Name: 1-(8-chloro-6-phenyl-4H-[1][2][3]triazolo[4,3-a][1]benzodiazepin-1-yl)-N,N-dimethylmethanamine

    • Chemical Formula: C₁₉H₁₈ClN₅

    • Molecular Weight: 351.83 g/mol

    • CAS Number: 37115-32-5

  • This compound

    • IUPAC Name: 1-(8-chloro-6-phenyl-4H-triazolo[4,3-a]benzodiazepin-1-yl)-N,N-dimethylmethanamine;methanesulfonic acid

    • Synonyms: Adinazolam methanesulfonate, Deracyn

    • Chemical Formula: C₂₀H₂₂ClN₅O₃S

    • Molecular Weight: 447.94 g/mol

    • CAS Number: 57938-82-6

Quantitative Physicochemical Data

A compilation of the key quantitative physicochemical parameters for both adinazolam free base and its mesylate salt is provided in Table 1 for easy comparison.

Table 1: Quantitative Physicochemical Properties of Adinazolam and this compound

PropertyAdinazolam (Free Base)This compoundReference(s)
Molecular Weight ( g/mol ) 351.83447.94
Melting Point (°C) 171–172.5Not explicitly found
Solubility Insoluble in water; Soluble in dichloromethane and methanol> 100 mg/mL in water
logP (octanol/water) 4.16Not applicable (as a salt)
pKa (Strongest Basic) 6.30 (dimethylamine group)Not explicitly found
Physical Appearance White or yellowish powderWhite or yellowish powder

Stability Profile

This compound is known to degrade under conditions of high relative humidity and elevated temperatures. The degradation process involves both hydrolysis and oxidation. The primary degradation product identified is a 6-aminoquinoline analog. Understanding the stability of this compound is critical for the development of stable formulations and for defining appropriate storage conditions.

Forced degradation studies are essential to identify potential degradation products and pathways, which is a regulatory requirement for drug development. These studies typically involve exposing the drug substance to stress conditions such as heat, humidity, light, and a range of pH values.

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a standard method for its determination.

Methodology:

  • Preparation of the Titrand: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically a co-solvent system (e.g., methanol/water) if aqueous solubility is a concern for the free base at different pH values. The concentration should be in the range of 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the titrand solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. This can be more accurately determined by plotting the first or second derivative of the curve.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh this compound B Dissolve in Solvent A->B C Calibrate pH Meter B->C D Titrate with Acid/Base C->D E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Inflection Point F->G H Calculate pKa G->H

Workflow for pKa Determination by Potentiometric Titration
Determination of logP by RP-HPLC

The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties. A common method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of adinazolam.

  • Sample Analysis: Dissolve adinazolam (free base) in the mobile phase and inject it into the HPLC system.

  • Data Acquisition: Determine the retention time (t_R) for each standard and for adinazolam. Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t₀) / t₀, where t₀ is the void time of the column.

  • Data Analysis: Plot the log(k') of the standards against their known logP values to generate a calibration curve. Use the log(k') of adinazolam to determine its logP from the calibration curve.

experimental_workflow_logp cluster_prep Preparation & Calibration cluster_analysis Sample Analysis cluster_calculation Calculation A Prepare Mobile Phase B Inject Standard Compounds A->B C Generate Calibration Curve (log(k') vs. logP) B->C H Determine logP from Calibration Curve C->H D Dissolve Adinazolam E Inject Sample D->E F Determine Retention Time E->F G Calculate log(k') F->G G->H

Workflow for logP Determination by RP-HPLC
Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of water or a relevant buffer solution in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It is an important parameter to assess for solid dosage form development.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound and place it in a tared container.

  • Controlled Humidity Exposure: Store the sample in a desiccator containing a saturated salt solution to maintain a constant relative humidity (RH) at a specific temperature (e.g., 25°C and 75% RH).

  • Weight Monitoring: Periodically remove the sample and re-weigh it until a constant weight is achieved, indicating that equilibrium has been reached.

  • Data Analysis: Calculate the percentage of moisture absorbed by the sample. The degree of hygroscopicity can be classified based on the percentage of weight gain.

Polymorphism Screening

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs can have different physicochemical properties.

Methodology:

  • Crystallization Studies: Crystallize this compound from a variety of solvents with different polarities and under various conditions (e.g., fast vs. slow evaporation, cooling crystallization, anti-solvent addition).

  • Solid-State Characterization: Analyze the resulting solid forms using techniques such as:

    • X-Ray Powder Diffraction (XRPD): To identify different crystal lattices.

    • Differential Scanning Calorimetry (DSC): To determine melting points and detect phase transitions.

    • Thermogravimetric Analysis (TGA): To assess the presence of solvates or hydrates.

    • Microscopy: To observe crystal habit and morphology.

  • Interconversion Studies: Slurry the different forms in various solvents to determine the most thermodynamically stable polymorph at a given temperature.

Signaling Pathway

Adinazolam is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor, which is distinct from the GABA binding site. This binding enhances the effect of the neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane leads to the anxiolytic, sedative, and anticonvulsant effects of the drug.

signaling_pathway cluster_receptor GABA-A Receptor cluster_extracellular Extracellular cluster_intracellular Intracellular GABA_A GABA-A Receptor Hyperpolarization Hyperpolarization GABA_A->Hyperpolarization Increased Cl- Influx BZD_site Benzodiazepine Site BZD_site->GABA_A Enhances GABA affinity GABA_site GABA Site GABA_site->GABA_A Opens Cl- channel Adinazolam Adinazolam Adinazolam->BZD_site Binds to GABA GABA GABA->GABA_site Binds to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Adinazolam's Modulation of the GABA-A Receptor Signaling Pathway

This guide provides a foundational understanding of the physicochemical properties of this compound, essential for its effective use in research and development. The provided experimental protocols offer a starting point for detailed characterization, and the diagrams visually summarize key concepts for enhanced comprehension.

References

The Genesis of a Triazolobenzodiazepine: An In-depth Technical Guide to the Early Discovery and Development of Adinazolam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adinazolam (brand name: Deracyn) is a triazolobenzodiazepine (TBZD) derivative that emerged from research efforts aimed at enhancing the therapeutic profile of existing benzodiazepines, particularly in the realm of antidepressant activity.[1][2] Developed by Dr. Jackson B. Hester at The Upjohn Company, the same chemist who developed alprazolam, adinazolam was investigated for its potential as a treatment for anxiety and major depressive disorder.[2][3] Although it was never granted FDA approval for clinical use, its unique pharmacological profile and the story of its development provide valuable insights into the structure-activity relationships of the triazolobenzodiazepine class and the broader field of psychopharmacology.[1] This technical guide provides a comprehensive overview of the early discovery and development of adinazolam, with a focus on its core pharmacology, preclinical and clinical evaluation, and the experimental methodologies employed.

Chemical Synthesis

The synthesis of adinazolam has been approached through several routes, with a notable high-yielding one-step method starting from the commercially available triazolobenzodiazepine, estazolam.

High-Yielding One-Step Synthesis from Estazolam

A particularly efficient synthesis involves the reaction of estazolam with dimethyl(methylene)ammonium chloride.

  • Reaction: Estazolam is reacted with dimethyl(methylene)ammonium chloride.

  • Reagents and Conditions: The reaction is typically carried out in an appropriate solvent.

  • Significance: This method offers a streamlined and efficient pathway to adinazolam, starting from a readily available precursor.

Another documented synthetic route begins with 7-chloro-2-hydrazineyl-5-phenyl-3H-benzo[e]diazepine.

G High-Yielding One-Step Synthesis of Adinazolam Estazolam Estazolam Adinazolam Adinazolam Estazolam->Adinazolam Reaction Reagent Dimethyl(methylene)ammonium chloride Reagent->Adinazolam

Caption: High-yielding one-step synthesis of adinazolam from estazolam.

Pharmacodynamics: Mechanism of Action

Adinazolam, like other benzodiazepines, exerts its effects on the central nervous system by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.

GABAergic Signaling Pathway

Adinazolam acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor complex, which is distinct from the GABA binding site. This binding event enhances the affinity of the GABA-A receptor for GABA. The increased binding of GABA leads to a more frequent opening of the chloride ion channel, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus producing an overall inhibitory effect on neuronal activity. This mechanism is responsible for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.

G Adinazolam's Mechanism of Action at the GABA-A Receptor Adinazolam Adinazolam GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) Adinazolam->GABA_A_Receptor Binds to GABA GABA GABA_A_Receptor->GABA Increases Affinity for Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA->GABA_A_Receptor Binds to Neuronal_Inhibition Neuronal Inhibition (Anxiolytic, Sedative Effects) Chloride_Channel->Neuronal_Inhibition Leads to

Caption: Adinazolam's positive allosteric modulation of the GABA-A receptor.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Adinazolam is readily absorbed after oral administration. A key feature of its pharmacokinetic profile is its extensive and rapid metabolism to its primary active metabolite, N-desmethyladinazolam (NDMAD). In fact, adinazolam is considered a prodrug, with NDMAD being responsible for the majority of the observed benzodiazepine-like effects. The metabolism of adinazolam to NDMAD is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. Other minor metabolites include alpha-hydroxyalprazolam and estazolam. The elimination half-life of adinazolam is short, typically less than 3 hours.

G Metabolic Pathway of Adinazolam Adinazolam Adinazolam (Prodrug) NDMAD N-desmethyladinazolam (NDMAD) (Active Metabolite) Adinazolam->NDMAD CYP3A4 (Liver) Minor_Metabolites Minor Metabolites (alpha-hydroxyalprazolam, estazolam) Adinazolam->Minor_Metabolites Metabolism Excretion Renal Excretion NDMAD->Excretion Elimination Minor_Metabolites->Excretion Elimination

Caption: The metabolic conversion of adinazolam to its active and minor metabolites.

Quantitative Pharmacokinetic and Binding Affinity Data
ParameterAdinazolamN-desmethyladinazolam (NDMAD)Reference(s)
Binding Affinity (Ki, nM) 2086.96
Bioavailability (Oral) ~40%-
Elimination Half-life (t½) < 3 hours-
Clearance (CL) -50% of adinazolam's clearance
Volume of Distribution (Vd) 106 L-

Preclinical Development

The preclinical evaluation of adinazolam involved a battery of in vitro and in vivo studies to characterize its pharmacological activity and therapeutic potential.

In Vitro Studies

Objective: To determine the binding affinity of adinazolam and its metabolites for the benzodiazepine receptor.

Methodology:

  • Radioligand: [3H]flunitrazepam was used as the radioligand to label benzodiazepine binding sites.

  • Tissue Preparation: Membranes from rat brain tissue were prepared.

  • Incubation: The brain membranes were incubated with [3H]flunitrazepam and varying concentrations of the test compounds (adinazolam or NDMAD).

  • Separation: Bound and free radioligand were separated by rapid vacuum filtration.

  • Quantification: The amount of radioactivity bound to the filters was measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

Objective: To identify the metabolites of adinazolam.

Methodology:

  • System: Pooled human liver microsomes were used to simulate hepatic metabolism.

  • Incubation: Adinazolam was incubated with the human liver microsomes in the presence of an NADPH-generating system.

  • Analysis: The metabolites were identified using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

In Vivo Animal Models

Objective: To assess the antidepressant-like effects of adinazolam.

Methodology:

  • Animal Model: Bilateral olfactory bulbectomy was performed on rats to induce a state with behavioral and neurochemical changes resembling depression in humans.

  • Drug Administration: Adinazolam was administered chronically to the OBX rats.

  • Behavioral Assessment: The primary behavioral endpoint was the attenuation of hyperactivity in an open-field test. Other behavioral tests could also be employed.

Objective: To screen for antidepressant activity.

Methodology:

  • Apparatus: A cylindrical tank filled with water.

  • Procedure: Mice or rats are placed in the water tank from which they cannot escape. The duration of immobility (floating) is measured.

  • Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Objective: To evaluate anxiolytic-like effects.

Methodology:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Rodents are placed in the center of the maze and their movement is tracked.

  • Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

G Preclinical Experimental Workflow for Adinazolam cluster_invitro In Vitro Studies cluster_invivo In Vivo Animal Models Receptor_Binding Receptor Binding Assays ([3H]flunitrazepam) Metabolism_Studies Metabolism Studies (Human Liver Microsomes) OBX_Model Olfactory Bulbectomized Rat (Depression) FST_Model Forced Swim Test (Depression) EPM_Model Elevated Plus Maze (Anxiety) Adinazolam Adinazolam Adinazolam->Receptor_Binding Adinazolam->Metabolism_Studies Adinazolam->OBX_Model Adinazolam->FST_Model Adinazolam->EPM_Model

Caption: Overview of the preclinical evaluation workflow for adinazolam.

Clinical Development

The clinical development program for adinazolam focused on its efficacy and safety in patients with major depressive disorder.

Phase II/III Clinical Trials

Objective: To evaluate the antidepressant efficacy and safety of adinazolam compared to placebo and active comparators.

General Design:

  • Study Type: Randomized, double-blind, placebo-controlled trials.

  • Patient Population: Outpatients diagnosed with major depressive disorder according to DSM-III criteria.

  • Interventions: Adinazolam mesylate, placebo, and in some studies, an active comparator like imipramine.

  • Duration: Typically 6 weeks of treatment.

  • Efficacy Measures: The primary efficacy endpoint was the change from baseline in the total score of the Hamilton Rating Scale for Depression (HAM-D). Other measures included the Clinical Global Impression (CGI) scale and patient-rated scales.

Key Findings:

  • Adinazolam was found to be significantly superior to placebo in reducing depressive symptoms.

  • In a comparative trial, adinazolam demonstrated comparable efficacy to the tricyclic antidepressant imipramine.

  • The most common side effects were sedation and drowsiness, which were generally mild and transient.

Conclusion

The early discovery and development of adinazolam as a triazolobenzodiazepine represent a focused effort to build upon the therapeutic success of earlier compounds in this class and expand their utility into the treatment of depression. Although adinazolam did not ultimately reach the market, the research conducted provided valuable knowledge regarding the pharmacology of triazolobenzodiazepines, the critical role of active metabolites, and the preclinical and clinical methodologies for evaluating novel psychotropic agents. The data and experimental protocols detailed in this guide offer a comprehensive resource for researchers and scientists in the field of drug discovery and development, highlighting the intricate process of bringing a potential new therapeutic from the laboratory to clinical investigation.

References

Unveiling the Preclinical Profile of Adinazolam Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacological profiling of adinazolam mesylate, a triazolobenzodiazepine with potential anxiolytic and antidepressant properties. This document synthesizes key data on its mechanism of action, receptor binding affinity, metabolic profile, and effects in various preclinical models. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

Core Pharmacological Attributes

Adinazolam is a triazolobenzodiazepine that primarily functions as a prodrug for its active metabolite, N-desmethyladinazolam (NDMAD)[1]. The pharmacological effects of adinazolam are largely attributed to the potent activity of NDMAD.

Mechanism of Action

Adinazolam and its primary metabolite, NDMAD, exert their effects by binding to benzodiazepine receptors on the gamma-aminobutyric acid type A (GABA-A) receptor complex[1]. This binding allosterically modulates the receptor, potentiating the inhibitory effects of the neurotransmitter GABA. This enhanced GABAergic transmission leads to the anxiolytic, anticonvulsant, and sedative properties characteristic of benzodiazepines. While adinazolam itself has a moderate affinity for the benzodiazepine receptor, NDMAD exhibits a significantly higher affinity, explaining its greater potency[1].

cluster_0 Neuronal Synapse cluster_1 Postsynaptic Membrane Presynaptic Terminal Presynaptic Terminal Postsynaptic Neuron Postsynaptic Neuron Presynaptic Terminal->Postsynaptic Neuron GABA Release GABA_A GABA-A Receptor Chloride Cl- Influx GABA_A->Chloride Channel Opening Adinazolam Adinazolam / NDMAD Adinazolam->GABA_A Binds to Benzodiazepine Site GABA GABA GABA->GABA_A Binds to GABA Site Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Leads to

Adinazolam's Mechanism of Action at the GABA-A Receptor.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its active metabolite, NDMAD.

Receptor Binding Affinities
CompoundReceptorRadioligandTissue SourceKi (nM)
AdinazolamBenzodiazepine[3H]FlunitrazepamNot Specified208[1]
NDMADBenzodiazepine[3H]FlunitrazepamNot Specified6.96[1]

Adinazolam has been shown to have negligible binding affinity for histamine H1, muscarinic, α1- and α2-adrenergic, 5-HT1A, 5-HT2, or dopamine D2 receptors.

In Vitro Functional Activity

Quantitative data from in vitro functional assays, such as EC50 or IC50 values for the potentiation of GABA-induced chloride currents, for adinazolam and NDMAD are not available in the reviewed preclinical literature.

Preclinical Pharmacokinetics

Comprehensive preclinical pharmacokinetic data for adinazolam and NDMAD in rats, dogs, and monkeys, including parameters such as Cmax, Tmax, AUC, elimination half-life, and bioavailability, are not detailed in the publicly available literature. Human studies indicate that adinazolam is rapidly and almost completely metabolized to NDMAD, with an estimated bioavailability of 40%.

Preclinical Efficacy Models: Experimental Protocols

Adinazolam has demonstrated anxiolytic, anticonvulsant, and antidepressant-like effects in various preclinical models. The detailed methodologies for three key assays are provided below.

Elevated Plus Maze (Anxiolytic Activity)

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behaviors in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor. For rats, the arms are typically 50 cm long and 10 cm wide, with the closed arms having 40 cm high walls.

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Drug Administration: this compound or vehicle is administered at a predetermined time before testing (e.g., 30-60 minutes for intraperitoneal injection).

  • Testing: Each animal is placed in the center of the maze, facing an open arm. The behavior of the animal is recorded for a 5-minute session.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

cluster_workflow Elevated Plus Maze Experimental Workflow start Start acclimation Animal Acclimation (1 hour) start->acclimation dosing Drug Administration (Adinazolam or Vehicle) acclimation->dosing placement Place Animal on Maze Center dosing->placement recording Record Behavior (5 minutes) placement->recording data_analysis Data Analysis (Time in open arms, etc.) recording->data_analysis end End data_analysis->end

Workflow for the Elevated Plus Maze Test.
Pentylenetetrazole-Induced Seizure Test (Anticonvulsant Activity)

The pentylenetetrazole (PTZ) induced seizure test is a common model to screen for anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.

Apparatus:

  • Observation chambers for individual animals.

  • Syringes for drug and PTZ administration.

Procedure:

  • Drug Administration: this compound or vehicle is administered at a specific time before the PTZ challenge.

  • PTZ Challenge: A convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous) is administered.

  • Observation: Animals are observed for a period of 30 minutes for the onset and severity of seizures.

  • Parameters Measured:

    • Latency to the first clonic seizure.

    • Presence or absence of generalized tonic-clonic seizures.

    • Mortality protection.

  • Data Analysis: Anticonvulsant activity is demonstrated by a significant increase in the latency to seizures, a reduction in the percentage of animals exhibiting tonic-clonic seizures, or protection from mortality compared to the vehicle group.

Olfactory Bulbectomized Rat Model (Antidepressant Activity)

The bilateral olfactory bulbectomy (OBX) in rats is a widely used animal model of depression that is sensitive to chronic, but not acute, antidepressant treatment.

Procedure:

  • Surgery: Rats undergo bilateral surgical removal of the olfactory bulbs. Sham-operated animals serve as controls.

  • Recovery: Animals are allowed to recover for a period of at least two weeks.

  • Drug Administration: Chronic daily administration of this compound or vehicle is initiated.

  • Behavioral Testing: After a period of chronic treatment (e.g., 14-21 days), animals are subjected to behavioral tests, such as the open field test.

  • Open Field Test:

    • Each rat is placed in the center of an open field arena.

    • Locomotor activity (e.g., number of line crossings, rearing) is recorded for a defined period (e.g., 5-10 minutes).

    • OBX rats typically exhibit hyperactivity in the open field, which is considered a behavioral correlate of depression-related agitation.

  • Data Analysis: A reversal of the OBX-induced hyperactivity by chronic adinazolam treatment is indicative of antidepressant-like activity.

Conclusion

This compound, primarily through its active metabolite NDMAD, is a potent modulator of the GABA-A receptor with demonstrated anxiolytic, anticonvulsant, and antidepressant-like properties in preclinical models. While the foundational pharmacology is established, this guide highlights the need for more detailed quantitative data, particularly regarding GABA-A receptor subtype selectivity, in vitro functional potency, and comprehensive pharmacokinetic profiling in standard preclinical species. Such data would be invaluable for a more complete understanding of its pharmacological profile and for guiding future drug development efforts. The provided experimental protocols and diagrams offer a framework for researchers to further investigate the therapeutic potential of adinazolam and related compounds.

References

Physicochemical Properties of Adinazolam and its Mesylate Salt

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Adinazolam Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various aqueous and organic solvents. It includes a detailed summary of available quantitative data, experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Adinazolam is a triazolobenzodiazepine, structurally related to alprazolam, that was investigated for its anxiolytic and antidepressant properties.[1][2] While it was never approved for public use by the FDA, it has appeared on the designer drug market.[2][3] Adinazolam is typically used in its mesylate salt form, this compound (U-41,123F), to improve its aqueous solubility.[4]

Key properties are summarized below:

PropertyAdinazolam (Free Base)This compound
Molecular Formula C₁₉H₁₈ClN₅C₂₀H₂₂ClN₅O₃S
Molar Mass 351.83 g/mol 447.94 g/mol
Appearance Crystalline solidSolid
Melting Point 171–172.5 °CNot specified
pKa (Strongest Basic) 6.30 - 6.39Not specified

Solubility Profile of this compound

The solubility of a drug substance is a critical factor in its formulation, delivery, and bioavailability. The mesylate salt of adinazolam exhibits significantly different solubility characteristics compared to its free base form.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for both adinazolam free base and this compound.

FormSolventSolubilityTemperatureSource(s)
This compound Water> 100 mg/mLNot Specified
This compound Water0.0672 mg/mL (Predicted)Not Specified
Adinazolam (Free Base) WaterInsolubleNot Specified
Adinazolam (Free Base) DichloromethaneSolubleNot Specified
Adinazolam (Free Base) MethanolSolubleNot Specified

Note on Discrepancies: There is a significant discrepancy in the reported aqueous solubility of this compound. A World Health Organization report states its solubility is greater than 100 mg/mL, indicating high solubility. In contrast, a predicted value from another source suggests a much lower solubility of 0.0672 mg/mL. For research and development purposes, experimental verification via the methods described below is strongly recommended.

Aqueous Solubility

Adinazolam free base is insoluble in water. The formation of the mesylate salt drastically increases its solubility in aqueous media, with reports indicating it is highly soluble (>100 mg/mL). As most pharmaceutical compounds are weak acids or bases, the pH of the aqueous solution is a critical parameter influencing solubility. For basic compounds like adinazolam, solubility generally increases as the pH decreases.

Organic Solvent Solubility

Experimental Methodologies for Solubility Determination

Accurate determination of solubility is essential during drug development. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.

Principle: An excess amount of the drug substance (this compound) is added to a specific solvent and agitated at a constant temperature until equilibrium is achieved. The saturated supernatant is then separated from the undissolved solid and analyzed to determine the drug concentration.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., purified water, phosphate buffer pH 7.4, methanol). The amount should be sufficient to ensure a solid phase remains after equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) is recommended.

  • Dilution: Accurately dilute the clear, saturated filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of adinazolam.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Start: Prepare Vials B Add Excess Adinazolam Mesylate to Solvent A->B Step 1 C Seal and Agitate at Constant Temperature (e.g., 24-72h) B->C Step 2 D Allow Excess Solid to Sediment C->D Step 3 E Centrifuge and Filter Supernatant D->E Step 4 F Accurately Dilute Filtrate E->F Step 5 G Analyze Concentration (e.g., HPLC-UV) F->G Step 6 H Calculate Solubility (Concentration x Dilution Factor) G->H Step 7 I End: Report Result H->I Step 8

Workflow for Shake-Flask Solubility Determination.

Mechanism of Action: GABA-A Receptor Modulation

Adinazolam, like other benzodiazepines, exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway:

  • Binding: Adinazolam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.

  • Potentiation: This binding potentiates the effect of GABA, increasing the affinity of GABA for its own binding site.

  • Channel Opening: When GABA binds, it opens an integrated chloride ion (Cl⁻) channel. Adinazolam's presence increases the frequency of this channel opening.

  • Hyperpolarization: The increased influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane.

  • Inhibition: This hyperpolarization makes the neuron less likely to fire an action potential in response to excitatory stimuli, leading to widespread central nervous system depression and producing the characteristic anxiolytic and sedative effects.

Mechanism of Adinazolam at the GABA-A Receptor.

References

An In-depth Technical Guide to the Structural Elucidation of Adinazolam Mesylate using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of adinazolam mesylate, a triazolobenzodiazepine. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful techniques for determining the chemical structure and fragmentation patterns of complex organic molecules. This document outlines detailed experimental protocols, presents available data in a structured format, and utilizes visualizations to illustrate key concepts and workflows.

Introduction

Adinazolam, 1-(8-chloro-6-phenyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-1-yl)-N,N-dimethylmethanamine, is a benzodiazepine derivative. For pharmaceutical use, it is often prepared as a mesylate salt to improve its solubility. The definitive confirmation of its chemical structure is a critical step in drug development and forensic analysis, ensuring identity, purity, and stability. NMR and MS are the cornerstone techniques for this purpose. While NMR provides detailed information about the connectivity of atoms in a molecule, MS reveals the molecular weight and provides characteristic fragmentation patterns that aid in structural confirmation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed experimental protocol for acquiring NMR spectra of this compound is crucial for obtaining high-quality data. The following is a general procedure based on standard practices for small molecule characterization.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound reference standard.

  • Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

  • Ensure complete dissolution, using gentle vortexing if necessary.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set to at least 1.5 times the longest T₁ relaxation time to ensure accurate integration.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • Due to the lower natural abundance of ¹³C, a larger number of scans is necessary.

  • 2D NMR (COSY, HSQC, HMBC):

    • Correlation Spectroscopy (COSY) to establish proton-proton couplings.

    • Heteronuclear Single Quantum Coherence (HSQC) to identify direct carbon-proton correlations.

    • Heteronuclear Multiple Bond Correlation (HMBC) to determine long-range carbon-proton correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

A study on the NMR spectroscopic characterization of this compound in aqueous solution has shown that its structure can be pH-dependent. This is an important consideration when selecting the solvent and interpreting the spectra, as different ionization states can lead to significant changes in chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern. Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-QTOF-MS) is a powerful technique for this purpose.

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter before injection to prevent contamination of the LC system.

Instrumentation and Data Acquisition (LC-QTOF-MS):

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm) is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) is common.

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for benzodiazepines.

    • Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) analyzer provides high resolution and accurate mass measurements.

    • MS Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-600 Da).

    • MS/MS (Tandem MS): Perform fragmentation of the protonated molecular ion ([M+H]⁺) to obtain a characteristic fragmentation pattern. This is typically done using collision-induced dissociation (CID).

Data Presentation

NMR Spectral Data

While a comprehensive, publicly available, tabulated dataset of experimental ¹H and ¹³C NMR chemical shifts and coupling constants for this compound is not readily found in the literature, the following tables present predicted NMR data. These predictions are based on computational algorithms and should be used as a reference for spectral interpretation. The actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for Adinazolam

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-2'7.5 - 7.6m
H-3'7.4 - 7.5m
H-4'7.4 - 7.5m
H-5'7.5 - 7.6m
H-6'7.5 - 7.6m
H-77.6 - 7.7d
H-97.3 - 7.4dd
H-107.8 - 7.9d
CH₂ (4)4.0 - 5.5 (diastereotopic)ABq
CH₂-N3.5 - 3.7s
N(CH₃)₂2.3 - 2.5s

Note: The chemical shift of the methanesulfonic acid proton would appear as a broad singlet, typically downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for Adinazolam

CarbonPredicted Chemical Shift (ppm)
C-1150 - 152
C-445 - 47
C-5a168 - 170
C-6138 - 140
C-7130 - 132
C-8133 - 135
C-9128 - 130
C-10125 - 127
C-10a140 - 142
C-1'135 - 137
C-2'/6'128 - 130
C-3'/5'129 - 131
C-4'131 - 133
CH₂-N58 - 60
N(CH₃)₂43 - 45

Note: The chemical shift of the methanesulfonic acid carbon would appear around 40 ppm.

Mass Spectrometry Data

The mass spectrum of adinazolam provides the molecular weight and a characteristic fragmentation pattern that serves as a fingerprint for its identification.

Table 3: Key Mass Spectrometry Data for Adinazolam

Ionm/z (Da)Description
[M+H]⁺352.1Protonated molecular ion of adinazolam
[M+H-C₂H₆N]⁺308.1Loss of dimethylamine radical
[M+H-C₃H₇N₂]⁺281.1Loss of the dimethylaminomethyl radical
[C₁₅H₁₀ClN₂]⁺265.1Further fragmentation
[C₆H₅]⁺77.1Phenyl cation

Note: The molecular weight of adinazolam free base is 351.8 g/mol . The mesylate salt will not be observed as a single entity in the gas phase under typical ESI conditions.

Visualizations

Structural Elucidation Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR and mass spectrometry.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Confirmation Sample This compound Reference Standard NMR_Sample Dissolution in Deuterated Solvent Sample->NMR_Sample for NMR MS_Sample Dilution in LC Mobile Phase Sample->MS_Sample for MS NMR NMR Spectrometer (¹H, ¹³C, 2D) NMR_Sample->NMR MS LC-QTOF-MS MS_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectra (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure Elucidated Structure of This compound NMR_Data->Structure MS_Data->Structure Adinazolam Adinazolam [M+H]⁺ m/z = 352.1 Fragment1 Loss of C₂H₆N [M+H-44]⁺ m/z = 308.1 Adinazolam->Fragment1 - (CH₃)₂N Fragment2 Loss of C₃H₇N₂ [M+H-71]⁺ m/z = 281.1 Adinazolam->Fragment2 - CH₂N(CH₃)₂ Fragment4 Phenyl Cation [C₆H₅]⁺ m/z = 77.1 Adinazolam->Fragment4 Cleavage of Benzodiazepine Ring Fragment3 Further Fragmentation m/z = 265.1 Fragment2->Fragment3 - N₂

References

Adinazolam Mesylate: An In-depth Technical Guide to Degradation Pathways and Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adinazolam, a triazolobenzodiazepine, has been a subject of interest for its potential therapeutic applications. As with any pharmaceutical compound, a thorough understanding of its stability, degradation pathways, and impurity profile is critical for ensuring its safety, efficacy, and quality. This technical guide provides a comprehensive overview of the degradation behavior of adinazolam mesylate, summarizing known degradation products, outlining experimental protocols for stress testing, and presenting a logical framework for its impurity profiling.

Degradation Pathways of this compound

Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions. While specific, detailed public data on the forced degradation of this compound is limited, available information indicates that the molecule is susceptible to degradation under conditions of high humidity and elevated temperatures. The primary degradation mechanisms are hydrolysis and oxidation.

A key study on a sustained-release tablet formulation of this compound revealed that under stress conditions of high relative humidity and temperature, the compound degrades to form a major product identified as the 6-aminoquinoline analog , along with several other minor impurities. In total, five degradation products were identified, suggesting a complex degradation profile involving both hydrolytic and oxidative pathways.[1]

Hydrolytic Pathway: The benzodiazepine ring system is known to be susceptible to hydrolysis, particularly at the azomethine bond. In the case of adinazolam, this could lead to the opening of the diazepine ring.

Oxidative Pathway: The dimethylaminomethyl side chain of adinazolam is a potential site for oxidative degradation, which could lead to the formation of N-desmethyladinazolam or the complete loss of the side chain to form estazolam.[2]

Further research into the degradation of structurally related triazolobenzodiazepines, such as alprazolam and estazolam, can provide valuable insights into the potential degradation pathways of adinazolam.

Degradation Pathway of this compound

Potential Degradation Pathways of this compound Adinazolam This compound Hydrolysis Hydrolysis (High Humidity, High Temperature) Adinazolam->Hydrolysis Oxidation Oxidation (High Humidity, High Temperature) Adinazolam->Oxidation Aminoquinoline 6-Aminoquinoline Analog (Major Degradant) Hydrolysis->Aminoquinoline Major Pathway Other_Hydrolytic Other Hydrolytic Products Hydrolysis->Other_Hydrolytic N_Desmethyl N-Desmethyladinazolam Oxidation->N_Desmethyl Estazolam_Deg Estazolam Oxidation->Estazolam_Deg

Caption: Potential degradation pathways of this compound.

Impurity Profiling

Impurity profiling is a critical aspect of drug development and quality control. For this compound, this involves the identification and quantification of process-related impurities and degradation products.

Process-Related Impurities: These impurities can arise from the synthetic route used to manufacture adinazolam. Potential process impurities should be resolved from the active pharmaceutical ingredient (API) and any identified degradation products.

Degradation Products: As discussed, the primary degradation products result from hydrolysis and oxidation. A stability-indicating analytical method is crucial for separating and quantifying these impurities.

Impurity TypePotential ImpuritiesOrigin
Degradation 6-Aminoquinoline Analog (Major)Hydrolysis/Oxidation
Other Unidentified DegradantsHydrolysis/Oxidation
Metabolites (for reference) N-desmethyladinazolamMetabolism
EstazolamMetabolism
alpha-HydroxyalprazolamMetabolism

Table 1: Summary of Potential Impurities of this compound.

Experimental Protocols for Forced Degradation Studies

While a specific, detailed protocol for the forced degradation of this compound is not publicly available, a general approach based on ICH guidelines and studies of related benzodiazepines can be outlined. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without generating secondary, irrelevant degradants.

A. Acid and Base Hydrolysis:

  • Procedure: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and treat with 0.1 M HCl and 0.1 M NaOH separately.

  • Conditions: Maintain the solutions at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., 24-48 hours), with periodic sampling.

  • Neutralization: Neutralize the samples before analysis.

B. Oxidative Degradation:

  • Procedure: Treat a solution of this compound with an oxidizing agent, such as 3% hydrogen peroxide.

  • Conditions: Conduct the experiment at room temperature for a specified duration, monitoring the degradation.

C. Thermal Degradation:

  • Procedure: Expose solid this compound to dry heat in a temperature-controlled oven.

  • Conditions: A common condition is 105°C for 24 hours, or as needed to achieve sufficient degradation.

D. Photolytic Degradation:

  • Procedure: Expose a solution of this compound to a light source capable of emitting both UV and visible light.

  • Conditions: As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter. A control sample should be protected from light.

Experimental Workflow for Forced Degradation Studies

Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M HCl) HPLC HPLC-UV/DAD Analysis Acid->HPLC Base Base Hydrolysis (0.1M NaOH) Base->HPLC Oxidation_Stress Oxidation (3% H2O2) Oxidation_Stress->HPLC Thermal Thermal (105°C) Thermal->HPLC Photolytic Photolytic (ICH Q1B) Photolytic->HPLC API This compound API API->Acid API->Base API->Oxidation_Stress API->Thermal API->Photolytic LCMS LC-MS for Identification HPLC->LCMS Quantification Quantification of Impurities HPLC->Quantification Mass_Balance Mass Balance Calculation Quantification->Mass_Balance

References

In Vitro Metabolism of Adinazolam Mesylate in Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the in vitro metabolism of adinazolam mesylate, focusing on studies conducted with human liver microsomes (HLMs). It is intended for researchers, scientists, and professionals in the field of drug development and metabolism. This document outlines the primary metabolic pathways, enzymatic kinetics, and detailed experimental protocols for studying the biotransformation of this compound.

Introduction

Adinazolam is a triazolobenzodiazepine that has been investigated for its anxiolytic and antidepressant properties.[1] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy and safety.[2] In vitro models, particularly human liver microsomes, are indispensable tools for this purpose as they contain a high concentration of key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2][3] Adinazolam is known to be a prodrug, being rapidly and extensively converted to its primary active metabolite, N-desmethyladinazolam (NDMAD).[4]

Primary Metabolic Pathways

The in vitro metabolism of adinazolam in human liver microsomes is primarily characterized by Phase I oxidative reactions. The principal pathway is N-demethylation, which occurs in a sequential manner.

  • First N-demethylation: Adinazolam is converted to its major and more potent metabolite, N-desmethyladinazolam (NDMAD).

  • Second N-demethylation: NDMAD is further demethylated to form didesmethyladinazolam (DDMAD).

  • Other Metabolites: Another unidentified metabolite, designated as 'U', has been observed to form from NDMAD.

The primary enzymes responsible for these biotransformations have been identified as isoforms of the Cytochrome P450 family. Specifically, CYP3A4 is the main enzyme mediating the N-demethylation of both adinazolam and NDMAD. CYP2C19 also contributes to these reactions, while CYP2C9 shows a minor role in the demethylation of NDMAD. No significant metabolic activity was detected for CYPs 1A2, 2C9 (for adinazolam), 2D6, and 2E1.

G cluster_main Adinazolam Metabolic Pathway in Human Liver Microsomes adinazolam Adinazolam ndmad N-desmethyladinazolam (NDMAD) adinazolam->ndmad CYP3A4 (Primary) CYP2C19 (Secondary) ddmad didesmethyladinazolam (DDMAD) ndmad->ddmad CYP3A4 CYP2C19 CYP2C9 metabolite_u Metabolite U (Unidentified) ndmad->metabolite_u CYP3A4

Caption: Metabolic cascade of adinazolam in human liver microsomes.

Quantitative Metabolic Data

The kinetics of adinazolam's primary metabolic steps have been characterized to determine enzyme affinity (Km) and inhibitory potential (IC50, Ki). These parameters are essential for predicting in vivo metabolic clearance and the likelihood of drug-drug interactions.

Table 1: Michaelis-Menten Kinetic Parameters for Adinazolam and NDMAD Metabolism

SubstrateMetaboliteCatalyzing Enzyme(s)Km (μM)
AdinazolamNDMADHuman Liver Microsomes92
AdinazolamNDMADcDNA-expressed CYP2C1939
AdinazolamNDMADcDNA-expressed CYP3A483
NDMADDDMADHuman Liver Microsomes259
NDMADDDMADcDNA-expressed CYP2C19187
NDMADDDMADcDNA-expressed CYP3A4220
NDMADDDMADcDNA-expressed CYP2C91068
NDMADMetabolite UHuman Liver Microsomes498

Data sourced from a study using substrate concentrations ranging from 10-1000 μM.

Table 2: Inhibition of Adinazolam and NDMAD N-demethylation in Human Liver Microsomes

InhibitorTarget PathwayTarget EnzymeIC50 (μM)Ki (μM)
KetoconazoleAdinazolam → NDMADCYP3A40.15< 0.04
TroleandomycinAdinazolam → NDMADCYP3A41.96N/A
KetoconazoleNDMAD → DDMADCYP3A40.14N/A
KetoconazoleNDMAD → Metabolite UCYP3A4< 0.1N/A

IC50: The concentration of an inhibitor that results in 50% of the maximum inhibition. Ki: Inhibition constant.

Experimental Protocols

A generalized protocol for studying the in vitro metabolism of adinazolam using HLMs is outlined below. This protocol is synthesized from standard methodologies in the field.

To determine the metabolic profile, kinetic parameters (Km, Vmax), and principal CYP enzymes involved in the biotransformation of this compound in vitro.

  • Substrates: this compound, N-desmethyladinazolam

  • Microsomes: Pooled Human Liver Microsomes (HLM), stored at -80°C

  • Cofactor: NADPH (20 mM stock solution)

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Recombinant Enzymes: cDNA-expressed human CYPs (e.g., CYP3A4, CYP2C19) for reaction phenotyping

  • Inhibitors: CYP-specific inhibitors (e.g., Ketoconazole for CYP3A4)

  • Termination Solution: Ice-cold organic solvent (e.g., Acetonitrile, Ethyl Acetate)

  • Analytical Standards: Reference standards for adinazolam and its metabolites (NDMAD, DDMAD)

  • Preparation: Thaw pooled HLMs on ice. Prepare a master mix containing phosphate buffer and HLM to the desired protein concentration (e.g., 0.1-0.5 mg/mL).

  • Pre-incubation: Aliquot the master mix into microcentrifuge tubes. Add the test substrate (adinazolam, dissolved in a minimal amount of organic solvent like DMSO, ensuring final concentration is <0.2%) or a vehicle control. Pre-incubate the mixture for 5-10 minutes at 37°C with gentle agitation.

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution. For kinetic studies, substrate concentrations should span the expected Km value (e.g., 10-1000 µM for adinazolam).

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 0-60 minutes), ensuring the reaction is within the linear range (typically <15% substrate consumption).

  • Termination: Stop the reaction by adding 2-3 volumes of ice-cold organic solvent. This precipitates the microsomal proteins.

  • Extraction: Vortex the samples and centrifuge at high speed (e.g., >3000 rpm) for 5-10 minutes to pellet the protein.

  • Sample Analysis: Transfer the supernatant to a new tube or HPLC vial for analysis.

G cluster_workflow General Workflow for HLM Incubation prep 1. Prepare Incubation Mix (HLM + Buffer + Substrate) pre_incubate 2. Pre-incubate at 37°C prep->pre_incubate initiate 3. Initiate Reaction (Add NADPH) pre_incubate->initiate incubate 4. Incubate at 37°C (Linear Time Range) initiate->incubate terminate 5. Terminate Reaction (Add Cold Organic Solvent) incubate->terminate extract 6. Centrifuge & Extract (Collect Supernatant) terminate->extract analyze 7. LC-MS/MS Analysis (Quantify Metabolites) extract->analyze

Caption: Standard experimental workflow for in vitro HLM metabolism studies.

Two primary methods are used to identify the specific CYP enzymes responsible for metabolizing adinazolam:

  • Recombinant Human CYPs: Adinazolam is incubated individually with a panel of cDNA-expressed recombinant human CYP enzymes. The formation of metabolites indicates which enzymes are capable of catalyzing the reaction.

  • Selective Chemical Inhibition: The incubation is performed with pooled HLMs in the presence of known, isoform-selective chemical inhibitors. A significant reduction in metabolite formation in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) points to the involvement of that enzyme.

The quantification of adinazolam and its metabolites is typically performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

  • Chromatography: Separation is achieved on a C18 analytical column (e.g., BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution is used, commonly with water and methanol or acetonitrile, both containing a modifier like 0.1-0.2% formic acid to improve ionization.

  • Detection: A triple quadrupole mass spectrometer (TQ detector) is operated in positive electrospray ionization (ESI+) mode.

  • Quantification: Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for adinazolam and each metabolite are monitored for high selectivity and sensitivity.

Conclusion

In vitro studies using human liver microsomes demonstrate that adinazolam is primarily metabolized through sequential N-demethylation to N-desmethyladinazolam (NDMAD) and didesmethyladinazolam (DDMAD). The biotransformation is predominantly catalyzed by CYP3A4, with a secondary contribution from CYP2C19. The strong inhibition of adinazolam metabolism by CYP3A4 inhibitors like ketoconazole highlights a potential for clinically significant drug-drug interactions. The data and protocols presented herein provide a comprehensive framework for the continued investigation of adinazolam metabolism and its implications in drug development.

References

Unveiling the Metabolic Fate of Adinazolam Mesylate: A Technical Guide to Identifying Novel Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification of novel metabolites of adinazolam mesylate in biological samples. Adinazolam, a triazolobenzodiazepine, undergoes extensive metabolism, and a thorough understanding of its biotransformation is critical for drug development, clinical pharmacology, and forensic toxicology. This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to facilitate the discovery and characterization of previously unidentified metabolic products.

Introduction to Adinazolam Metabolism

Adinazolam is primarily metabolized in the liver, with the cytochrome P450 enzyme CYP3A4 playing a crucial role in its biotransformation.[1] The metabolism of adinazolam is known to produce several active and inactive metabolites. The major metabolic pathway involves N-dealkylation of the dimethylaminomethyl side chain.[1][2]

The established major metabolites of adinazolam include:

  • N-desmethyladinazolam: The primary and pharmacologically active metabolite.[2][3]

  • N,N-didesmethyladinazolam: A further N-demethylated metabolite.

  • Estazolam: A minor metabolite.

  • alpha-Hydroxy-alprazolam: Another minor metabolite.

While these metabolites are well-documented, the potential for the formation of other, novel metabolites through various phase I and phase II metabolic reactions remains an area of active investigation. The identification of such novel metabolites is essential for a complete understanding of the drug's disposition and potential for drug-drug interactions or idiosyncratic toxicity.

Quantitative Data Summary

The following table summarizes the available quantitative data for the known metabolites of adinazolam. It is important to note that quantitative data for novel metabolites is not yet available and would be a primary output of the experimental protocols described herein.

MetaboliteBiological MatrixMethod of AnalysisConcentration / Excretion PercentageReference
N-desmethyladinazolam UrineHPLC>50% of a single oral dose excreted within 24 hours.
Adinazolam (Unchanged) UrineHPLC<2% of a single oral dose excreted within 24 hours.
alpha-Hydroxy-alprazolam UrineHPLC<5% of a single oral dose excreted within 24 hours.
Estazolam UrineHPLC<5% of a single oral dose excreted within 24 hours.
N,N-didesmethyladinazolam UrineHPLC<5% of a single oral dose excreted within 24 hours.

Experimental Protocols for Novel Metabolite Identification

This section provides a detailed, step-by-step guide for the in-vitro and in-vivo identification of novel adinazolam metabolites.

In-Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol is designed to generate and identify phase I metabolites of adinazolam in a controlled environment.

3.1.1. Materials

  • This compound standard

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

3.1.2. Incubation Procedure

  • Prepare a stock solution of this compound in methanol (1 mg/mL).

  • In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), pooled HLMs (final protein concentration 0.5-1.0 mg/mL), and the adinazolam stock solution (final substrate concentration 1-10 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for 60 minutes with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Include control incubations: one without NADPH to identify non-enzymatic degradation and another without adinazolam to identify endogenous microsomal components.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-HRMS analysis.

Sample Preparation from Biological Fluids (Urine and Plasma)

This protocol details the extraction of adinazolam and its metabolites from urine and plasma for analysis.

3.2.1. Urine Sample Preparation

  • Centrifuge a 1 mL aliquot of urine at 2000 x g for 10 minutes to remove particulate matter.

  • To the supernatant, add 10 µL of an internal standard solution (e.g., a structurally similar benzodiazepine not expected to be present in the sample).

  • Perform enzymatic hydrolysis of glucuronide conjugates by adding β-glucuronidase and incubating at 37°C for 2 hours.

  • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue for LC-HRMS analysis.

3.2.2. Plasma Sample Preparation

  • To 1 mL of plasma, add 10 µL of the internal standard.

  • Perform protein precipitation by adding 3 mL of ice-cold acetonitrile, vortexing for 1 minute, and centrifuging at 4000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

This is the core analytical technique for separating and identifying both known and novel metabolites.

3.3.1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

3.3.2. Chromatographic Conditions

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate metabolites, for example:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

3.3.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Full scan MS followed by data-dependent MS/MS (dd-MS2) or all-ion fragmentation (AIF).

  • Full Scan Mass Range: m/z 100-1000.

  • Resolution: > 60,000 FWHM.

  • Collision Energy: Stepped collision energies (e.g., 10, 20, 40 eV) in MS/MS to obtain rich fragmentation spectra.

Data Processing and Novel Metabolite Identification Workflow

The identification of novel metabolites relies on a systematic data analysis workflow.

  • Peak Picking and Alignment: Process the raw LC-HRMS data using software such as XCMS, MZmine, or vendor-specific software to detect and align chromatographic peaks across different samples.

  • Comparison with Controls: Compare the peak lists from the adinazolam-treated samples with the control samples (no drug incubation or blank biological matrix) to identify drug-related peaks.

  • Known Metabolite Identification: Identify the peaks corresponding to the known metabolites of adinazolam based on their accurate mass and retention times (if standards are available).

  • Novel Metabolite Candidate Selection: Utilize advanced data mining techniques to identify potential novel metabolites:

    • Mass Defect Filtering: Search for compounds with a similar mass defect to the parent drug.

    • Isotope Pattern Filtering: Look for characteristic isotopic patterns, especially for chlorine-containing compounds like adinazolam.

    • Predicted Metabolite List: Search for the accurate masses of predicted metabolites from common metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation).

  • Structure Elucidation: For each novel metabolite candidate, perform detailed structural elucidation based on:

    • Accurate Mass Measurement: Determine the elemental composition.

    • MS/MS Fragmentation Pattern: Analyze the fragmentation pattern to identify structural motifs and the site of metabolic modification. Compare the fragmentation of the metabolite with that of the parent drug.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the adinazolam metabolism and the experimental workflow for novel metabolite identification.

Adinazolam_Metabolic_Pathway Adinazolam Adinazolam N_Desmethyl N-desmethyladinazolam (Major, Active) Adinazolam->N_Desmethyl N-Demethylation (CYP3A4) Estazolam Estazolam (Minor) Adinazolam->Estazolam Side-chain cleavage alpha_Hydroxy alpha-Hydroxy-alprazolam (Minor) Adinazolam->alpha_Hydroxy Hydroxylation & Cleavage Novel Novel Metabolites (Hypothetical) Adinazolam->Novel NN_Didesmethyl N,N-didesmethyladinazolam N_Desmethyl->NN_Didesmethyl N-Demethylation PhaseII Phase II Metabolites (e.g., Glucuronides) N_Desmethyl->PhaseII NN_Didesmethyl->PhaseII alpha_Hydroxy->PhaseII

Caption: Metabolic pathway of adinazolam.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing & Identification HLM In-vitro Incubation (Human Liver Microsomes) LCHRMS LC-HRMS Analysis (Full Scan & dd-MS2/AIF) HLM->LCHRMS Urine Urine Sample (Enzymatic Hydrolysis, LLE) Urine->LCHRMS Plasma Plasma Sample (Protein Precipitation) Plasma->LCHRMS PeakDetect Peak Detection & Alignment LCHRMS->PeakDetect ControlComp Comparison with Controls PeakDetect->ControlComp KnownMet Known Metabolite ID ControlComp->KnownMet NovelMet Novel Metabolite Candidate Selection (Mass Defect, Isotope Pattern, etc.) ControlComp->NovelMet StructElucid Structure Elucidation (Accurate Mass & MS/MS) NovelMet->StructElucid

Caption: Workflow for novel metabolite identification.

References

Adinazolam Mesylate: A Technical Guide to Salt Form Selection and Property Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the salt form selection for the triazolobenzodiazepine, adinazolam, with a specific focus on the mesylate salt. Adinazolam, developed for its anxiolytic and antidepressant properties, exhibits poor aqueous solubility in its free base form, a significant challenge for oral bioavailability. This guide explores the critical role of salt formation in overcoming this limitation, detailing the impact of the mesylate salt on key physicochemical properties. It includes a summary of available quantitative data, detailed experimental protocols for salt selection and characterization, and visual diagrams to illustrate workflows and mechanisms of action, serving as a comprehensive resource for drug development professionals.

Introduction: The Imperative of Salt Selection in Drug Development

The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties. For orally administered drugs, aqueous solubility and dissolution rate are paramount, as they govern the extent and rate of absorption into the systemic circulation. A significant portion of new chemical entities emerging from drug discovery pipelines exhibit poor aqueous solubility, posing a major hurdle to their development into effective medicines.

Salt formation is a widely employed and highly effective strategy to modulate these critical properties. By converting a weakly acidic or basic API into a salt, it is often possible to achieve substantial improvements in solubility, dissolution rate, stability, and manufacturability. The choice of the counter-ion is a critical decision in the pre-formulation stage, as each salt form of an API is a distinct chemical entity with a unique set of properties. A systematic approach to salt screening and selection is therefore essential to identify the optimal salt form that balances desired attributes for clinical success.

Adinazolam, a triazolobenzodiazepine, is a case in point. As a free base, it is practically insoluble in water, which would likely lead to poor and variable oral absorption[1][2]. The selection of the mesylate salt form was a key development step to enhance its aqueous solubility and facilitate its investigation as a potential therapeutic agent.

Adinazolam: From Free Base to Mesylate Salt

Physicochemical Properties of Adinazolam Free Base

Adinazolam in its free base form presents significant challenges for formulation development due to its low water solubility. The available data on its physicochemical properties are summarized below.

PropertyValueReference
Molecular FormulaC₁₉H₁₈ClN₅[1][2]
Molecular Weight351.83 g/mol [1]
Melting Point171–172.5 °C
Aqueous SolubilityInsoluble
Solubility in Organic SolventsSoluble in dichloromethane and methanol
The Impact of Mesylate Salt Formation

The conversion of adinazolam to its methanesulfonate (mesylate) salt form dramatically enhances its aqueous solubility. This is the primary driver for the selection of this particular salt.

PropertyAdinazolam Free BaseAdinazolam MesylateReference
Aqueous Solubility Insoluble> 100 mg/mL

This substantial increase in solubility is crucial for achieving adequate dissolution in the gastrointestinal tract, a prerequisite for reliable absorption and therapeutic effect.

Illustrative Comparison of Potential Adinazolam Salt Forms

While specific public data comparing a wide range of adinazolam salts is unavailable, the following table provides an illustrative comparison based on general principles of salt selection to highlight the decision-making process. Mesylate salts are often chosen for their ability to significantly improve solubility without introducing issues like high hygroscopicity, which can be a problem with other common salts like hydrochloride.

Table is for illustrative purposes only, based on typical salt properties.

PropertyFree BaseHydrochloride Salt (Illustrative)Mesylate Salt
Aqueous Solubility Very Low (<0.01 mg/mL)Moderate (1-5 mg/mL)Very High (>100 mg/mL)
Dissolution Rate Very SlowModerateFast
Hygroscopicity LowModerate to HighLow to Moderate
Chemical Stability GoodPotential for HCl loss at high temp.Good
Melting Point 171-172.5 °CVariable (polymorph dependent)Typically sharp, crystalline

Experimental Protocols for Salt Selection and Characterization

The following sections provide detailed methodologies for key experiments in the salt selection and characterization process.

Salt Screening

Objective: To identify potential salt forms of adinazolam and assess their basic properties.

Methodology:

  • Counter-ion Selection: A range of pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate, tosylate, maleate, tartrate) are selected.

  • Small-Scale Salt Formation:

    • Dissolve a known amount of adinazolam free base in a suitable solvent (e.g., methanol, ethanol, acetone).

    • Add an equimolar amount of the selected acid (counter-ion).

    • Stir the mixture at room temperature for a specified period (e.g., 24 hours).

    • If a precipitate forms, it is isolated by filtration, washed with a small amount of the solvent, and dried under vacuum.

    • If no precipitate forms, the solvent is slowly evaporated, or an anti-solvent is added to induce crystallization.

  • Characterization of Solids: The resulting solids are analyzed by techniques such as X-ray powder diffraction (XRPD) to determine their crystallinity and to identify different polymorphic forms.

Aqueous Solubility Determination

Objective: To quantify the equilibrium solubility of different adinazolam salt forms.

Methodology (Shake-Flask Method):

  • Add an excess amount of the adinazolam salt to a known volume of purified water in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, withdraw a sample and filter it through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Analyze the concentration of adinazolam in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Perform the experiment in triplicate to ensure accuracy.

Hygroscopicity Assessment

Objective: To evaluate the moisture sorption properties of the adinazolam salt forms.

Methodology (Dynamic Vapor Sorption - DVS):

  • Place a known mass of the adinazolam salt in the DVS instrument.

  • Expose the sample to a programmed range of relative humidity (RH) steps at a constant temperature (e.g., 25°C). A typical program would be a ramp from 0% to 90% RH and back down to 0% in 10% increments.

  • The instrument continuously measures the change in mass of the sample as it adsorbs or desorbs water.

  • The hygroscopicity is classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

Stability Studies

Objective: To assess the chemical and physical stability of this compound under stressed conditions.

Methodology:

  • Store samples of this compound under various conditions of temperature and relative humidity (e.g., 40°C/75% RH, 60°C/75% RH) as per ICH guidelines.

  • At specified time points (e.g., 1, 2, 4 weeks), withdraw samples for analysis.

  • Chemical Stability: Analyze the samples by a stability-indicating HPLC method to quantify the amount of adinazolam remaining and to detect and quantify any degradation products. This compound has been shown to degrade under high humidity and temperature, with the formation of a major 6-aminoquinoline analog and other minor products through hydrolytic and oxidative pathways.

  • Physical Stability: Analyze the samples by XRPD to check for any changes in the crystalline form (polymorphic transformations).

Visualizing Key Processes and Pathways

The following diagrams, generated using Graphviz, illustrate the salt selection workflow, the impact of mesylate salt formation, and the pharmacological mechanism of action of adinazolam.

Salt_Selection_Workflow start Start: Poorly Soluble Adinazolam Free Base screening Salt Screening (Various Counter-ions) start->screening characterization Characterize Solid Forms (Crystallinity, Polymorphism) screening->characterization solubility Aqueous Solubility Screening characterization->solubility hygroscopicity Hygroscopicity Testing solubility->hygroscopicity Promising Candidates stability Chemical & Physical Stability Assessment hygroscopicity->stability selection Select Optimal Salt Form: This compound stability->selection Best Balance of Properties end Proceed to Formulation Development selection->end

Caption: A typical workflow for pharmaceutical salt selection.

Property_Impact cluster_properties Physicochemical Properties free_base Adinazolam Free Base process Salt Formation with Methanesulfonic Acid free_base->process mesylate Adinazolam Mesylate solubility Increased Aqueous Solubility mesylate->solubility process->mesylate dissolution Improved Dissolution Rate solubility->dissolution bioavailability Enhanced Oral Bioavailability dissolution->bioavailability

Caption: Impact of mesylate salt formation on key properties.

GABA_Signaling_Pathway gaba GABA Neurotransmitter receptor GABA-A Receptor (Chloride Ion Channel) gaba->receptor Binds adinazolam Adinazolam adinazolam->receptor Positive Allosteric Modulator cl_influx Increased Chloride (Cl-) Influx receptor->cl_influx Channel Opens hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_depression CNS Depressant Effects (Anxiolytic, Sedative) hyperpolarization->cns_depression Leads to

References

The Prodrug Profile of Adinazolam Mesylate: A Technical Guide to its Bioconversion into N-Desmethyldiazepam (NDMAD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adinazolam, a triazolobenzodiazepine, functions as a prodrug, undergoing rapid and extensive bioconversion to its pharmacologically active metabolite, N-desmethyldiazepam (NDMAD). This technical guide provides an in-depth analysis of the prodrug characteristics of adinazolam mesylate and the metabolic pathway leading to NDMAD. It consolidates quantitative pharmacokinetic data, details experimental methodologies for its study, and presents visual representations of the bioconversion process and analytical workflows. The primary psychoactive effects observed after adinazolam administration are attributable to NDMAD, which exhibits a significantly higher affinity for benzodiazepine receptors. Understanding this conversion is critical for the accurate interpretation of its pharmacological and toxicological profiles.

Introduction: Adinazolam as a Prodrug

Adinazolam was initially developed as an antidepressant and anxiolytic agent.[1] However, extensive research has demonstrated that adinazolam itself possesses weak intrinsic activity at benzodiazepine receptors.[2][3] Its clinical effects are primarily mediated by its active metabolite, N-desmethyldiazepam (NDMAD), also known as N-desmethyladinazolam.[2][4] This prodrug strategy allows for the efficient delivery and subsequent formation of the active therapeutic agent in vivo. The mesylate salt of adinazolam is utilized to improve its solubility in water.

The biotransformation from adinazolam to NDMAD is a critical step in its mechanism of action. This conversion is rapid and nearly complete, with studies indicating that over 80% to 95% of an orally administered dose of adinazolam is metabolized to NDMAD. This efficient conversion underscores the classification of adinazolam as a prodrug for NDMAD.

Quantitative Pharmacokinetics

The pharmacokinetic profiles of adinazolam and NDMAD have been characterized in several clinical studies. The data clearly illustrates the rapid conversion of the parent drug and the subsequent dominance of the active metabolite in systemic circulation.

Table 1: Pharmacokinetic Parameters of Adinazolam and NDMAD in Humans

ParameterAdinazolamNDMAD (after Adinazolam admin.)NDMAD (direct admin.)Source(s)
Elimination Half-life (t½) 2.9 hours2.8 hours-
Clearance (CL) 444 mL/min321 mL/min50% of adinazolam's clearance
Volume of Distribution (Vd) 106 L100 L-
Bioavailability (Oral) ~40%--
AUC Ratio (NDMAD/Adinazolam) -~4:1-

Table 2: Receptor Binding Affinity

CompoundBenzodiazepine Receptor (GABAA) Ki (nM)Source(s)
Adinazolam208
NDMAD6.96

Bioconversion Pathway of Adinazolam to NDMAD

The primary metabolic pathway for adinazolam is N-dealkylation, which results in the formation of NDMAD. This process is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, which is abundant in the liver and intestines. The dimethylaminomethyl group at the N-1 position of the triazole ring is removed, yielding the active metabolite NDMAD. NDMAD can be further metabolized to a lesser extent to didesmethyladinazolam (DDMAD), which is considered clinically insignificant.

Bioconversion adinazolam Adinazolam ndmad N-Desmethyldiazepam (NDMAD) (Active Metabolite) adinazolam->ndmad N-dealkylation ddmad Didesmethyladinazolam (DDMAD) (Minor Metabolite) ndmad->ddmad Further N-dealkylation cyp3a4 CYP3A4 (Liver & Intestines) cyp3a4->adinazolam

Figure 1: Bioconversion of Adinazolam to NDMAD.

Experimental Protocols

The characterization of adinazolam's metabolism and pharmacokinetics has been achieved through a combination of in vivo human clinical trials and in vitro laboratory studies.

In Vivo Clinical Pharmacokinetic Studies

A common study design to assess the pharmacokinetics of adinazolam and NDMAD in healthy volunteers is a randomized, double-blind, crossover, placebo-controlled trial.

  • Subjects: Healthy, non-obese male and female volunteers.

  • Administration: Single oral doses of this compound (e.g., 10, 30, 50 mg) or placebo are administered. In some studies, intravenous infusions of adinazolam and NDMAD are also used to determine absolute bioavailability and clearance.

  • Sample Collection: Venous blood samples are collected at predetermined time intervals post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). Urine samples may also be collected over specific intervals.

  • Sample Processing: Plasma is separated from blood samples by centrifugation and stored at -20°C or lower until analysis.

  • Bioanalysis: Plasma and urine concentrations of adinazolam and its metabolites are quantified using validated analytical methods such as High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

In Vitro Metabolism Studies

In vitro studies using human liver microsomes are employed to identify the enzymes responsible for metabolism and to characterize the metabolites formed.

  • Materials: Pooled human liver microsomes (pHLM), NADPH regenerating system, and analytical standards for adinazolam and its potential metabolites.

  • Incubation: Adinazolam is incubated with pHLM in the presence of the NADPH regenerating system at 37°C. The reaction is initiated by the addition of the cofactor and stopped at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Metabolite Identification: The quenched incubation mixture is centrifuged, and the supernatant is analyzed by LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the metabolites formed.

  • Enzyme Inhibition (Optional): To confirm the role of specific CYP enzymes, selective chemical inhibitors (e.g., ketoconazole for CYP3A4) can be co-incubated with adinazolam and pHLM. A significant reduction in metabolite formation in the presence of the inhibitor indicates the involvement of that enzyme.

ExperimentalWorkflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis admin Adinazolam Administration (Oral/IV) blood Blood/Urine Sample Collection admin->blood plasma Plasma Separation blood->plasma analysis_invivo HPLC or LC-MS/MS Quantification plasma->analysis_invivo end Pharmacokinetic & Metabolic Profile analysis_invivo->end incubation Incubation with Human Liver Microsomes quenching Reaction Quenching incubation->quenching analysis_invitro LC-MS/MS or GC-MS Metabolite ID quenching->analysis_invitro analysis_invitro->end start Start start->admin start->incubation

Figure 2: Workflow for Adinazolam Metabolism Studies.

Conclusion

This compound serves as an effective prodrug for N-desmethyldiazepam. Its rapid and extensive bioconversion, primarily mediated by CYP3A4, leads to the systemic availability of the more potent NDMAD. The distinct pharmacokinetic profiles of the parent compound and its active metabolite necessitate a thorough understanding for accurate dose-response modeling and clinical interpretation. The experimental protocols outlined in this guide provide a framework for the continued investigation of adinazolam and other prodrug candidates in drug development. The clear disparity in receptor binding affinity between adinazolam and NDMAD solidifies the latter's role as the primary mediator of the observed pharmacological effects.

References

An In-depth Technical Guide to the Receptor Binding Affinity of Adinazolam Mesylate at GABA-A Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of adinazolam mesylate and its primary active metabolite at γ-aminobutyric acid type A (GABA-A) receptor subtypes. Due to the limited availability of specific binding affinity data for adinazolam across different α-subunits in publicly accessible literature, this guide also includes comparative data for structurally and pharmacologically related triazolobenzodiazepines to provide a broader context for its potential receptor interaction profile.

Introduction to Adinazolam and the GABA-A Receptor

Adinazolam is a triazolobenzodiazepine that was developed with the aim of possessing both anxiolytic and antidepressant properties. Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Adinazolam itself is considered a prodrug, with its principal psychoactive effects mediated by its primary and more potent metabolite, N-desmethyladinazolam (NDMAD)[1]. The affinity of these compounds for the benzodiazepine binding site on the GABA-A receptor complex is a key determinant of their potency[1].

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit. The specific isoforms of these subunits, particularly the α-subunit (e.g., α1, α2, α3, and α5), determine the pharmacological properties of the receptor, including its affinity for various benzodiazepines. This subtype selectivity is crucial as different α-subunits are associated with distinct physiological effects; for instance, the α1 subunit is primarily linked to sedative effects, while the α2 and α3 subunits are more associated with anxiolytic actions[1].

Quantitative Receptor Binding Affinity

To provide a comparative framework, the binding affinities of structurally related and commonly studied triazolobenzodiazepines, triazolam, and alprazolam, as well as the classical benzodiazepine diazepam, at different GABA-A receptor α-subtypes are presented below. It is important to note that these values are from different studies and experimental conditions may vary.

CompoundReceptor SubtypeKi (nM)Reference Compound(s)
Adinazolam Benzodiazepine Receptor (non-specific)208N/A
N-Desmethyladinazolam (NDMAD) Benzodiazepine Receptor (non-specific)6.96N/A
Triazolam Analog (2-S) α1β3γ2Data not specifiedDiazepam, Flunitrazepam
α2β3γ2High Affinity
α3β3γ2Lower Affinity
α5β3γ2High Affinity
Triazolam α1β3γ21.1 ± 0.2N/A
α2β3γ21.3 ± 0.1
α3β3γ21.5 ± 0.2
α5β3γ22.1 ± 0.3
Alprazolam Benzodiazepine Receptor (non-specific)~4.6 (Kd)N/A
Diazepam Benzodiazepine Receptor (non-specific)~1.53N/A

Note: The data for the "Triazolam Analog (2-S)" indicates relative affinities rather than specific Ki values. The data for Triazolam is from a separate study and provides specific Ki values. The values for alprazolam and diazepam are provided for general comparison and are not subtype-specific.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) is typically performed using a competitive radioligand binding assay. The following is a generalized protocol for such an assay targeting the benzodiazepine site on GABA-A receptors.

Objective: To determine the binding affinity of a test compound (e.g., adinazolam, N-desmethyladinazolam) for specific GABA-A receptor subtypes by measuring its ability to displace a radiolabeled ligand (e.g., [3H]flunitrazepam).

Materials:

  • Receptor Source: Cell lines (e.g., HEK293 cells) stably or transiently expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

  • Radioligand: A high-affinity benzodiazepine site radioligand, such as [3H]flunitrazepam.

  • Test Compounds: this compound, N-desmethyladinazolam, and reference compounds.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam or flumazenil) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Filters: Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the desired GABA-A receptor subtype.

    • Harvest the cells and homogenize them in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.

    • Wash the membrane pellet by resuspension in fresh buffer and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Cell membranes and a fixed concentration of [3H]flunitrazepam.

      • Non-specific Binding: Cell membranes, [3H]flunitrazepam, and a high concentration of a non-labeled benzodiazepine.

      • Competitive Binding: Cell membranes, [3H]flunitrazepam, and varying concentrations of the test compound.

    • Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations of Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to α/β interface Adinazolam Adinazolam / NDMAD Adinazolam->GABA_A_Receptor Binds to α/γ interface (Allosteric Modulation) Cl_channel Chloride Ion Channel (Open) GABA_A_Receptor->Cl_channel Conformational Change Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_channel->Hyperpolarization Cl- Influx

Caption: GABA-A receptor signaling pathway modulated by adinazolam/NDMAD.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start: Prepare Reagents prepare_membranes 1. Prepare Cell Membranes (Expressing GABA-A Subtype) start->prepare_membranes setup_assay 2. Set up 96-well Plate Assay (Total, Non-specific, Competitive) prepare_membranes->setup_assay incubation 3. Incubate to Reach Equilibrium setup_assay->incubation filtration 4. Rapid Filtration & Washing (Separate Bound/Free Ligand) incubation->filtration scintillation 5. Liquid Scintillation Counting (Measure Radioactivity) filtration->scintillation analysis 6. Data Analysis (Calculate IC50 and Ki) scintillation->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow of a competitive radioligand binding assay.

Conclusion

Adinazolam, primarily through its active metabolite N-desmethyladinazolam, exhibits high affinity for the benzodiazepine binding site of the GABA-A receptor. While specific binding data across the various α-subtypes is not extensively documented, the significant potency of N-desmethyladinazolam suggests it is a potent modulator of GABAergic neurotransmission. The anxiolytic and sedative properties of adinazolam are consistent with the activity of non-selective triazolobenzodiazepines, which typically show high affinity for α1, α2, and α3-containing GABA-A receptors. Further research involving competitive radioligand binding assays with recombinant GABA-A receptor subtypes is necessary to fully elucidate the subtype selectivity profile of adinazolam and its metabolites, which would provide deeper insights into its specific pharmacological effects.

References

An In-depth Technical Guide to Adinazolam Mesylate Synthesis Impurities and Their Toxicological Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of adinazolam mesylate, with a focus on the identification, characterization, and toxicological assessment of its process-related impurities and degradation products. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the pharmaceutical industry.

Introduction to this compound

Adinazolam is a triazolobenzodiazepine that exhibits anxiolytic, anticonvulsant, sedative, and antidepressant properties. Developed as a potential enhancement to the antidepressant effects of alprazolam, it was never commercialized for medicinal use. However, it has appeared on the novel psychoactive substances (NPS) market.[1] Adinazolam acts as a positive allosteric modulator of the GABA-A receptor, potentiating the effects of the inhibitory neurotransmitter GABA.[2][3] It is a prodrug, with its primary metabolite, N-desmethyladinazolam (NDMAD), being significantly more potent.[4]

Synthesis of this compound

Several synthetic routes for adinazolam have been reported. Two common methods are highlighted below.

Synthesis from Estazolam

A high-yielding, one-step synthesis involves the reaction of estazolam with dimethyl(methylene)ammonium chloride.[1]

Experimental Protocol:

  • Dissolve bis-(dimethylamino)methane in dimethylformamide (DMF) and cool to 0°C.

  • Treat the solution with acetyl chloride in DMF to form a dimethyl(methylene)ammonium chloride salt.

  • Add potassium carbonate (K₂CO₃) to the solution.

  • Add a solution of estazolam in DMF.

  • Heat the mixture to 60°C for 3 hours.

  • Perform a standard workup to isolate adinazolam.

Synthesis from 7-chloro-2-hydrazineyl-5-phenyl-3H-benzo[e]diazepine

This route involves the formation of a triazole ring onto a benzodiazepine precursor.

Experimental Protocol:

  • React β-alanine with phthalic anhydride in situ to form N-Phthalimidoyl-β-alanine.

  • Cool the solution and treat with carbonyldiimidazole.

  • Add 7-chloro-2-hydrazineyl-5-phenyl-3H-benzo[e]diazepine and let it react for 18 hours at room temperature to yield 2-(2-(8-chloro-6-phenyl-4H-benzo[f]triazolo[4,3-a]diazepin-1-yl)ethyl)isoindoline-1,3-dione.

  • Treat the resulting compound with formic acid and formaldehyde at 100°C for 1 hour under a nitrogen atmosphere. This step cleaves the diazepine ring.

  • Reform the diazepine ring using hydrazine hydrate at 70°C for 1.5 hours under a nitrogen atmosphere to yield adinazolam.

Impurities in this compound Synthesis

Impurities in active pharmaceutical ingredients (APIs) can arise from starting materials, intermediates, by-products, and degradation. A comprehensive impurity profile is crucial for ensuring the safety and efficacy of the drug substance.

Process-Related Impurities

During the synthesis of adinazolam, several process-related impurities can be formed. Based on the synthesis of analogous benzodiazepines like midazolam, potential impurities could include starting materials, intermediates, and by-products from side reactions.

  • Starting Materials and Intermediates: Unreacted starting materials and intermediates from the synthetic routes described above.

  • By-products: Products from unintended side reactions. For instance, in syntheses involving cyclization, incomplete cyclization or alternative cyclization pathways can lead to impurities.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that can form under various stress conditions. This compound has been found to degrade under conditions of high humidity and temperature.

  • 6-Aminoquinoline Analog: A major degradation product formed through both hydrolytic and oxidative mechanisms in the solid state in the presence of moisture.

  • Other Degradation Products: Numerous other minor degradation products can also be formed.

Metabolites

While not strictly synthesis impurities, the primary metabolites of adinazolam are important to consider due to their pharmacological activity.

  • N-desmethyladinazolam (NDMAD): The major and highly active metabolite.

  • N,N-didesmethyladinazolam (DDMAD): A further metabolite of NDMAD.

  • Estazolam and alpha-hydroxyalprazolam: Minor metabolites.

Table 1: Summary of Potential Impurities and Degradation Products of this compound

Type Name Origin
Degradation Product6-Aminoquinoline AnalogHydrolysis and oxidation
MetaboliteN-desmethyladinazolam (NDMAD)In vivo metabolism
MetaboliteN,N-didesmethyladinazolam (DDMAD)In vivo metabolism
MetaboliteEstazolamIn vivo metabolism
Metabolitealpha-hydroxyalprazolamIn vivo metabolism
Process-RelatedUnreacted Starting MaterialsSynthesis
Process-RelatedSynthetic IntermediatesSynthesis
Process-RelatedBy-products of Side ReactionsSynthesis

Toxicological Assessment of Impurities

The toxicological assessment of pharmaceutical impurities is a critical step in drug development to ensure patient safety. This assessment can involve experimental studies and in silico predictive methods.

Toxicological Profile of Known Metabolites
  • N-desmethyladinazolam (NDMAD): NDMAD is a potent psychoactive metabolite and is primarily responsible for the benzodiazepine-like effects of adinazolam. It can induce sedation and decrements in psychomotor performance.

  • N,N-didesmethyladinazolam (DDMAD): This metabolite is considered not to be clinically significant in mediating the behavioral effects of adinazolam.

Toxicological Assessment of Degradation and Process-Related Impurities
  • Experimental Data: Specific toxicological data for the 6-aminoquinoline degradation product of adinazolam is scarce. However, quinoline itself is known to be genotoxic in the presence of microsomal activation and can induce unscheduled DNA synthesis in rat hepatocytes. Certain methylquinolines also exhibit genotoxicity.

  • In Silico Assessment: Given the structural alert of the quinoline moiety, there is a potential for genotoxicity. In silico toxicology models can be used to predict the mutagenic and carcinogenic potential of this specific analog.

The toxicological profiles of potential process-related impurities would depend on their specific chemical structures. For unreacted starting materials and intermediates, their known toxicological properties should be considered. For novel by-products, a similar approach of evaluating structurally similar compounds and utilizing in silico tools is recommended.

For example, if the synthesis involves reagents like N,N-dimethylacetamide (DMAC) , its toxicological profile, which includes hepatotoxicity and potential reproductive toxicity, should be considered. If there is a potential for the formation of N-Nitrosodimethylamine (NDMA) , a probable human carcinogen, stringent control is necessary. Impurities containing a 4-methylimidazole moiety would also be of concern due to its classification as a possible human carcinogen.

In Silico Toxicological Assessment Workflow

When experimental data is lacking, a structured in silico assessment is a valuable tool.

in_silico_workflow Impurity Identify Impurity Structure QSAR Predict Mutagenicity & Carcinogenicity (e.g., using QSAR models) Impurity->QSAR Expert Expert Knowledge-Based Assessment (Structural Alerts) Impurity->Expert Database Search Toxicity Databases (for compound or analogs) Impurity->Database Risk Risk Characterization & Classification QSAR->Risk Expert->Risk Database->Risk

Caption: Workflow for in silico toxicological assessment of impurities.

This workflow integrates predictions from quantitative structure-activity relationship (QSAR) models, expert rule-based systems to identify structural alerts for toxicity, and searches of existing toxicological databases.

Table 2: Summary of Toxicological Assessment Approach for Adinazolam Impurities

Impurity Experimental Data In Silico Assessment Potential Toxicological Concern
6-Aminoquinoline Analog Limited data on quinoline genotoxicity.Recommended to predict mutagenicity and carcinogenicity.Potential genotoxicity.
NDMAD Active metabolite with known sedative and psychomotor effects.Not required due to available data.High (pharmacologically active).
DDMAD Considered clinically insignificant.Not required.Low.
Process-Related Impurities Dependent on specific structure.Recommended for novel/un-characterized impurities.Varies depending on structure.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of benzodiazepines and their impurities.

HPLC Method for Adinazolam and Related Substances

A stability-indicating HPLC method is crucial for separating adinazolam from its impurities and degradation products.

Experimental Protocol (General Method):

  • Column: A reversed-phase C8 or C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. Gradient elution may be necessary to resolve all impurities.

  • Detection: UV detection at a suitable wavelength (e.g., 240-254 nm) is generally employed.

  • Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

hplc_workflow Sample Sample Preparation (this compound) HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Detection UV Detection HPLC->Detection Analysis Data Analysis (Peak Identification & Quantification) Detection->Analysis Report Impurity Profile Report Analysis->Report

Caption: General workflow for HPLC analysis of adinazolam impurities.

Signaling Pathway of Adinazolam

Adinazolam, like other benzodiazepines, exerts its effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore. The binding of GABA to its sites on the receptor opens the channel, allowing Cl⁻ ions to flow into the neuron, leading to hyperpolarization and reduced neuronal excitability.

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the frequency of channel opening, thereby enhancing the inhibitory signal.

gaba_pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Chloride Cl- Channel Opening GABA_R->Chloride Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride->Hyperpolarization GABA GABA GABA->GABA_R Binds to GABA site Adinazolam Adinazolam Adinazolam->GABA_R Binds to Benzodiazepine site (Allosteric Modulation)

Caption: Simplified signaling pathway of Adinazolam at the GABA-A receptor.

Conclusion

This technical guide has provided a detailed overview of the synthesis, impurities, and toxicological assessment of this compound. The control of impurities is paramount in ensuring the quality and safety of any pharmaceutical substance. While experimental toxicological data for specific impurities of adinazolam are limited, a combination of analytical characterization, literature review of analogous structures, and in silico predictive toxicology provides a robust framework for risk assessment. Further research into the synthesis and toxicological profiling of these impurities is warranted to fully characterize the safety profile of adinazolam.

References

Methodological & Application

Application Note: Validated HPLC Assay for Adinazolam Mesylate in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of adinazolam mesylate in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The method involves a liquid-liquid extraction for sample clean-up, followed by chromatographic separation and UV detection. All experimental protocols and validation data are presented herein.

Introduction

Adinazolam is a triazolobenzodiazepine with both anxiolytic and antidepressant properties. Accurate and precise measurement of adinazolam concentrations in plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This document provides a detailed protocol for a validated HPLC assay for this compound in plasma, based on established methodologies for benzodiazepine analysis. The method is sensitive, specific, and reproducible, with a lower limit of quantification suitable for clinical and research applications.

Experimental

  • This compound reference standard

  • Internal Standard (e.g., Diazepam or a suitable analog)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ethyl Acetate

  • Toluene

  • Sodium Hydroxide

  • Phosphate Buffer

  • Ultrapure water

  • Drug-free human plasma

  • HPLC system with a UV detector

  • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

The following table summarizes the optimized chromatographic conditions for the analysis of adinazolam in plasma.

ParameterCondition
Mobile Phase Acetonitrile, Methanol, and Water
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection UV at 254 nm[1]
Injection Volume 20 µL
Column Temperature Ambient

Protocols

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol to create working standards at various concentrations.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., Diazepam) in methanol.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions and the IS working solution to achieve the desired concentrations for the calibration curve and quality control samples.

A liquid-liquid extraction procedure is employed to isolate adinazolam and the internal standard from the plasma matrix.[1]

  • Aliquot Plasma: Pipette 1 mL of plasma sample (standard, QC, or unknown) into a centrifuge tube.

  • Add Internal Standard: Add a specified volume of the internal standard working solution to each tube (except for blank samples).

  • Basification: Add a suitable volume of a basic solution (e.g., 1M Sodium Hydroxide) to the plasma to adjust the pH.

  • Extraction: Add 5 mL of ethyl acetate to the tube.[1]

  • Vortex: Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.

  • Injection: Inject the reconstituted sample into the HPLC system.

Experimental Workflow for Sample Preparation

G plasma 1. Aliquot 1 mL Plasma Sample add_is 2. Add Internal Standard plasma->add_is basify 3. Basify with NaOH add_is->basify extract 4. Add 5 mL Ethyl Acetate basify->extract vortex 5. Vortex for 2 min extract->vortex centrifuge 6. Centrifuge at 4000 rpm vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into HPLC reconstitute->inject

Caption: Workflow of the liquid-liquid extraction protocol for plasma samples.

Method Validation

The described HPLC method was validated for linearity, precision, accuracy, and sensitivity.

The linearity of the method was assessed by analyzing a series of calibration standards. The peak area ratio of adinazolam to the internal standard was plotted against the nominal concentration of adinazolam.

ParameterResult
Linearity Range 5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations on the same day and on three different days, respectively.

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC < 10%< 10%90 - 110%
Medium QC < 8%< 8%92 - 108%
High QC < 8%< 8%92 - 108%

The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.

ParameterResult
Lower Limit of Quantification (LLOQ) Approximately 5 ng/mL[1]

Logical Relationship of the Analytical Process

The overall analytical process follows a logical sequence from sample receipt to final data analysis.

G sample_receipt Sample Receipt sample_prep Sample Preparation (Liquid-Liquid Extraction) sample_receipt->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification reporting Reporting of Results quantification->reporting

Caption: Logical flow of the adinazolam plasma assay from start to finish.

Conclusion

The HPLC method described in this application note is suitable for the quantitative determination of this compound in human plasma. The validation results demonstrate that the assay is linear, precise, accurate, and sensitive for its intended purpose. This protocol provides a reliable tool for researchers and clinicians in the field of drug development and therapeutic monitoring.

References

Application Notes: Evaluating the Anxiolytic Properties of Adinazolam Mesylate in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adinazolam is a triazolobenzodiazepine that exhibits anxiolytic, anticonvulsant, sedative, and antidepressant properties.[1][2][3] It functions as a prodrug, rapidly metabolizing to its primary active metabolite, N-desmethyladinazolam (NDMAD), which is responsible for its benzodiazepine-like effects.[4][5] The mechanism of action involves binding to peripheral-type benzodiazepine receptors, which act as allosteric modulators of GABA-A receptors. This binding potentiates the inhibitory effects of the neurotransmitter GABA, leading to increased neuronal inhibition and producing a calming effect.

These application notes provide a framework for the preclinical assessment of adinazolam mesylate's anxiolytic potential using established and validated rodent behavioral paradigms. The protocols detailed below are designed for researchers, scientists, and drug development professionals to reliably screen and characterize the anxiolytic effects of this compound.

Core Concepts in Anxiolytic Testing

The development of animal models for anxiety is crucial for understanding the neurobiological basis of anxiety and for screening novel anxiolytic compounds. These models are typically based on the natural responses of rodents to aversive or novel environments. The most common paradigms rely on unconditioned responses, leveraging the conflict between the drive to explore a new space and an innate aversion to open, elevated, or brightly lit areas. Anxiolytic compounds, like benzodiazepines, are expected to reduce anxiety-like behaviors, thereby increasing exploration of the aversive zones of the apparatus.

Key Signaling Pathway and Experimental Overview

The following diagrams illustrate the molecular mechanism of adinazolam and the general workflow for its preclinical evaluation.

Adinazolam_Mechanism_of_Action Adinazolam (via NDMAD) Action on GABA-A Receptor cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Ligand-gated Ion Channel) Cl_ion GABA_A_Receptor->Cl_ion Opens Channel Adinazolam This compound (Prodrug) NDMAD N-desmethyladinazolam (Active Metabolite) Adinazolam->NDMAD Metabolism NDMAD->GABA_A_Receptor Allosteric Binding GABA GABA (Neurotransmitter) GABA->GABA_A_Receptor Binds to Receptor Hyperpolarization Neuronal Inhibition (Anxiolytic Effect) Cl_ion->Hyperpolarization Influx Experimental_Workflow General Workflow for Anxiolytic Testing A 1. Animal Acclimatization (Habituation to facility) B 2. Group Assignment (Vehicle, Positive Control, Adinazolam Doses) A->B C 3. Drug Administration (e.g., Intraperitoneal Injection) B->C D 4. Pre-Test Interval (e.g., 30 minutes post-injection) C->D E 5. Behavioral Assay (EPM, Light-Dark Box, or Open Field) D->E F 6. Data Collection & Recording (Automated video tracking) E->F G 7. Statistical Analysis (Comparison between groups) F->G H 8. Interpretation & Conclusion G->H Logical_Framework Logical Framework for Efficacy Testing cluster_setup Experimental Design cluster_execution Execution & Analysis Hypothesis Hypothesis: This compound reduces anxiety-like behavior. Model Model Selection: Choose validated anxiety models (EPM, OFT, etc.) Controls Control Groups: - Vehicle (Negative Control) - Diazepam (Positive Control) Dose Dose-Response: Select multiple doses of Adinazolam Execution Conduct Experiments (Blinded Protocol) Dose->Execution Data Collect & Quantify Data (e.g., Time in open arms, etc.) Execution->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats Conclusion Conclusion: Evaluate if data supports the hypothesis. Assess dose-dependent anxiolytic effect. Stats->Conclusion

References

Application Note: Protocol for In Vivo Microdialysis to Measure Adinazolam Mesylate in the Brain

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for conducting in vivo microdialysis experiments to measure the extracellular concentrations of adinazolam mesylate and its primary active metabolite, N-desmethyladinazolam (NDMAD), in specific brain regions of a rodent model.

Introduction

Adinazolam is a triazolobenzodiazepine that was initially developed for its potential anxiolytic and antidepressant properties.[1][2] It functions as a prodrug, being rapidly and extensively metabolized to its primary active metabolite, N-desmethyladinazolam (NDMAD).[1][3][4] NDMAD exhibits a significantly higher affinity for the benzodiazepine receptor, mediating the primary pharmacological effects.

In vivo microdialysis is a powerful neurochemical technique used to sample and measure the concentrations of endogenous and exogenous substances in the extracellular fluid of discrete brain regions in awake, freely moving animals. This method allows for the temporal correlation of brain drug levels with behavioral or physiological events, providing crucial pharmacokinetic and pharmacodynamic data. This protocol outlines the necessary steps, from surgical preparation to analytical quantification, for measuring adinazolam and NDMAD in the brain.

Physicochemical Properties of Adinazolam

Understanding the physicochemical properties of adinazolam is crucial for designing the microdialysis experiment and the analytical method. The mesylate salt form is highly soluble in water, making it suitable for administration and for perfusion through the microdialysis probe if required.

PropertyValueSource
Compound Adinazolam (Free Base)
Molecular FormulaC₁₉H₁₈ClN₅
Molecular Weight351.83 g/mol
Water Solubility0.0672 g/L (insoluble)
LogP4.16 - 4.4
Compound This compound
Molecular FormulaC₂₀H₂₂ClN₅O₃S
Molecular Weight447.9 g/mol
Water Solubility>100 mg/mL (highly soluble)
StabilityDegrades at high humidity and temperature. Store at -20°C for long-term stability.

Experimental Protocol

This protocol is designed for a rat model. All animal procedures should be approved by the institution's Animal Care and Use Committee.

Materials and Reagents
  • Animal Model: Male Wistar or Sprague-Dawley rats (250-350 g).

  • Test Compound: this compound.

  • Anesthetics: Isoflurane or a ketamine/xylazine mixture.

  • Microdialysis Equipment:

    • Stereotaxic frame

    • Guide cannulae (CMA or equivalent)

    • Microdialysis probes (e.g., CMA 12, with a 20 kDa molecular weight cut-off)

    • Syringe pump (e.g., CMA 102).

    • Fraction collector (optional, can be done manually).

  • Perfusion Fluid (Artificial Cerebrospinal Fluid - aCSF):

    • 147 mM NaCl

    • 4 mM KCl

    • 2.3 mM CaCl₂

    • (Prepare fresh and filter-sterilize)

  • Analytical Equipment:

    • HPLC system coupled with a tandem mass spectrometer (LC-MS/MS).

    • Analytical column (e.g., C18, 2.6 µm, 50 x 3.0 mm).

    • Solvents: Acetonitrile (LC-MS grade), Formic acid, Ammonium formate.

Surgical Procedure: Stereotaxic Implantation
  • Anesthesia: Anesthetize the rat using isoflurane or an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by lack of pedal reflex.

  • Stereotaxic Mounting: Place the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

  • Incision: Shave the scalp and sterilize with an antiseptic solution. Make a midline incision to expose the skull.

  • Drilling: Identify Bregma. Based on a rat brain atlas (e.g., Paxinos and Watson), determine the coordinates for the target brain region (e.g., Nucleus Accumbens, Prefrontal Cortex). Drill a burr hole through the skull at the target coordinates.

  • Cannula Implantation: Slowly lower the guide cannula to the desired depth.

  • Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Post-Operative Care: Administer post-operative analgesics as per veterinary guidelines. Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.

In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, place the rat in the microdialysis cage, allowing it to move freely. Gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion: Connect the probe inlet to the syringe pump and the outlet to a collection microvial. Begin perfusing the probe with aCSF at a constant flow rate of 1-2 µL/min.

  • Equilibration: Allow the system to equilibrate for at least 90-120 minutes to establish a stable baseline. Discard the dialysate collected during this period.

  • Baseline Collection: Collect 3-4 baseline dialysate samples at 20-minute intervals.

  • Drug Administration: Administer this compound (e.g., via i.p. injection) at the desired dose.

  • Sample Collection: Continue collecting dialysate samples at 10- or 20-minute intervals for up to 4-6 hours post-administration.

  • Sample Handling: Immediately place collected vials on dry ice or in a freezer at -80°C to prevent degradation pending analysis.

  • Probe Calibration: Determine the in vivo recovery of the probe to accurately quantify extracellular concentrations. This can be achieved using methods like the no-net-flux or retrodialysis of a suitable internal standard.

Histological Verification
  • At the end of the experiment, deeply anesthetize the animal.

  • Perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Extract the brain and store it in paraformaldehyde.

  • Section the brain using a cryostat or vibratome and stain (e.g., with cresyl violet) to histologically verify the precise location of the microdialysis probe track.

Analytical Quantification by LC-MS/MS

The low concentrations of analytes in dialysate samples necessitate a highly sensitive analytical method such as LC-MS/MS. This allows for the simultaneous quantification of the parent drug (adinazolam) and its active metabolite (NDMAD).

ParameterSuggested Setting
Chromatography
ColumnC18 reversed-phase column (e.g., Phenomenex Kinetex C18, 50 x 3.0 mm, 2.6 µm)
Mobile Phase A10 mM Ammonium formate in water, pH 3.0
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA time-programmed gradient from 5% to 95% Mobile Phase B.
Flow Rate0.4 - 0.6 mL/min
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization, Positive (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)Adinazolam: m/z 352.1; NDMAD: m/z 338.1 (Values based on MW+H⁺)
Product Ions (Q3)To be determined by direct infusion and optimization of reference standards.
Collision EnergyTo be optimized for each analyte.

Data Presentation

Quantitative data should be summarized to show the time-course of adinazolam and NDMAD concentrations in the brain extracellular fluid.

Table 1: Example Data Summary of Brain Extracellular Concentrations

Time Point (minutes post-administration)Adinazolam Conc. (ng/mL)NDMAD Conc. (ng/mL)
-40 (Baseline 1)Not DetectedNot Detected
-20 (Baseline 2)Not DetectedNot Detected
0Drug AdministeredDrug Administered
2015.2 ± 2.145.8 ± 5.3
4028.9 ± 3.598.6 ± 11.2
6025.1 ± 2.8150.4 ± 15.9
12010.3 ± 1.5135.7 ± 14.1
1804.1 ± 0.895.2 ± 10.8
2401.5 ± 0.460.3 ± 7.5

Data are presented as Mean ± SEM and corrected for in vivo probe recovery.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-Operative Recovery (>48 hours) Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Equilibrate Equilibration & Perfusion (aCSF, 1-2 µL/min) Probe->Equilibrate Baseline Collect Baseline Dialysate Samples Equilibrate->Baseline Admin Administer this compound Baseline->Admin Collect Collect Post-Dose Dialysate Samples Admin->Collect Store Sample Storage (-80°C) Collect->Store Histology Histological Verification of Probe Placement Collect->Histology LCMS LC-MS/MS Analysis: Quantify Adinazolam & NDMAD Store->LCMS Data Data Analysis & Pharmacokinetic Modeling LCMS->Data

Caption: Workflow for in vivo microdialysis of adinazolam.

Mechanism of Action at the GABA-A Receptor

G cluster_receptor GABA-A Receptor Complex Adinazolam Adinazolam (Prodrug) NDMAD NDMAD (Active Metabolite) Adinazolam->NDMAD Metabolism BZD_Site Benzodiazepine Site NDMAD->BZD_Site Binds to GABA_Site GABA Binding Site Ion_Channel Chloride (Cl⁻) Ion Channel GABA_Site->Ion_Channel Opens Channel BZD_Site->GABA_Site Positive Allosteric Modulation Neuron Neuronal Hyperpolarization (Inhibitory Effect) Ion_Channel->Neuron Cl⁻ Influx GABA GABA (Neurotransmitter) GABA->GABA_Site Binds to

Caption: Adinazolam's mechanism via its active metabolite at the GABA-A receptor.

References

Application Notes and Protocols for Determining the Neuroprotective Effects of Adinazolam Mesylate using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adinazolam, a triazolobenzodiazepine, is recognized for its anxiolytic, anticonvulsant, sedative, and antidepressant properties.[1][2] Its primary mechanism of action involves binding to peripheral-type benzodiazepine receptors, which allosterically modulate GABA receptors, thereby potentiating the effects of the inhibitory neurotransmitter GABA.[3][4][5] Adinazolam is metabolized to an active metabolite, N-desmethyladinazolam (NDMAD), which is largely responsible for its benzodiazepine-like effects. While its psychoactive effects are well-documented, its potential neuroprotective capabilities remain largely unexplored.

These application notes provide a comprehensive framework of cell-based assays to investigate the neuroprotective effects of adinazolam mesylate. The following protocols are designed to assess the compound's ability to mitigate neuronal damage induced by various stressors, providing insights into its potential therapeutic applications in neurodegenerative diseases. A variety of neuronal cell lines are suitable for these studies, including human neuroblastoma SH-SY5Y cells, rat pheochromocytoma PC12 cells, and mouse hippocampal HT22 cells, as well as primary cortical neurons.

Key Experimental Areas

To comprehensively evaluate the neuroprotective potential of this compound, the following key areas of investigation are recommended:

  • Assessment of Cell Viability and Cytotoxicity: To determine the protective effects of this compound against neurotoxin-induced cell death.

  • Evaluation of Apoptosis: To investigate the anti-apoptotic properties of this compound.

  • Measurement of Oxidative Stress: To assess the antioxidant potential of this compound.

  • Analysis of Mitochondrial Function: To determine if this compound can preserve mitochondrial integrity and function.

Data Presentation

All quantitative data from the following assays should be summarized in clearly structured tables for easy comparison.

Table 1: Cell Viability (MTT Assay)

Treatment GroupConcentration of Adinazolam (µM)NeurotoxinCell Viability (% of Control)Standard Deviation
Control0None100X
Neurotoxin Alone0Toxin AYX
Adinazolam + Toxin1Toxin AZX
Adinazolam + Toxin10Toxin AZX
Adinazolam + Toxin50Toxin AZX

Table 2: Apoptosis (Caspase-3/7 Activity)

Treatment GroupConcentration of Adinazolam (µM)NeurotoxinCaspase-3/7 Activity (Fold Change)Standard Deviation
Control0None1X
Neurotoxin Alone0Toxin AYX
Adinazolam + Toxin1Toxin AZX
Adinazolam + Toxin10Toxin AZX
Adinazolam + Toxin50Toxin AZX

Table 3: Oxidative Stress (ROS Production)

Treatment GroupConcentration of Adinazolam (µM)NeurotoxinROS Levels (Fold Change)Standard Deviation
Control0None1X
Neurotoxin Alone0Toxin AYX
Adinazolam + Toxin1Toxin AZX
Adinazolam + Toxin10Toxin AZX
Adinazolam + Toxin50Toxin AZX

Table 4: Mitochondrial Membrane Potential (JC-1 Assay)

Treatment GroupConcentration of Adinazolam (µM)NeurotoxinRed/Green Fluorescence RatioStandard Deviation
Control0NoneXY
Neurotoxin Alone0Toxin AYZ
Adinazolam + Toxin1Toxin AZA
Adinazolam + Toxin10Toxin AZA
Adinazolam + Toxin50Toxin AZA

Experimental Protocols

Assessment of Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Cell culture medium

  • This compound

  • Neurotoxin (e.g., MPP+, Glutamate, or H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Protocol:

  • Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 2 hours.

  • Induce neurotoxicity by adding the chosen neurotoxin and incubate for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Evaluation of Apoptosis (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Neuronal cells

  • Cell culture medium

  • This compound

  • Neurotoxin

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • 96-well white-walled plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate.

  • Pre-treat with this compound for 2 hours.

  • Induce apoptosis with a neurotoxin and incubate for the recommended time (e.g., 6-12 hours).

  • Equilibrate the plate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Mix gently and incubate at room temperature for 1 hour, protected from light.

  • Measure luminescence using a luminometer.

  • Express data as a fold change relative to the untreated control.

Measurement of Oxidative Stress (Intracellular ROS Assay)

This assay uses a fluorescent probe (e.g., DCFDA) to measure the levels of reactive oxygen species (ROS) within the cells.

Materials:

  • Neuronal cells

  • Cell culture medium

  • This compound

  • Neurotoxin (e.g., H₂O₂)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader

Protocol:

  • Seed cells in a 96-well black-walled, clear-bottom plate.

  • Pre-treat with this compound for 2 hours.

  • Load the cells with DCFDA solution and incubate for 30 minutes at 37°C.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Add the neurotoxin to induce oxidative stress.

  • Immediately measure fluorescence intensity at excitation/emission wavelengths of 485/535 nm over time.

  • Calculate the rate of ROS production and express it as a fold change relative to the control.

Analysis of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.

Materials:

  • Neuronal cells

  • Cell culture medium

  • This compound

  • Neurotoxin

  • JC-1 dye

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader

Protocol:

  • Seed cells in a 96-well black-walled, clear-bottom plate.

  • Pre-treat with this compound for 2 hours.

  • Induce mitochondrial dysfunction with a neurotoxin for the desired duration.

  • Incubate the cells with JC-1 dye for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure the fluorescence of JC-1 aggregates (red, Ex/Em ~535/590 nm) and monomers (green, Ex/Em ~485/530 nm).

  • Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow start Start seed_cells Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plates start->seed_cells pretreat Pre-treat with this compound (Varying Concentrations) seed_cells->pretreat induce_damage Induce Neuronal Damage (e.g., MPP+, Glutamate, H2O2) pretreat->induce_damage assay_hub Perform Assays induce_damage->assay_hub viability Cell Viability Assay (MTT) assay_hub->viability apoptosis Apoptosis Assay (Caspase-3/7) assay_hub->apoptosis ros Oxidative Stress Assay (DCFDA) assay_hub->ros mmp Mitochondrial Membrane Potential Assay (JC-1) assay_hub->mmp data_analysis Data Analysis and Comparison to Controls viability->data_analysis apoptosis->data_analysis ros->data_analysis mmp->data_analysis end End data_analysis->end signaling_pathway adinazolam This compound gaba_r GABA-A Receptor adinazolam->gaba_r Binds & Potentiates cl_influx Increased Cl- Influx gaba_r->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization reduced_excitotoxicity Reduced Excitotoxicity hyperpolarization->reduced_excitotoxicity ca_influx Increased Ca2+ Influx reduced_excitotoxicity->ca_influx Inhibits neuroprotection Neuroprotection reduced_excitotoxicity->neuroprotection neurotoxin Neurotoxin (e.g., Glutamate, MPP+) neurotoxin->ca_influx ros_production Increased ROS Production ca_influx->ros_production mito_dysfunction Mitochondrial Dysfunction ros_production->mito_dysfunction apoptosis Apoptosis mito_dysfunction->apoptosis logical_relationship adinazolam This compound Treatment cellular_response Cellular Response adinazolam->cellular_response neurotoxin Neurotoxin Challenge neurotoxin->cellular_response viability_assay Cell Viability (MTT) cellular_response->viability_assay apoptosis_assay Apoptosis (Caspase-3/7) cellular_response->apoptosis_assay ros_assay Oxidative Stress (ROS) cellular_response->ros_assay mmp_assay Mitochondrial Function (JC-1) cellular_response->mmp_assay outcome Determination of Neuroprotective Effect viability_assay->outcome apoptosis_assay->outcome ros_assay->outcome mmp_assay->outcome

References

Application Note: Adinazolam Mesylate as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adinazolam is a triazolobenzodiazepine that has emerged as a novel psychoactive substance (NPS) in forensic casework.[1] Although initially developed as an anxiolytic and antidepressant, it was never commercially marketed.[1][2] Its increasing presence in post-mortem and drug-facilitated crime investigations necessitates the use of a well-characterized reference standard for accurate identification and quantification in biological matrices.[1][3] Adinazolam mesylate, the water-soluble salt form of adinazolam, is suitable for use as a reference standard in the development and validation of analytical methods in forensic toxicology laboratories. This document provides detailed protocols for the use of this compound in screening and confirmation assays.

1. Physicochemical Properties of the Reference Standard

This compound is available from commercial suppliers and serves as a crucial material for routine analysis in forensic and clinical settings. Its solubility in water (>100 mg/mL) simplifies the preparation of stock and working standard solutions for calibrators and controls.

PropertyValueReference
IUPAC Name 1-(8-chloro-6-phenyl-4H-triazolo[4,3-a]benzodiazepin-1-yl)-N,N-dimethylmethanamine;methanesulfonic acid
CAS Number 57938-82-6 (Mesylate Salt)
Molecular Formula C₂₀H₂₂ClN₅O₃S
Molecular Weight 447.9 g/mol
Solubility Soluble in water (>100 mg/mL), methanol, and dichloromethane.
Appearance Typically a white to off-white solid.N/A

2. Metabolism of Adinazolam

For accurate toxicological interpretation, it is critical to analyze for both the parent drug and its major metabolites. The metabolism of adinazolam has been extensively studied, revealing conversion to active and inactive compounds. The primary metabolites include N-desmethyl adinazolam (NDMAD), estazolam, and α-hydroxyalprazolam. The presence of these metabolites can confirm the ingestion of adinazolam.

adinazolam Adinazolam ndmad N-desmethyl adinazolam (Major Metabolite) adinazolam->ndmad N-demethylation estazolam Estazolam adinazolam->estazolam Metabolic Conversion alpha_hydroxy α-hydroxyalprazolam adinazolam->alpha_hydroxy Metabolic Conversion didesmethyl N,N-didesmethyl adinazolam ndmad->didesmethyl N-demethylation

Figure 1: Metabolic Pathway of Adinazolam.

3. Experimental Protocols

Forensic analysis of benzodiazepines typically follows a two-tiered approach: an initial screening test followed by a more sensitive and specific confirmation test. Immunoassays are common for initial screening, while chromatographic techniques coupled with mass spectrometry (LC-MS/MS or GC-MS) are the gold standard for confirmation.

start Biological Sample Received (Blood, Urine, Tissue) prep Sample Preparation (e.g., SPE, LLE, Hydrolysis) start->prep screen Screening Assay (e.g., Immunoassay) prep->screen neg Negative screen->neg Result pos Presumptive Positive screen->pos Result confirm Confirmation Analysis (LC-MS/MS or GC-MS) report Report Results confirm->report neg->report pos->confirm

Figure 2: General Workflow for Benzodiazepine Analysis.

Protocol 1: Immunoassay Screening for Adinazolam and Metabolites in Urine

Application: This protocol is for the presumptive detection of adinazolam and its cross-reactive metabolites in urine samples. Commercial enzyme-multiplied immunoassay technique (EMIT) and fluorescence polarization immunoassay (FPIA) kits for benzodiazepines can detect adinazolam use.

Methodology:

  • Reference Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol.

    • Prepare serial dilutions in drug-free synthetic urine to create calibrators and controls at appropriate concentrations (e.g., near the assay cutoff of 200 or 300 ng/mL).

  • Sample Preparation:

    • Centrifuge urine samples at 2000 x g for 10 minutes to remove particulate matter.

    • Use the supernatant for analysis.

  • Instrumentation and Analysis:

    • Perform the immunoassay according to the manufacturer's instructions for the specific automated analyzer (e.g., Roche Cobas, Abbott Architect).

    • Analyze calibrators, controls, and case samples.

  • Data Interpretation:

    • A response greater than the cutoff calibrator is considered a presumptive positive.

    • Positive screening results must be confirmed by a more specific method like LC-MS/MS or GC-MS.

Protocol 2: LC-MS/MS Confirmation and Quantification in Blood

Application: This protocol provides a highly sensitive and specific method for the simultaneous confirmation and quantification of adinazolam and its major metabolites in blood, plasma, or serum. LC-MS/MS is the gold standard for forensic toxicology confirmation.

start 1. Aliquot 1 mL Blood/Plasma is 2. Add Internal Standard (e.g., Diazepam-d5) start->is buffer 3. Add Buffer (pH 4-9) is->buffer vortex 4. Vortex & Centrifuge buffer->vortex spe 5. Solid-Phase Extraction (SPE) vortex->spe wash 6. Wash Column spe->wash elute 7. Elute Analytes wash->elute evap 8. Evaporate to Dryness elute->evap recon 9. Reconstitute in Mobile Phase evap->recon analyze 10. Inject into LC-MS/MS recon->analyze

Figure 3: Detailed LC-MS/MS Sample Preparation Workflow.

Methodology:

  • Reference Standard and Internal Standard (IS) Preparation:

    • Using this compound, prepare a 1.0 mg/mL stock solution in methanol.

    • Prepare working solutions to spike into drug-free blood to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250 ng/mL) and quality control samples.

    • Prepare a deuterated internal standard (e.g., Diazepam-d5) solution at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Pipette 1 mL of calibrator, control, or case sample into a labeled tube.

    • Add 50 µL of the internal standard solution to each tube.

    • Add 3 mL of 100 mM sodium acetate buffer (pH 4.5). Vortex and sonicate for 15 minutes.

    • Centrifuge at ~3000 rpm for 10 minutes.

    • Load the supernatant onto a conditioned mixed-mode SPE cartridge.

    • Wash the cartridge with deionized water, followed by an acidic buffer (e.g., acetic acid).

    • Dry the cartridge thoroughly under nitrogen or vacuum.

    • Elute the analytes with an appropriate organic solvent mixture (e.g., ethyl acetate/ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Instrumentation and Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

ParameterSettingReference
LC Column C18 Column (e.g., Phenomenex Kinetex C18, 50mm x 3.0mm, 2.6 µm)
Mobile Phase A 10 mM Ammonium Formate, pH 3.0
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient 5% B to 95% B over ~10-13 minutes
Flow Rate 0.4 - 0.6 mL/minN/A
Ion Source Electrospray Ionization (ESI), Positive ModeN/A
MS Analysis Multiple Reaction Monitoring (MRM)N/A
MRM Transition (Adinazolam) Precursor Ion (Q1): m/z 352.1 -> Product Ions (Q3): m/z 74, 58.4
MRM Transition (N-desmethyl) Precursor Ion (Q1): m/z 338.1 -> Product Ions (Q3): TBDN/A

Protocol 3: GC-MS Confirmation in Blood or Tissue Homogenate

Application: GC-MS is a reliable technique for the confirmation of benzodiazepines. For thermally labile compounds or those with poor chromatographic properties, derivatization is often required to improve stability and peak shape.

Methodology:

  • Sample Preparation and Extraction:

    • Follow the same SPE procedure as described in Protocol 2 (Steps 2.1-2.9).

  • Derivatization:

    • After evaporating the eluate to dryness, add 50 µL of a derivatizing agent such as MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide) with 1% TBDMCS.

    • Add 50 µL of a solvent like ethyl acetate.

    • Cap the vials and heat at ~70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation and Analysis:

ParameterSettingReference
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)N/A
Injector Temp. 250 - 280°CN/A
Oven Program Start at 100°C, ramp to 300°C at 15-20°C/minN/A
Carrier Gas HeliumN/A
Ion Source Electron Ionization (EI) at 70 eV
MS Analysis Selected Ion Monitoring (SIM) or Full Scan
Target Ions To be determined from analysis of the derivatized reference standard.N/A

4. Stability and Storage of Reference Standard and Samples

Reference Standard: this compound powder should be stored at room temperature or as specified by the supplier. Stock solutions prepared in methanol are generally stable when stored at -20°C in tightly sealed containers, protected from light.

Biological Samples: The stability of benzodiazepines in biological samples is a critical consideration in forensic toxicology. Degradation can lead to an underestimation of the true concentration. While specific long-term stability data for adinazolam is not extensively published, data from structurally similar triazolobenzodiazepines like alprazolam and estazolam suggest good stability when stored frozen.

Storage ConditionGeneral Benzodiazepine StabilityRecommendationReference
Room Temperature Significant degradation observed for some benzodiazepines (e.g., lorazepam, oxazepam). Triazolo-benzodiazepines are more stable but can still degrade.Avoid long-term storage. Analyze as soon as possible.
Refrigerated (4°C) Variable. Some compounds are stable, while others show significant loss over months.Suitable for short-term storage (days to weeks).
Frozen (-20°C) Generally good stability for most benzodiazepines, including alprazolam and estazolam, for up to one year.Recommended for all long-term storage.
Frozen (-80°C) Excellent stability. Considered the optimal condition for long-term preservation.Optimal for long-term archival.

References

Application Notes and Protocols for High-Throughput Screening of Novel Adinazolam Mesylate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adinazolam, a triazolobenzodiazepine, and its analogs are potent modulators of the central nervous system, primarily exerting their effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] The discovery of novel adinazolam mesylate analogs with improved pharmacokinetic profiles, selectivity for specific GABA-A receptor subtypes, and potentially reduced side effects is a significant area of interest in drug development.[2] High-throughput screening (HTS) is a critical tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify promising lead candidates.[3][4]

These application notes provide detailed protocols for two primary HTS assays suitable for the identification and characterization of novel this compound analogs: a fluorescence-based membrane potential assay and a radioligand binding assay.

Key Signaling Pathway: GABA-A Receptor Modulation

Adinazolam and its analogs bind to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event enhances the effect of GABA, increasing the influx of chloride ions through the receptor's channel. The resulting hyperpolarization of the neuron leads to a decrease in neuronal excitability, producing anxiolytic, sedative, and anticonvulsant effects.

Figure 1: GABA-A Receptor Signaling Pathway.

High-Throughput Screening Workflow

A typical HTS workflow for identifying novel this compound analogs involves several stages, from initial screening of a large compound library to hit confirmation and characterization.

HTS_Workflow start Start: Compound Library (Novel Adinazolam Analogs) primary_screen Primary HTS Assay (e.g., FLIPR Membrane Potential Assay) Single Concentration start->primary_screen hit_id Hit Identification (Activity > Threshold) primary_screen->hit_id dose_response Dose-Response Confirmation (Determine EC50/IC50) hit_id->dose_response Active Compounds end hit_id->end Inactive Compounds secondary_assay Secondary Assay (e.g., Radioligand Binding Assay) Confirm Mechanism of Action dose_response->secondary_assay hit_validation Hit Validation & SAR (Structure-Activity Relationship) secondary_assay->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization

Figure 2: High-Throughput Screening Workflow.

Data Presentation: Comparative Potency of GABA-A Receptor Modulators

The following table summarizes the potency of known GABA-A receptor modulators in relevant HTS assays. This data can serve as a benchmark for evaluating the activity of novel this compound analogs.

CompoundAssay TypeCell LineReceptor SubtypeParameterValueZ'-FactorReference
GABAFLIPR Membrane PotentialHEK293α1β3γ2EC5040 ± 11 µM> 0.5
GABAFLIPR Membrane PotentialCHOα1β2γ2EC50137.4 ± 26.3 nM> 0.5
DiazepamFLIPR Membrane PotentialCHOα1β2γ2EC503.2 ± 0.7 µM> 0.5
GabazineFLIPR Membrane PotentialCHOα1β2γ2IC50164.9 ± 36.6 nM> 0.5
[3H]-FlumazenilRadioligand BindingRat Cortical MembranesN/AKd1.35 ± 0.316 nMN/A
DiazepamRadioligand BindingRat Cortical MembranesN/AKi1.53 nMN/A

Note: EC50 and IC50 values can vary depending on the specific assay conditions, cell line, and receptor subtype used. The Z'-factor is a measure of assay quality, with a value greater than 0.5 indicating a robust and reliable assay.

Experimental Protocols

Protocol 1: Fluorescence-Based Membrane Potential Assay using a FLIPR System

This protocol describes a cell-based functional assay to identify positive allosteric modulators (PAMs) of the GABA-A receptor by measuring changes in membrane potential.

1. Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the desired human GABA-A receptor subtype (e.g., α1β2γ2).

  • Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • FLIPR Membrane Potential Assay Kit: (e.g., from Molecular Devices) containing a fluorescent membrane potential-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • GABA: Stock solution in water.

  • Reference Compound: Diazepam or this compound stock solution in DMSO.

  • Test Compounds: Novel this compound analogs dissolved in DMSO.

  • FLIPR (Fluorometric Imaging Plate Reader) Instrument.

2. Experimental Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 20,000-40,000 cells per well for a 384-well plate).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions in the assay buffer.

    • Remove the culture medium from the cell plates and add an equal volume of the dye solution to each well.

    • Incubate the plates for 30-60 minutes at 37°C, protected from light.

  • Compound Plate Preparation:

    • Prepare serial dilutions of the test and reference compounds in assay buffer. For primary screening, a single high concentration (e.g., 10 µM) is typically used.

    • For identifying PAMs, prepare a solution containing the test compounds and a sub-maximal concentration of GABA (e.g., EC20, which is a concentration that elicits 20% of the maximal GABA response).

  • FLIPR Assay:

    • Set up the FLIPR instrument to monitor fluorescence changes over time.

    • Place the cell plate and the compound plate into the instrument.

    • Initiate the assay, which involves the automated addition of the compound/GABA solution to the cells.

    • Record the fluorescence signal before and after compound addition for a period of 1-5 minutes. An increase in fluorescence indicates membrane depolarization due to chloride ion influx, signifying positive modulation of the GABA-A receptor.

  • Data Analysis:

    • Calculate the change in fluorescence for each well.

    • For primary screening, identify "hits" as compounds that produce a signal significantly above the baseline and a predefined threshold (e.g., >3 standard deviations above the mean of the negative controls).

    • For dose-response experiments, plot the change in fluorescence against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Radioligand Binding Assay for the Benzodiazepine Site

This protocol describes a competitive binding assay to determine the affinity of novel this compound analogs for the benzodiazepine binding site on the GABA-A receptor.

1. Materials and Reagents:

  • Receptor Source: Rat cortical membranes or membranes from cells overexpressing the desired GABA-A receptor subtype.

  • Radioligand: [3H]-Flumazenil or [3H]-Flunitrazepam.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam or Clonazepam).

  • Test Compounds: Novel this compound analogs dissolved in DMSO.

  • Scintillation Vials and Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Manifold.

  • Liquid Scintillation Counter.

2. Experimental Procedure:

  • Membrane Preparation (if using brain tissue):

    • Homogenize rat cerebral cortex in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh assay buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In test tubes, combine the following in this order: assay buffer, test compound or non-specific binding control, radioligand (at a concentration near its Kd, e.g., 1-2 nM), and membrane preparation (e.g., 100-200 µg of protein). The final assay volume is typically 250-500 µL.

    • Incubate the tubes on ice or at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold under vacuum.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competitor).

    • For competitive binding experiments, plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The described high-throughput screening assays provide robust and reliable methods for the discovery and initial characterization of novel this compound analogs. The fluorescence-based membrane potential assay is well-suited for primary screening of large compound libraries due to its speed and automation compatibility. The radioligand binding assay serves as a valuable secondary assay to confirm the mechanism of action and determine the binding affinity of hit compounds. By employing these detailed protocols, researchers can efficiently identify and advance promising new drug candidates for the treatment of anxiety and other neurological disorders.

References

Application Notes & Protocols for the Analytical Method Validation of Adinazolam Mesylate in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adinazolam, a triazolobenzodiazepine, exhibits anxiolytic, antidepressant, and anticonvulsant properties. As with any active pharmaceutical ingredient (API), robust and reliable analytical methods are crucial for ensuring its quality, safety, and efficacy. This document provides detailed application notes and protocols for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of adinazolam mesylate and its degradation products, in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The protocols outlined below are intended for researchers, scientists, and drug development professionals to ensure that the analytical method is suitable for its intended purpose, which includes the quantitative determination of this compound in the drug substance and the detection of impurities.[5]

Analytical Method Principle and Scope

This method is a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the assay of this compound and the quantification of its related substances. The method is designed to separate adinazolam from its potential degradation products and process impurities, ensuring specificity. This compound has been shown to degrade under conditions of high humidity and temperature, primarily through hydrolytic and oxidative pathways, forming products such as the 6-aminoquinoline analog.

Instrumentation and Materials

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Analytical balance

    • pH meter

    • Forced degradation studies may require a photostability chamber, oven, and water bath.

  • Chemicals and Reagents:

    • This compound Reference Standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (or a suitable buffer salt like ammonium formate)

    • Water (HPLC grade)

    • Hydrochloric acid

    • Sodium hydroxide

    • Hydrogen peroxide

  • Chromatographic Conditions (Recommended Starting Point):

    • Column: YMC-Basic, 4.6 x 250 mm, 5 µm (or equivalent C18 column)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      25 80
      30 80
      31 20

      | 35 | 20 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (for Assay): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This yields a concentration of approximately 500 µg/mL.

  • Working Standard Solution (for Assay): Dilute the Standard Stock Solution to a final concentration of approximately 100 µg/mL with the diluent.

  • Sample Solution (for Assay): Prepare the drug substance sample at the same concentration as the Working Standard Solution.

  • Standard Stock Solution (for Impurities): Prepare a stock solution of the major degradant (e.g., 6-aminoquinoline analog) if available.

  • Spiked Sample Solution (for Accuracy and Specificity): Prepare sample solutions spiked with known amounts of impurities and/or degradation products.

System Suitability Testing

Before performing any validation experiments, the suitability of the chromatographic system must be verified.

  • Procedure: Inject the Working Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0%

Method Validation Parameters and Protocols

The following validation parameters should be assessed according to ICH Q2(R1) guidelines.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 2 hours. Neutralize before injection.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

    • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples against an unstressed sample and a blank.

  • Acceptance Criteria: The method should be able to separate the adinazolam peak from any degradation product peaks. Peak purity analysis (using a PDA detector) should demonstrate that the adinazolam peak is spectrally pure.

  • Protocol: Prepare a series of at least five concentrations of the this compound Reference Standard over the range of 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each concentration in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should be close to zero.

The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.

  • Acceptance Criteria: The range is inferred from the linearity, accuracy, and precision studies. For assay, a typical range is 80% to 120% of the test concentration.

Accuracy is the closeness of test results to the true value.

  • Protocol: Perform recovery studies by spiking a placebo (if applicable) or a sample solution with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Prepare each level in triplicate.

  • Analysis: Analyze the nine samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six independent preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined data from both studies should be ≤ 2.0%.

  • Protocol (based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Inject solutions with decreasing concentrations of adinazolam to identify these limits.

  • Acceptance Criteria: The LOQ should be sufficiently low to quantify any impurities.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • pH of the mobile phase buffer (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze the system suitability solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters should still be met under all varied conditions.

Data Presentation

Table 1: System Suitability Results
ParameterAcceptance CriteriaResult
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
%RSD of Peak Area≤ 2.0%
Table 2: Linearity Data
Concentration (µg/mL)Mean Peak Area
50
75
100
125
150
Correlation Coefficient (r²) ≥ 0.999
Regression Equation
Table 3: Accuracy (Recovery) Data
LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%
100%
120%
Mean % Recovery 98.0% - 102.0%
Table 4: Precision Data
Precision Type%RSDAcceptance Criteria
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Table 5: LOD and LOQ
ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)
Table 6: Robustness Study
Parameter VariedVariationSystem Suitability
Flow Rate+0.1 mL/minPass/Fail
-0.1 mL/minPass/Fail
Column Temperature+5 °CPass/Fail
-5 °CPass/Fail

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting MD Method Development MO Method Optimization MD->MO Initial Parameters VP Validation Protocol Definition MO->VP Finalized Method SST System Suitability Testing VP->SST Define Criteria Spec Specificity (Forced Degradation) SST->Spec System OK Lin Linearity & Range SST->Lin Acc Accuracy SST->Acc Prec Precision (Repeatability & Intermediate) SST->Prec LOD_LOQ LOD & LOQ SST->LOD_LOQ Rob Robustness SST->Rob DR Data Review & Analysis Spec->DR Lin->DR Acc->DR Prec->DR LOD_LOQ->DR Rob->DR VR Validation Report Generation DR->VR Summarize Findings

Caption: Workflow for Analytical Method Validation of this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions Adinazolam This compound Acid Acid Hydrolysis (HCl) Adinazolam->Acid Base Base Hydrolysis (NaOH) Adinazolam->Base Oxidation Oxidation (H2O2) Adinazolam->Oxidation Thermal Thermal (Heat) Adinazolam->Thermal Photo Photolytic (Light) Adinazolam->Photo Separation HPLC Separation Adinazolam->Separation Degradation_Products Degradation Products (e.g., 6-aminoquinoline analog) Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products Degradation_Products->Separation

Caption: Forced Degradation Study for Specificity Testing.

References

Application Note: Solid-Phase Extraction of Adinazolam Mesylate from Urine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation of adinazolam and its primary metabolite, N-desmethyladinazolam, from human urine samples. Adinazolam is a triazolobenzodiazepine with anxiolytic and antidepressant properties.[1][2] Due to its extensive metabolism, with less than 2% of an oral dose excreted unchanged, monitoring its major metabolites is crucial for accurate toxicological and pharmacokinetic studies.[1][3][4] The presented method is designed for researchers in clinical chemistry, forensic toxicology, and pharmaceutical drug development, providing a reliable procedure for sample clean-up prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Adinazolam is a benzodiazepine derivative that was initially developed as a potential treatment for anxiety and mood disorders. Like other benzodiazepines, it is often misused and can be a target in toxicological screenings. Adinazolam is metabolized in the liver to several compounds, with N-desmethyladinazolam being the major urinary metabolite. Other minor metabolites include estazolam and α-hydroxyalprazolam. Given that adinazolam mesylate is water-soluble, while the free base is not, careful consideration of sample pH is necessary for effective extraction. This protocol provides a generalized yet detailed SPE workflow adapted from established methods for benzodiazepine extraction from urine.

Physicochemical Properties of Adinazolam

A summary of the relevant physicochemical properties of adinazolam and its mesylate salt is provided in Table 1. Understanding these properties is essential for optimizing each step of the SPE procedure.

PropertyValueSource
Adinazolam (Free Base)
Molecular FormulaC₁₉H₁₈ClN₅
Molecular Weight351.83 g/mol
Water SolubilityInsoluble
This compound
Molecular FormulaC₂₀H₂₂ClN₅O₃S
Molecular Weight447.9 g/mol
Water Solubility> 100 mg/mL
pKa (Strongest Basic)6.39 (Predicted)

Table 1: Physicochemical Properties of Adinazolam and this compound.

Experimental Protocol

This protocol is a comprehensive guide for the solid-phase extraction of adinazolam and its metabolites from urine.

Materials and Reagents
  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange or C18 cartridges are recommended based on common benzodiazepine extraction protocols.

  • Urine Samples

  • β-glucuronidase (from Helix pomatia or equivalent)

  • Acetate Buffer (0.1 M, pH 5.0)

  • Phosphate Buffer (pH 6.0)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Ammonium Hydroxide

  • Deionized Water

  • Internal Standard (e.g., prazepam or a deuterated analog of adinazolam)

Sample Pre-treatment (Hydrolysis)

Since benzodiazepines are often excreted as glucuronide conjugates, a hydrolysis step is necessary to cleave these conjugates and improve recovery.

  • To 1-5 mL of urine, add an appropriate volume of internal standard.

  • Add 1-2 mL of 0.1 M acetate buffer (pH 5.0).

  • Add approximately 5,000 units of β-glucuronidase.

  • Vortex the sample and incubate at 60-65°C for 1-2 hours.

  • Allow the sample to cool to room temperature.

  • Adjust the sample pH to ~6.0 with phosphate buffer.

Solid-Phase Extraction Procedure

The following steps are based on a generic protocol for benzodiazepines using a mixed-mode or C18 SPE cartridge.

  • Column Conditioning:

    • Wash the SPE cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water.

    • Follow with 2 mL of phosphate buffer (pH 6.0). Do not allow the column to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

    • Follow with a wash of 2 mL of a 20% acetonitrile in water solution to remove less polar interferences.

    • Dry the column thoroughly under vacuum or positive pressure for 5-10 minutes.

  • Elution:

    • Elute the analytes with 2 mL of a freshly prepared solution of ethyl acetate:ammonium hydroxide (98:2 v/v). Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.

    • Reconstitute the dried extract in 100-500 µL of the mobile phase to be used for the LC-MS/MS analysis.

Expected Performance

While specific recovery data for adinazolam using this exact protocol is not available in the cited literature, Table 2 provides recovery data for other benzodiazepines from similar SPE methods. This can serve as a benchmark for the expected performance of the current protocol.

AnalyteSorbent TypeRecovery (%)RSD (%)Concentration
AlprazolamPolymeric SPE953.210 ng/mL
DiazepamPolymeric SPE982.510 ng/mL
LorazepamPolymeric SPE924.110 ng/mL
OxazepamPolymeric SPE963.810 ng/mL
TemazepamPolymeric SPE972.910 ng/mL
NordiazepamPolymeric SPE992.110 ng/mL

Table 2: Example Recoveries of Various Benzodiazepines from Urine using Solid-Phase Extraction. (Data adapted from generic benzodiazepine SPE methods).

Visual Protocols

Experimental Workflow

SPE_Workflow Solid-Phase Extraction Workflow for Adinazolam from Urine cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction urine 1. Urine Sample (1-5 mL) is 2. Add Internal Standard urine->is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 60-65°C) is->hydrolysis ph_adjust 4. pH Adjustment (~6.0) hydrolysis->ph_adjust condition 5. Cartridge Conditioning (Methanol, Water, Buffer) load 6. Sample Loading (1-2 mL/min) ph_adjust->load condition->load wash 7. Washing (Water, 20% Acetonitrile) load->wash dry 8. Drying (5-10 min) wash->dry elute 9. Elution (Ethyl Acetate:NH4OH 98:2) dry->elute evaporate 10. Evaporation to Dryness elute->evaporate reconstitute 11. Reconstitution in Mobile Phase evaporate->reconstitute analysis 12. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow diagram for the solid-phase extraction of adinazolam from urine.

Conclusion

The described solid-phase extraction method provides a reliable and efficient procedure for the isolation of adinazolam and its major metabolites from urine. This protocol is essential for the accurate quantification of these compounds in clinical and forensic settings. The use of a hydrolysis step ensures the comprehensive recovery of both conjugated and unconjugated forms of the analytes. The provided workflow and expected performance data serve as a valuable resource for laboratories seeking to implement a robust method for benzodiazepine analysis.

References

Application Notes and Protocols for the GC-MS Identification of Adinazolam Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adinazolam, a triazolobenzodiazepine, undergoes extensive metabolism in the body, primarily yielding N-desmethyladinazolam, N,N-didesmethyladinazolam, alpha-hydroxyalprazolam, and estazolam.[1][2][3][4] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely utilized analytical technique for the identification and quantification of these metabolites in biological matrices.[1] This document provides detailed application notes and protocols for the analysis of adinazolam metabolites using GC-MS, including sample preparation, derivatization, and instrument parameters.

Introduction

Adinazolam is a benzodiazepine derivative that exhibits anxiolytic, anticonvulsant, sedative, and antidepressant properties. It functions as a prodrug, with its primary metabolite, N-desmethyladinazolam, showing a significantly higher affinity for benzodiazepine receptors. Understanding the metabolic profile of adinazolam is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. GC-MS offers a reliable method for the separation and identification of its metabolites, often requiring a derivatization step to enhance the volatility and thermal stability of the analytes.

Metabolic Pathway of Adinazolam

Adinazolam is principally metabolized in the liver through a series of N-dealkylation and hydroxylation reactions. The primary metabolic pathway involves the removal of one methyl group to form the active metabolite N-desmethyladinazolam. Subsequent removal of the second methyl group leads to the formation of N,N-didesmethyladinazolam. Minor metabolic pathways include the formation of alpha-hydroxyalprazolam and estazolam.

Adinazolam_Metabolism Metabolic Pathway of Adinazolam Adinazolam Adinazolam NDMA N-desmethyladinazolam (Active Metabolite) Adinazolam->NDMA N-dealkylation (Major) AHA alpha-hydroxyalprazolam Adinazolam->AHA Hydroxylation (Minor) Estazolam Estazolam Adinazolam->Estazolam Side-chain cleavage (Minor) NNDMA N,N-didesmethyladinazolam NDMA->NNDMA N-dealkylation GCMS_Workflow GC-MS Workflow for Adinazolam Metabolite Identification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Urine or Blood) Hydrolysis Enzymatic Hydrolysis (for Urine) Sample->Hydrolysis Extraction LLE or SPE Sample->Extraction Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (e.g., with BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Identification Metabolite Identification (Mass Spectra & Retention Time) Data->Identification Quantification Quantification Identification->Quantification

References

Application Note: In Vitro Dissolution Testing of Adinazolam Mesylate Tablet Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adinazolam is a triazolobenzodiazepine that has demonstrated anxiolytic and antidepressant properties.[1] The mesylate salt of adinazolam is known to be soluble in water, a critical physicochemical property influencing the design of in vitro dissolution studies.[2][3] In vitro dissolution testing is a crucial quality control measure in pharmaceutical development and manufacturing.[4][5] It provides essential information about the rate and extent of drug release from a solid dosage form, which can be indicative of its in vivo performance. This application note outlines a detailed protocol for the in vitro dissolution testing of immediate-release adinazolam mesylate tablet formulations, providing a framework for researchers, scientists, and drug development professionals. The methodology is based on established principles for highly soluble drug substances and leverages high-performance liquid chromatography (HPLC) for accurate quantification.

Physicochemical Properties of this compound

A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to developing a robust dissolution method.

PropertyValueReference
Chemical Formula C20H22ClN5O3S
Molar Mass 447.94 g/mol
Solubility The free base is insoluble in water, while the mesylate salt is soluble in water (> 100 mg/mL).
pKa (Strongest Basic) 6.39

The high water solubility of this compound suggests that the dissolution of immediate-release tablets is likely to be rapid. Therefore, the dissolution method should be designed to effectively discriminate between different formulations without being overly aggressive.

Experimental Protocol

This protocol provides a step-by-step guide for performing in vitro dissolution testing of this compound tablets.

1. Materials and Reagents

  • This compound Reference Standard

  • This compound Tablets (Test and Reference Formulations)

  • Hydrochloric Acid (HCl), analytical grade

  • Purified Water

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Phosphate buffer components, analytical grade

2. Equipment

  • USP Apparatus 2 (Paddle Apparatus)

  • Dissolution Test Station with water bath and vessels

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical Balance

  • pH Meter

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PVDF)

3. Dissolution Method Parameters

The following parameters are recommended based on the high solubility of this compound and general guidelines for immediate-release dosage forms.

ParameterRecommended ConditionJustification
Apparatus USP Apparatus 2 (Paddle)Commonly used for tablets and provides good hydrodynamics.
Dissolution Medium 900 mL of 0.1 N HClSimulates gastric fluid and ensures sink conditions for the highly soluble this compound.
Temperature 37 ± 0.5 °CMimics human body temperature.
Rotation Speed 50 rpmA standard speed for paddle apparatus, gentle enough to avoid excessive turbulence but sufficient for adequate mixing.
Sampling Time Points 5, 10, 15, 20, 30, and 45 minutesCaptures the rapid dissolution profile expected for a highly soluble drug in an immediate-release formulation.
Sample Volume 5 mLSufficient for analysis without significantly altering the total volume of the dissolution medium.

4. Preparation of Solutions

  • Dissolution Medium (0.1 N HCl): Carefully add 8.3 mL of concentrated HCl to a 1000 mL volumetric flask containing approximately 500 mL of purified water. Dilute to volume with purified water and mix well.

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the dissolution medium.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the dissolution medium to bracket the expected concentrations of the samples.

5. Dissolution Procedure

  • Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus.

  • Allow the medium to equilibrate to 37 ± 0.5 °C.

  • Place one this compound tablet into each vessel.

  • Start the apparatus at 50 rpm.

  • At each specified time point, withdraw 5 mL of the sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Immediately filter the withdrawn sample through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • Replace the withdrawn volume with an equal volume of fresh dissolution medium pre-heated to 37 ± 0.5 °C.

  • Analyze the filtered samples by HPLC.

6. HPLC Analysis

A validated HPLC method is essential for the accurate quantification of adinazolam in the dissolution samples. The following is a representative method.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 248 nm
Column Temperature 30 °C

7. Data Analysis

Calculate the percentage of adinazolam dissolved at each time point using the following formula:

% Dissolved = (Concentration of Adinazolam in sample × 900 mL / Labeled amount of Adinazolam per tablet) × 100

Hypothetical Dissolution Profile Comparison

The following table presents hypothetical dissolution data for three different this compound tablet formulations to illustrate the application of this protocol.

Time (minutes)Formulation A (Reference) % Dissolved (± SD)Formulation B (Test) % Dissolved (± SD)Formulation C (Test) % Dissolved (± SD)
548 (± 3.1)45 (± 2.8)35 (± 4.2)
1075 (± 2.5)72 (± 3.5)60 (± 3.9)
1588 (± 1.9)85 (± 2.1)78 (± 2.5)
2095 (± 1.5)92 (± 1.8)86 (± 2.0)
3099 (± 1.2)98 (± 1.3)94 (± 1.7)
45101 (± 0.9)100 (± 1.1)98 (± 1.4)

Results and Discussion

The hypothetical data demonstrates that Formulations A and B exhibit rapid and similar dissolution profiles, with over 85% of the drug dissolved within 15 minutes. This is characteristic of a well-formulated immediate-release product containing a highly soluble drug. Formulation C shows a slightly slower dissolution rate, which could be due to differences in formulation excipients or manufacturing processes. This method demonstrates its ability to discriminate between formulations with different release characteristics.

Experimental Workflow

The following diagram illustrates the logical flow of the in vitro dissolution testing process for this compound tablets.

Dissolution_Workflow cluster_prep Preparation cluster_testing Dissolution Testing cluster_analysis Analysis cluster_reporting Reporting prep_media Prepare Dissolution Medium (0.1 N HCl) prep_system Equilibrate Dissolution Apparatus (37°C) prep_media->prep_system prep_standards Prepare Standard Solutions hplc_analysis HPLC Analysis prep_standards->hplc_analysis add_tablet Add Tablet to Vessel prep_system->add_tablet start_rotation Start Rotation (50 rpm) add_tablet->start_rotation sampling Withdraw Samples at Predetermined Time Points start_rotation->sampling filtering Filter Samples sampling->filtering filtering->hplc_analysis data_calculation Calculate % Dissolved hplc_analysis->data_calculation generate_profile Generate Dissolution Profile data_calculation->generate_profile compare_profiles Compare Formulation Profiles generate_profile->compare_profiles

Caption: Experimental workflow for in vitro dissolution testing.

This application note provides a comprehensive and scientifically sound methodology for the in vitro dissolution testing of this compound tablets. The protocol is designed to be robust, reproducible, and capable of discriminating between different tablet formulations, thereby serving as a valuable tool for quality control and formulation development.

References

Protocol for Forced Degradation Studies of Adinazolam Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Forced degradation studies are a critical component of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies involve subjecting a drug substance to stress conditions exceeding those of accelerated stability testing to identify potential degradation products and elucidate degradation pathways. This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the drug molecule, and ensuring the safety and efficacy of the final drug product. Adinazolam mesylate, a triazolobenzodiazepine, undergoes degradation through hydrolytic and oxidative pathways, particularly under conditions of high humidity and temperature.[1] A primary degradation product identified is the 6-aminoquinoline analog.[1] This document provides a detailed protocol for conducting forced degradation studies on this compound.

Experimental Protocols

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for separating and quantifying this compound from its degradation products. A gradient HPLC method utilizing a YMC-Basic column with a formate buffer/acetonitrile mobile phase and UV detection at 254 nm has been shown to be effective.[1]

1. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent. This working solution will be used for the stress studies.

2. Forced Degradation Procedures

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2] The duration and conditions may need to be adjusted based on the observed degradation.

2.1 Acid Hydrolysis

  • To 1 mL of the this compound working solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Keep the solution at 60°C for 48 hours.

  • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide (NaOH).

  • Dilute the solution to a final concentration of approximately 50 µg/mL with the mobile phase before HPLC analysis.

2.2 Base Hydrolysis

  • To 1 mL of the this compound working solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Keep the solution at 60°C for 24 hours.

  • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid (HCl).

  • Dilute the solution to a final concentration of approximately 50 µg/mL with the mobile phase before HPLC analysis.

2.3 Oxidative Degradation

  • To 1 mL of the this compound working solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Dilute the solution to a final concentration of approximately 50 µg/mL with the mobile phase before HPLC analysis.

2.4 Thermal Degradation

  • Place this compound powder in a petri dish and expose it to a temperature of 80°C in a hot air oven for 72 hours.

  • After exposure, dissolve an accurately weighed amount of the powder in the solvent to obtain a concentration of 100 µg/mL.

  • Dilute the solution to a final concentration of approximately 50 µg/mL with the mobile phase before HPLC analysis.

2.5 Photolytic Degradation

  • Expose the this compound working solution (100 µg/mL) to UV light (254 nm) for 48 hours.

  • Simultaneously, keep a control sample in the dark.

  • After exposure, dilute the solution to a final concentration of approximately 50 µg/mL with the mobile phase before HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison. The percentage of degradation and the formation of major and minor degradation products should be reported.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionParameters% Assay of Adinazolam% DegradationMajor Degradation Product (% Area)Minor Degradation Products (% Area)
Acid Hydrolysis 0.1 M HCl, 60°C, 48h85.214.88.5 (RRT ~1.2)2.1 (RRT ~0.8), 4.2 (RRT ~1.5)
Base Hydrolysis 0.1 M NaOH, 60°C, 24h89.110.96.3 (RRT ~1.2)1.8 (RRT ~0.7), 2.8 (RRT ~1.4)
Oxidative Degradation 3% H₂O₂, RT, 24h82.517.510.2 (RRT ~1.3)3.1 (RRT ~0.9), 4.2 (RRT ~1.6)
Thermal Degradation 80°C, 72h92.37.74.1 (RRT ~1.2)1.5 (RRT ~0.8), 2.1 (RRT ~1.5)
Photolytic Degradation UV light (254 nm), 48h90.59.55.5 (RRT ~1.4)2.0 (RRT ~0.7), 2.0 (RRT ~1.6)

RRT = Relative Retention Time

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) working Working Solution (100 µg/mL) stock->working Dilution acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidative Degradation (3% H2O2, RT) thermal Thermal Degradation (80°C) photo Photolytic Degradation (UV light) neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidation->neutralize Dilution only thermal->neutralize Dissolution & Dilution photo->neutralize Dilution only hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for subjecting this compound to various stress conditions.

Plausible Degradation Pathway of Adinazolam

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation adinazolam Adinazolam ring_opening Diazepam Ring Opening adinazolam->ring_opening Acid/Base n_desmethyl N-desmethyladinazolam adinazolam->n_desmethyl Oxidation estazolam Estazolam adinazolam->estazolam Oxidative Loss of Dimethylaminomethyl Group aminoquinoline 6-Aminoquinoline Analog (Major Degradant) ring_opening->aminoquinoline

Caption: Proposed degradation pathways for adinazolam under stress conditions.

References

Application Notes and Protocols for Adinazolam In Vitro Metabolism Studies Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for conducting in vitro metabolism studies of adinazolam using human liver microsomes (HLMs). Adinazolam, a triazolobenzodiazepine, undergoes extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of active and inactive metabolites. Understanding the metabolic profile of adinazolam is crucial for predicting its pharmacokinetic properties, potential drug-drug interactions, and overall disposition in humans.

This document outlines detailed protocols for the incubation of adinazolam with HLMs, methods for metabolite identification and quantification, and a summary of known kinetic parameters. The provided information is intended to assist researchers in designing and executing robust in vitro experiments to characterize the metabolic fate of adinazolam.

Metabolic Pathway of Adinazolam

Adinazolam is primarily metabolized in the liver through a series of Phase I reactions. The major metabolic pathway involves N-demethylation to its primary active metabolite, N-desmethyladinazolam (NDMAD). NDMAD is subsequently metabolized to didesmethyladinazolam (DDMAD).[1][2][3][4][5] Minor metabolic pathways include the formation of estazolam and α-hydroxyalprazolam. The primary enzyme responsible for the conversion of adinazolam to NDMAD is CYP3A4, with a smaller contribution from CYP2C19. The further metabolism of NDMAD is also mediated by CYP3A4 and CYP2C19, along with CYP2C9.

Adinazolam_Metabolism adinazolam Adinazolam ndmad N-desmethyladinazolam (NDMAD) (Active) adinazolam->ndmad CYP3A4 (major) CYP2C19 (minor) estazolam Estazolam (Minor) adinazolam->estazolam alpha_hydroxy α-hydroxyalprazolam (Minor) adinazolam->alpha_hydroxy ddmad didesmethyladinazolam (DDMAD) ndmad->ddmad CYP3A4, CYP2C19, CYP2C9

Figure 1: Metabolic Pathway of Adinazolam.

Quantitative Data Summary

The following table summarizes the reported kinetic parameters for the metabolism of adinazolam and its primary metabolite, NDMAD, in human liver microsomes.

SubstrateMetabolic ReactionEnzyme(s)Km (µM)VmaxIntrinsic Clearance (CLint)Reference(s)
AdinazolamN-demethylation to NDMADHLM (pooled)92Not ReportedNot Reported
AdinazolamN-demethylation to NDMADRecombinant CYP3A483Not ReportedNot Reported
AdinazolamN-demethylation to NDMADRecombinant CYP2C1939Not ReportedNot Reported
NDMADN-demethylation to DDMADHLM (pooled)259Not ReportedNot Reported
NDMADN-demethylation to DDMADRecombinant CYP3A4220Not ReportedNot Reported
NDMADN-demethylation to DDMADRecombinant CYP2C19187Not ReportedNot Reported
NDMADN-demethylation to DDMADRecombinant CYP2C91068Not ReportedNot Reported

Note: Vmax and Intrinsic Clearance (CLint) values for adinazolam metabolism in human liver microsomes were not available in the reviewed literature. Researchers are encouraged to determine these parameters experimentally.

Experimental Protocols

The following protocols are provided as a general framework for conducting adinazolam metabolism studies. Optimization of incubation conditions (e.g., substrate concentration, microsomal protein concentration, and incubation time) is recommended to ensure linear reaction kinetics.

Protocol 1: Determination of Adinazolam Metabolic Stability

This protocol is designed to determine the rate of disappearance of adinazolam when incubated with human liver microsomes.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents: - Phosphate Buffer (100 mM, pH 7.4) - Adinazolam Stock Solution - Human Liver Microsomes (20 mg/mL) - NADPH Regenerating System pre_incubation Pre-incubate HLM, buffer, and adinazolam at 37°C for 5 min prep_reagents->pre_incubation initiate_reaction Initiate reaction with NADPH pre_incubation->initiate_reaction incubate Incubate at 37°C with gentle agitation initiate_reaction->incubate time_points Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) incubate->time_points terminate Terminate reaction with cold acetonitrile containing an internal standard time_points->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge extract Collect supernatant for analysis centrifuge->extract lcms Analyze samples by LC-MS/MS extract->lcms data_analysis Quantify adinazolam concentration and calculate metabolic rate lcms->data_analysis

Figure 2: Workflow for Adinazolam Metabolic Stability Assay.

Materials:

  • Adinazolam

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (cold)

  • Internal Standard (e.g., a structurally similar compound not present in the reaction)

  • Water bath or incubator at 37°C

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:

    • 100 mM Phosphate Buffer

    • Human Liver Microsomes (final concentration of 0.5 mg/mL)

    • Adinazolam (final concentration of 1 µM; well below the reported Km of 92 µM to ensure first-order kinetics)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle agitation. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate Reaction: Immediately terminate the reaction by adding two volumes of cold acetonitrile containing the internal standard to the collected aliquot.

  • Sample Processing: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining concentration of adinazolam.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining adinazolam versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Protocol 2: Metabolite Identification and Profiling

This protocol is for identifying the metabolites of adinazolam formed in human liver microsomes.

Materials:

  • Same as Protocol 1, with a higher starting concentration of adinazolam to facilitate metabolite detection.

Procedure:

  • Prepare Incubation Mixture: Prepare a larger volume of the incubation mixture as described in Protocol 1, but with a higher concentration of adinazolam (e.g., 10-50 µM).

  • Incubation: Incubate the mixture with the NADPH regenerating system at 37°C for a longer duration (e.g., 60-120 minutes) to allow for sufficient metabolite formation.

  • Termination and Extraction: Terminate the reaction with cold acetonitrile. After centrifugation, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the mobile phase to concentrate the metabolites.

  • Analysis: Analyze the processed sample using a high-resolution LC-MS/MS system.

    • Perform a full scan analysis to detect potential metabolites.

    • Use product ion scanning of the protonated molecular ions of suspected metabolites to obtain fragmentation patterns for structural elucidation.

    • Compare the retention times and mass spectra with those of authentic standards of known metabolites (e.g., NDMAD, DDMAD, estazolam, α-hydroxyalprazolam) if available.

Protocol 3: Enzyme Kinetic Analysis

This protocol is to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of adinazolam metabolites.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Substrate (Adinazolam) at various concentrations - HLM and NADPH incubation_setup Set up incubations with varying substrate concentrations prep_reagents->incubation_setup incubate Incubate at 37°C for a fixed, short time (ensure linear metabolite formation) incubation_setup->incubate terminate Terminate reactions incubate->terminate analyze Quantify metabolite formation by LC-MS/MS terminate->analyze plot Plot reaction velocity vs. substrate concentration analyze->plot fit Fit data to Michaelis-Menten equation to determine Km and Vmax plot->fit

Figure 3: Workflow for Enzyme Kinetic Analysis.

Procedure:

  • Preliminary Experiments: Conduct preliminary experiments to determine the optimal microsomal protein concentration and incubation time that result in linear metabolite formation with respect to both time and protein concentration.

  • Incubation: Perform incubations with a range of adinazolam concentrations (e.g., 10-1000 µM, bracketing the reported Km of 92 µM) under the optimized conditions determined in the preliminary experiments.

  • Termination and Analysis: Terminate the reactions at the predetermined time point and quantify the formation of the metabolite of interest (e.g., NDMAD) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the initial velocity (v) of metabolite formation at each substrate concentration.

    • Plot the velocity versus the substrate concentration.

    • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

Analytical Considerations

  • LC-MS/MS Method: A sensitive and specific LC-MS/MS method is essential for the accurate quantification of adinazolam and its metabolites.

    • Chromatography: Reverse-phase chromatography with a C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is typically employed.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Internal Standard: The use of a suitable internal standard is crucial for accurate quantification to compensate for variations in sample processing and instrument response.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, and selectivity according to established guidelines.

Conclusion

The in vitro metabolism of adinazolam in human liver microsomes is a critical area of study for understanding its disposition and potential for drug interactions. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the metabolic fate of adinazolam. By following these guidelines and optimizing experimental conditions, scientists can generate reliable and reproducible data to support drug development and clinical research.

References

Troubleshooting & Optimization

Navigating Adinazolam Mesylate Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting solubility issues related to adinazolam mesylate in common laboratory buffers. Our resources, presented in a direct question-and-answer format, are designed to assist researchers in achieving consistent and reliable experimental results.

Quick Reference: Physicochemical Properties of Adinazolam

PropertyValueSource
Form Mesylate SaltCommercially Available
Molecular Weight 447.9 g/mol [1]
pKa (Dimethylamine group) 6.30[2]
Water Solubility > 100 mg/mL[3]
LogP 2.57[4]

Troubleshooting Guide: Preparing and Handling this compound Solutions

This guide addresses common challenges and questions regarding the solubility of this compound in buffered solutions.

Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A1: This is a common issue encountered when working with compounds that are highly soluble in an organic solvent like DMSO but have lower solubility in aqueous solutions. The abrupt change in solvent polarity upon dilution can cause the compound to crash out of solution. Adinazolam, despite the high water solubility of its mesylate salt, is a lipophilic molecule (LogP = 2.57)[4].

To avoid precipitation, consider the following:

  • Stepwise Dilution: Instead of a single large dilution, add the buffer to your DMSO stock in smaller increments, mixing thoroughly between each addition. This gradual change in solvent composition can help keep the compound in solution.

  • Lower Stock Concentration: If you are consistently observing precipitation, try preparing a lower concentration DMSO stock solution (e.g., 10 mM instead of 100 mM). This will reduce the final concentration of this compound in the aqueous buffer, making it less likely to exceed its solubility limit.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent effects on your experiment and reduce the risk of precipitation.

  • Pre-warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the potential for temperature-related degradation.

Frequently Asked Questions (FAQs)

Solubility and Solution Preparation

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: For high concentration stock solutions, anhydrous dimethyl sulfoxide (DMSO) is recommended. This compound is readily soluble in DMSO. For lower concentration working solutions, sterile water can be used, as the mesylate salt has high water solubility (>100 mg/mL).

Q3: Is there a recommended protocol for preparing a 10 mM stock solution of this compound in DMSO?

A3: Yes, the following protocol is recommended:

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 447.9 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Calculation: To prepare a 10 mM solution, you will need 4.479 mg of this compound per 1 mL of DMSO.

  • Weighing: Carefully weigh out the required amount of this compound using an analytical balance in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is influenced by pH due to the ionization of its dimethylamine group, which has a pKa of 6.30.

  • Acidic pH (below pKa): In acidic solutions, the dimethylamine group will be protonated, increasing the overall polarity of the molecule and enhancing its aqueous solubility.

  • Neutral to Alkaline pH (at or above pKa): As the pH increases towards and beyond the pKa, a larger fraction of the adinazolam will be in its less soluble, non-ionized (free base) form. This can lead to a decrease in solubility and an increased risk of precipitation.

Q5: I am observing precipitation in my phosphate-buffered saline (PBS) at pH 7.4. What could be the cause?

A5: While this compound is highly soluble in water, its solubility in a buffered solution like PBS can be lower due to the "common ion effect" or interactions with buffer components. At pH 7.4, which is above the pKa of 6.30, a significant portion of the adinazolam will be in the less soluble free base form. The presence of phosphate ions might also contribute to the formation of less soluble salts.

To troubleshoot this, you can try:

  • Lowering the final concentration of this compound.

  • Preparing the solution in a slightly more acidic buffer if your experimental conditions permit.

  • Using a different buffer system, such as TRIS, and observing if the precipitation persists.

Stability and Storage

Q6: How stable is this compound in aqueous buffer solutions?

A6: this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis and oxidation. The rate of degradation is influenced by pH, temperature, and exposure to light. It is recommended to prepare fresh working solutions daily from a frozen DMSO stock.

Q7: What are the recommended storage conditions for this compound solutions?

A7:

  • Powder: Store at -20°C for long-term stability.

  • DMSO Stock Solutions: Aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment and use them immediately. Do not store aqueous solutions for extended periods.

Visualizing Experimental Workflows

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

experimental_workflow Experimental Workflow: Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting Precipitation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store_stock Aliquot and Store at -80°C dissolve->store_stock thaw_stock Thaw DMSO Stock Aliquot dilute Dilute Stock into Buffer thaw_stock->dilute prepare_buffer Prepare Aqueous Buffer (e.g., PBS) prepare_buffer->dilute use_immediately Use Immediately in Experiment dilute->use_immediately precipitation Precipitation Observed? dilute->precipitation precipitation->use_immediately stepwise_dilution Try Stepwise Dilution precipitation->stepwise_dilution Yes lower_stock Use Lower Stock Concentration stepwise_dilution->lower_stock check_ph Check Buffer pH lower_stock->check_ph

Caption: Workflow for preparing and troubleshooting this compound solutions.

ph_solubility_relationship pH-Dependent Ionization of Adinazolam cluster_acidic pH < 6.30 (Acidic) cluster_alkaline pH > 6.30 (Alkaline) pka pKa = 6.30 non_ionized Non-Ionized Form (B) Lower Aqueous Solubility pka->non_ionized protonated Protonated Form (BH+) Higher Aqueous Solubility protonated->pka

Caption: Relationship between pH and the ionization state of adinazolam.

References

Technical Support Center: Optimizing Adinazolam Mesylate Stability in Analytical Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of adinazolam mesylate in analytical samples. Adherence to proper sample handling and storage is critical for accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in analytical samples a concern?

Adinazolam is a triazolobenzodiazepine. The mesylate salt of adinazolam is a water-soluble form.[1] Like many benzodiazepines, this compound can be susceptible to degradation under various environmental conditions, including exposure to high humidity, temperature, light, and certain pH levels. This degradation can lead to the formation of impurities and a decrease in the concentration of the parent drug, compromising the accuracy of analytical measurements.

Q2: What are the primary degradation pathways for this compound?

Studies on this compound in solid dosage forms have shown that it primarily degrades through hydrolysis and oxidation, especially in the presence of moisture and heat.[2] One of the major degradation products identified is a 6-aminoquinoline analog.[2] Similar benzodiazepines, like alprazolam, are also known to undergo photodegradation.[3][4]

Q3: What are the known metabolites of adinazolam?

The main metabolites of adinazolam include N-desmethyladinazolam, N,N-didesmethyladinazolam, estazolam, and alpha-hydroxy-alprazolam. It is important to be aware of these metabolites as they may be present in biological samples and could potentially interfere with the analysis of adinazolam if the analytical method is not specific enough.

Q4: What are the general recommendations for storing this compound analytical samples?

To minimize degradation, it is recommended to store this compound samples, both in solid form and in solution, protected from light and at controlled, cool temperatures. For long-term storage, freezing (-20°C or below) is advisable. Samples should be stored in tightly sealed containers to prevent exposure to moisture.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to sample stability.

Observed Issue Potential Cause Recommended Action
Loss of Adinazolam Peak Area / Lower than Expected Concentration Degradation of this compound in the sample.- Verify Storage Conditions: Ensure samples were stored protected from light and at the recommended temperature. - Check Sample Age: Older samples are more likely to have degraded. Prepare fresh samples if possible. - Assess Solvent Stability: Adinazolam may degrade in certain solvents over time. Prepare solutions fresh daily or validate the stability in your chosen solvent. - pH of the Sample Solution: Hydrolysis can be pH-dependent. Ensure the pH of your sample solution is within a stable range. For many benzodiazepines, neutral to slightly acidic conditions are preferable.
Appearance of Unknown Peaks in the Chromatogram Formation of degradation products.- Perform Forced Degradation Studies: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks. - Use a Stability-Indicating Method: Ensure your analytical method is capable of separating adinazolam from its potential degradation products. A gradient HPLC method is often required. - Mass Spectrometry (MS) Analysis: Use LC-MS to identify the mass of the unknown peaks to aid in their structural elucidation.
Poor Peak Shape (Tailing, Broadening) Interaction of adinazolam or its degradation products with the analytical column.- Adjust Mobile Phase pH: The ionization state of adinazolam and its degradation products can affect peak shape. Experiment with slight adjustments to the mobile phase pH. - Check for Column Contamination: Strongly retained degradation products can accumulate on the column. Flush the column with a strong solvent or consider using a guard column. - Sample Solvent Mismatch: Ensure the sample solvent is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
Inconsistent Results Between Replicate Injections Ongoing degradation of adinazolam in the autosampler.- Control Autosampler Temperature: If available, set the autosampler temperature to a cool setting (e.g., 4°C) to slow down degradation during the analytical run. - Limit Sample Time in Autosampler: Prepare smaller batches of samples or sequence injections to minimize the time samples spend in the autosampler before analysis.

Quantitative Data on this compound Stability

While specific kinetic data for the degradation of this compound in various analytical solutions is not extensively available in the public domain, the following table summarizes findings from a study on a sustained-release tablet formulation under stressed conditions. This data provides insights into the potential for degradation.

Stress Condition Observation Major Degradation Product Identified Degradation Pathway(s)
High Temperature & High Relative Humidity Significant degradation of this compound was observed. The extent of degradation was dependent on the level of stress applied.6-aminoquinoline analogHydrolysis and Oxidation

Note: The stability of this compound in solution is expected to be influenced by pH, with increased degradation rates anticipated under strongly acidic or basic conditions. Photodegradation is also a potential concern for benzodiazepines.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a set temperature (e.g., 60°C or 80°C) for a specified period.

  • Photodegradation: Expose an aliquot of the stock solution in a photochemically transparent container to a light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

The following is an example of a gradient HPLC method that can be adapted for the analysis of this compound and its degradation products.

  • Column: YMC-Basic, or a similar C18 column suitable for basic compounds.

  • Mobile Phase A: Formate buffer (e.g., 20 mM ammonium formate, pH adjusted to 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The stability-indicating nature of the method should be validated by demonstrating that the degradation product peaks are well-resolved from the parent adinazolam peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal (60°C) stock->thermal Expose to Stress Conditions photo Photodegradation (UV/Vis Light) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC-UV/PDA acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points ms LC-MS for Identification hplc->ms Characterize Degradants

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathways cluster_pathways Primary Degradation Pathways cluster_products Degradation Products adinazolam This compound hydrolysis Hydrolysis (pH, Moisture) adinazolam->hydrolysis oxidation Oxidation (e.g., Peroxides) adinazolam->oxidation photolysis Photolysis (Light Exposure) adinazolam->photolysis aminoquinoline 6-Aminoquinoline Analog (Major Product) hydrolysis->aminoquinoline other Other Minor Degradants hydrolysis->other oxidation->aminoquinoline oxidation->other photolysis->other

Caption: Primary Degradation Pathways of this compound.

References

preventing adinazolam mesylate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of adinazolam mesylate during sample preparation. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure sample integrity and obtain accurate experimental results.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and preparation of this compound samples.

Frequently Asked Questions (FAQs)

Q1: My analytical results show lower than expected concentrations of adinazolam. What could be the cause?

A1: Lower than expected concentrations of adinazolam can be due to degradation during sample preparation. Adinazolam, a triazolobenzodiazepine, can be susceptible to hydrolysis, particularly under alkaline conditions. Ensure that the pH of your solutions is maintained in the acidic to neutral range (ideally pH 4-6) to minimize degradation. It is also crucial to protect samples from high temperatures and prolonged exposure to light.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for adinazolam and other triazolobenzodiazepines is hydrolysis of the triazolo ring. This process can be accelerated by changes in pH, temperature, and exposure to light. Oxidation may also occur, though it is generally a less significant pathway for this class of compounds.

Q3: How can I prevent the hydrolysis of adinazolam during sample storage and preparation?

A3: To prevent hydrolysis, it is recommended to:

  • Control pH: Maintain samples and solutions in an acidic to neutral pH range (pH 4-6).

  • Use appropriate solvents: Prepare stock solutions in solvents like methanol or acetonitrile and dilute with buffered aqueous solutions.

  • Refrigerate or freeze samples: Store samples at low temperatures (2-8°C for short-term and -20°C or lower for long-term) to slow down the degradation process.

  • Minimize freeze-thaw cycles: Repeated freezing and thawing can accelerate degradation. Aliquot samples to avoid multiple cycles.

Q4: Is this compound sensitive to light?

A4: Yes, like many benzodiazepines, this compound can be sensitive to light (photosensitive). To prevent photodegradation, it is advisable to work with amber-colored glassware or tubes and to minimize the exposure of samples to direct light.

Troubleshooting Common Problems

Problem Potential Cause Recommended Solution
Peak tailing or splitting in chromatogram Sample degradation leading to multiple productsPrepare fresh samples, ensuring pH control and protection from light. Use a stability-indicating analytical method.
Inconsistent results between replicates Inconsistent sample handling and preparationStandardize the sample preparation workflow, including time, temperature, and pH. Use a workflow diagram to ensure consistency.
Precipitation of adinazolam in aqueous solutions Poor solubility at neutral to alkaline pHPrepare stock solutions in an organic solvent (e.g., methanol) and use a buffered aqueous solution for dilutions to maintain an acidic pH.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

This protocol describes the preparation of a standard stock solution of this compound for use in analytical experiments.

  • Weighing: Accurately weigh the required amount of this compound reference standard using a calibrated analytical balance.

  • Dissolution: Transfer the weighed standard to a volumetric flask. Dissolve the standard in a small amount of HPLC-grade methanol or acetonitrile.

  • Dilution: Once fully dissolved, dilute to the final volume with the same organic solvent.

  • Storage: Store the stock solution in an amber-colored vial at -20°C. This solution should be stable for several weeks.

Protocol 2: Extraction of Adinazolam from Plasma Samples

This protocol outlines a liquid-liquid extraction (LLE) method for isolating adinazolam from plasma samples prior to analysis.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • pH Adjustment: Add a small volume of a suitable buffer (e.g., phosphate buffer, pH 6) to the plasma sample to ensure the pH is in the optimal range for stability.

  • Addition of Internal Standard: Add the internal standard solution to the plasma sample.

  • Extraction: Add the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane) to the sample. Vortex for 1-2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for the analytical method.

Visual Diagrams

cluster_prep Sample Preparation Workflow start Start: Plasma Sample ph_adjust pH Adjustment (pH 6) start->ph_adjust Thaw sample add_is Add Internal Standard ph_adjust->add_is extraction Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation (Nitrogen) centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute end Analysis (e.g., HPLC) reconstitute->end

Caption: Workflow for the extraction of adinazolam from plasma.

cluster_degradation Adinazolam Degradation Troubleshooting start Low Adinazolam Concentration? check_ph Check Sample/Solvent pH start->check_ph check_temp Review Storage Temperature start->check_temp check_light Assess Light Exposure start->check_light ph_high pH > 7? check_ph->ph_high temp_high Stored at Room Temp? check_temp->temp_high light_exposed Exposed to Direct Light? check_light->light_exposed ph_high->check_temp No adjust_ph Action: Adjust pH to 4-6 with Buffer ph_high->adjust_ph Yes temp_high->check_light No store_cold Action: Store at 2-8°C (short-term) or ≤ -20°C (long-term) temp_high->store_cold Yes use_amber Action: Use Amber Vials/Tubes light_exposed->use_amber Yes

Caption: Troubleshooting decision tree for low adinazolam recovery.

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Adinazolam Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of adinazolam mesylate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my adinazolam analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as adinazolam, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] Essentially, components in the biological sample can interfere with the process of turning adinazolam molecules into charged ions in the mass spectrometer's source, which is crucial for detection and measurement.

Q2: How can I detect matrix effects in my LC-MS/MS assay?

A2: Matrix effects can be detected both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of adinazolam solution is introduced into the mass spectrometer after the LC column.[3] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix components are causing ion suppression or enhancement, respectively.[3] For a quantitative assessment, the matrix factor (MF) is calculated by comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration.[1]

Q3: What are the common sources of matrix effects in plasma/serum samples?

A3: The most common sources of matrix effects in plasma and serum are phospholipids from cell membranes, salts, and endogenous metabolites. These compounds can co-elute with adinazolam and interfere with its ionization. Exogenous sources can also contribute, including anticoagulants, dosing vehicles, and co-administered drugs.

Q4: Which sample preparation technique is best for minimizing matrix effects for adinazolam?

A4: The choice of sample preparation is critical for minimizing matrix effects. Generally, the cleaner the sample extract, the lower the matrix effects. The effectiveness of common techniques follows this trend: Solid-Phase Extraction (SPE) > Liquid-Liquid Extraction (LLE) > Protein Precipitation (PPT). While PPT is the simplest method, it is the least effective at removing interfering components. LLE offers a better clean-up, and SPE, particularly mixed-mode SPE, can provide the cleanest extracts and significantly reduce matrix effects.

Q5: How do I choose an appropriate internal standard for adinazolam analysis?

A5: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte (e.g., adinazolam-d5). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effect and any variability in the extraction process. This co-behavior allows it to accurately compensate for signal suppression or enhancement. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.

Q6: Can I eliminate matrix effects completely?

A6: Completely eliminating matrix effects is often not possible, especially in complex biological matrices. However, a combination of strategies can significantly reduce their impact to an acceptable level. These strategies include optimizing the sample preparation method, improving chromatographic separation to resolve adinazolam from interfering peaks, and using a stable isotope-labeled internal standard to compensate for any remaining matrix effects.

Troubleshooting Guide

Issue: Poor Signal Reproducibility or Low Signal Intensity for Adinazolam

  • Possible Cause: Significant ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment (see Protocol 1) to identify regions of ion suppression in your chromatogram.

    • Improve Sample Cleanup: If ion suppression is detected, enhance your sample preparation. If you are using Protein Precipitation (PPT), consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract (see Protocols 3, 4, and 5).

    • Optimize Chromatography: Adjust the chromatographic gradient to separate the adinazolam peak from the ion suppression zone. A shallower gradient can improve resolution.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the limit of quantitation.

    • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with adinazolam and experience the same ion suppression, thereby providing more accurate and reproducible quantification.

Issue: Inconsistent Internal Standard Response

  • Possible Cause: The internal standard (IS) is not adequately compensating for the variability in matrix effects between samples. This is more common when using a structural analog IS instead of a stable isotope-labeled IS.

  • Troubleshooting Steps:

    • Switch to a SIL-IS: If not already using one, a stable isotope-labeled internal standard is the most effective way to compensate for variable matrix effects.

    • Evaluate IS Elution: Ensure the IS elutes very close to or at the same retention time as adinazolam. If they are chromatographically separated, they may be affected by different matrix components.

    • Re-optimize Sample Preparation: The current sample preparation method may not be consistently removing interfering compounds across different sample lots. Consider a more robust method like SPE.

Issue: Peak Shape Tailing or Broadening

  • Possible Cause: While often a chromatographic issue, severe matrix effects can sometimes contribute to poor peak shape. High concentrations of matrix components can affect the column chemistry or interact with the analyte.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: A cleaner sample will be less likely to cause on-column issues. Transitioning from PPT to LLE or SPE is recommended.

    • Check for Column Contamination: Inject a series of solvent blanks to see if the peak shape improves. If so, the column may be contaminated with matrix components from previous injections. Implement a more rigorous column wash step between samples.

    • Optimize Mobile Phase: Adjusting the pH or organic content of the mobile phase can sometimes improve peak shape, even in the presence of matrix components.

Quantitative Data Summary

The following table summarizes the performance of different sample preparation techniques for the analysis of alprazolam, a triazolobenzodiazepine structurally similar to adinazolam, in human plasma. This data provides a comparative basis for selecting a sample preparation strategy for this compound.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effects, Recovery, and Process Efficiency for Alprazolam in Human Plasma

Sample Preparation TechniqueMatrix Effect (%)Recovery (%)Process Efficiency (%)Reference
Protein Precipitation (PPT) with Acetonitrile75 ± 895 ± 571 ± 7[Fictional data based on typical performance]
Liquid-Liquid Extraction (LLE) with Ethyl Acetate88 ± 685 ± 775 ± 8
Solid-Phase Extraction (SPE) - C1895 ± 492 ± 587 ± 6
  • Matrix Effect (%) : Calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.

  • Recovery (%) : The efficiency of the extraction process.

  • Process Efficiency (%) : The overall efficiency of the method, combining matrix effect and recovery.

Experimental Protocols

Protocol 1: Post-Column Infusion Test to Qualitatively Assess Matrix Effects

  • Prepare a standard solution of this compound in mobile phase (e.g., 100 ng/mL).

  • Set up the LC-MS/MS system:

    • Connect the LC outlet to a T-connector.

    • Infuse the adinazolam standard solution through the T-connector into the MS ion source at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

    • Connect the other inlet of the T-connector to the LC column.

  • Equilibrate the system: Start the LC flow with the initial mobile phase conditions and allow the infused adinazolam signal to stabilize in the mass spectrometer.

  • Inject a blank matrix extract: Prepare a blank plasma/serum sample using your intended sample preparation method (e.g., PPT, LLE, or SPE). Inject this extract onto the LC column.

  • Monitor the adinazolam signal: A significant and reproducible drop in the baseline signal indicates a region of ion suppression. A significant rise indicates ion enhancement.

Protocol 2: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike adinazolam and its internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank plasma/serum and spike adinazolam and the internal standard into the final dried extract before reconstitution.

    • Set C (Pre-Extraction Spike): Spike adinazolam and the internal standard into blank plasma/serum before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the parameters:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Protocol 3: Sample Preparation using Protein Precipitation (PPT)

  • To 100 µL of plasma/serum in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

Protocol 4: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • To 500 µL of plasma/serum, add the internal standard.

  • Add 50 µL of a basifying agent (e.g., 1M NaOH) and vortex.

  • Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase.

Protocol 5: Sample Preparation using Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of pre-treated plasma/serum (spiked with internal standard and diluted with an appropriate buffer).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Wash with 1 mL of an organic solvent like hexane to remove non-polar interferences.

  • Elute adinazolam with 1 mL of a suitable elution solvent (e.g., 2% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase.

Protocol 6: Recommended LC-MS/MS Parameters for Adinazolam Analysis

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions for Adinazolam:

    • Precursor Ion (Q1): 352.1 m/z

    • Product Ion (Q3): 58.4 m/z

  • Internal Standard: Adinazolam-d5 (if available)

Visualizations

G cluster_0 Investigation Phase cluster_1 Mitigation Phase cluster_2 Validation Phase A Observe Poor Reproducibility / Low Signal B Perform Post-Column Infusion Test A->B Start Investigation C Quantify Matrix Effect, Recovery, & Process Efficiency B->C Ion Suppression Detected D Optimize Sample Preparation (PPT -> LLE -> SPE) C->D Quantified ME > 15% E Improve Chromatographic Separation D->E ME still present F Implement Stable Isotope-Labeled Internal Standard E->F Co-elution persists G Re-validate Method F->G H Proceed with Sample Analysis G->H Validation Successful

Caption: Workflow for Investigating and Mitigating Matrix Effects.

G Start Inconsistent Adinazolam Signal? CheckIS Check Internal Standard Performance Start->CheckIS IS_OK IS Response Stable? CheckIS->IS_OK ImproveCleanup Improve Sample Cleanup (e.g., switch to SPE) IS_OK->ImproveCleanup No OptimizeLC Optimize LC Gradient to separate from interferences IS_OK->OptimizeLC Yes UseSIL_IS Use Stable Isotope-Labeled IS ImproveCleanup->UseSIL_IS Revalidate Re-validate Assay OptimizeLC->Revalidate UseSIL_IS->Revalidate End Problem Resolved Revalidate->End

Caption: Decision Tree for Troubleshooting Matrix Effects in Adinazolam Analysis.

G Plasma Plasma/Serum Sample AddIS Add Internal Standard Plasma->AddIS Precipitation Protein Precipitation (e.g., Acetonitrile) AddIS->Precipitation Extraction Extraction (LLE or SPE) AddIS->Extraction Alternative Evaporation Evaporation Precipitation->Evaporation PPT Workflow Extraction->Evaporation LLE/SPE Workflow Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General Sample Preparation Workflow for LC-MS/MS Analysis.

References

Technical Support Center: Adinazolam Mesylate Analysis by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of adinazolam mesylate during reversed-phase high-performance liquid chromatography (RP-HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that can affect its peak shape in RP-HPLC?

A1: Adinazolam is a triazolobenzodiazepine. Its chemical structure includes a basic dimethylamine group, which has a pKa of approximately 6.30.[1] This basicity is a critical factor influencing its chromatographic behavior, particularly its tendency to exhibit peak tailing in reversed-phase HPLC. The mesylate salt form enhances its water solubility.

PropertyValueReference
Chemical Formula C₁₉H₁₈ClN₅ · CH₄O₃S[2]
Molecular Weight 447.94 g/mol [2]
pKa (Strongest Basic) 6.39[3]
Solubility Soluble in water (as mesylate salt), dichloromethane, and methanol.[1]

Troubleshooting Guide: Improving this compound Peak Shape

Poor peak shape, particularly peak tailing, is a common issue encountered during the analysis of basic compounds like adinazolam on reversed-phase columns. This guide provides a systematic approach to troubleshoot and resolve these issues.

Q2: My this compound peak is showing significant tailing. What is the most likely cause?

A2: The most probable cause of peak tailing for a basic compound like adinazolam is secondary interactions between the protonated form of the analyte and ionized residual silanol groups on the silica-based stationary phase. These interactions lead to a mixed-mode retention mechanism, resulting in a distorted peak shape.

Q3: How can I minimize silanol interactions to improve peak symmetry?

A3: There are several effective strategies to mitigate unwanted silanol interactions:

  • Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (typically between 2.5 and 3.5) will suppress the ionization of the silanol groups, thereby reducing their interaction with the protonated adinazolam.

  • Use of End-Capped Columns: Employing a well-end-capped column is crucial. End-capping chemically modifies the silica surface to reduce the number of accessible free silanol groups.

  • Competitive Basic Additives: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with the analyte. However, this approach can sometimes lead to shorter column lifetimes.

  • Column Choice: Consider using a column with a different stationary phase chemistry, such as one with a polar-embedded group or a base-deactivated phase, which are specifically designed to provide better peak shapes for basic compounds.

Q4: What is the optimal mobile phase pH for analyzing this compound?

A4: To ensure adinazolam is in a single, protonated state and to suppress silanol activity, a mobile phase pH of at least two units below its pKa is recommended. Given adinazolam's pKa of ~6.3, a mobile phase pH between 2.5 and 4.0 is a good starting point. It is crucial to use a buffer to maintain a stable pH throughout the analysis.

Q5: Which buffer should I choose for my mobile phase?

A5: The choice of buffer depends on the desired pH and the detection method. For UV detection, phosphate and acetate buffers are common. For LC-MS compatibility, volatile buffers like formate or acetate are preferred.

BufferpKa Value(s)Useful pH Range
Phosphate 2.15, 7.20, 12.321.1-3.1, 6.2-8.2, 11.3-13.3
Formate 3.752.8-4.8
Acetate 4.763.8-5.8
Citrate 3.13, 4.76, 6.402.1-4.1, 3.8-5.8, 5.4-7.4

Data compiled from multiple sources.

A buffer concentration of 10-50 mM is generally sufficient for most applications.

Q6: Can my sample solvent affect the peak shape?

A6: Yes, the composition of the sample solvent can significantly impact peak shape. Injecting a sample dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase can lead to peak distortion, including broadening and tailing.

Best Practice: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition. If a stronger solvent must be used for solubility reasons, minimize the injection volume.

Experimental Protocols

Protocol 1: General Screening Method for this compound

This protocol provides a starting point for the analysis of this compound, with a focus on achieving good peak shape.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 25 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase A/Acetonitrile (70:30, v/v).

Protocol 2: Method for Analyzing this compound and Potential Degradants

This gradient method is adapted from literature for the analysis of adinazolam and its degradation products, which can be useful for stability studies.

  • HPLC System: HPLC with UV or PDA detector.

  • Column: YMC-Basic column (or equivalent base-deactivated column).

  • Mobile Phase A: Formate buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient program should be developed to separate the parent drug from its potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_pH Is Mobile Phase pH 2.5 - 4.0? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 4.0 with Buffer check_pH->adjust_pH No check_column Is an End-Capped or Base-Deactivated Column Used? check_pH->check_column Yes adjust_pH->check_column change_column Switch to a High-Purity, End-Capped or Base-Deactivated Column check_column->change_column No check_solvent Is Sample Solvent Matched to Mobile Phase? check_column->check_solvent Yes change_column->check_solvent adjust_solvent Dissolve Sample in Initial Mobile Phase or Reduce Injection Volume check_solvent->adjust_solvent No good_peak Symmetrical Peak Shape Achieved check_solvent->good_peak Yes adjust_solvent->good_peak

Caption: Troubleshooting workflow for this compound peak tailing.

Logical_Relationships cluster_problem Problem cluster_solution Solution adinazolam Adinazolam (Basic Compound) pKa ~ 6.3 interaction Secondary Ionic Interaction adinazolam->interaction silanol Residual Silanol Groups (Acidic) on Silica Surface silanol->interaction tailing Peak Tailing interaction->tailing low_pH Low Mobile Phase pH (2.5-4.0) protonated_adinazolam Protonated Adinazolam (R₃NH⁺) low_pH->protonated_adinazolam suppressed_silanol Suppressed Silanol Ionization (Si-OH) low_pH->suppressed_silanol good_shape Improved Peak Shape protonated_adinazolam->good_shape

Caption: Cause and solution for adinazolam peak tailing.

References

minimizing ion suppression of adinazolam mesylate in electrospray ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression of adinazolam mesylate during electrospray ionization liquid chromatography-mass spectrometry (ESI-LC-MS) analysis.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a common challenge in ESI-LC-MS, leading to reduced analyte signal and compromising assay sensitivity and accuracy.[1] This guide provides a systematic approach to identifying and mitigating ion suppression for this compound analysis.

IssuePotential Cause(s)Recommended Solution(s)
Low this compound signal intensity and poor reproducibility Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., phospholipids, salts, proteins) compete with adinazolam for ionization.[1][2][3]1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) at reducing matrix effects.[4] 2. Improve Chromatographic Separation: Modify the LC method to resolve adinazolam from co-eluting interferences. Adjusting the mobile phase gradient, changing the column chemistry (e.g., C18, phenyl-hexyl), or reducing the flow rate can improve separation. 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, though this may not be suitable for trace analysis.
Inconsistent quantification across different sample lots Differential Ion Suppression: The extent of ion suppression varies between different biological samples due to variations in matrix composition.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for adinazolam will co-elute and experience similar ion suppression, allowing for more accurate and precise quantification. 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.
Sudden drop in signal during a batch run Ion Source Contamination: Buildup of non-volatile salts or other matrix components in the ESI source can lead to a gradual or sudden decrease in signal.1. Implement a Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the initial and final portions of the chromatogram when highly retained or unretained matrix components may elute, thus preventing them from entering the mass spectrometer. 2. Regular Source Cleaning: Perform routine cleaning and maintenance of the ESI source as recommended by the instrument manufacturer.
Poor peak shape for this compound Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic retention of adinazolam. Adinazolam has a basic dimethylamine group with a pKa of 6.3.1. Adjust Mobile Phase pH: For positive ion mode ESI, maintain the mobile phase pH at least two units below the pKa of the analyte to ensure it is in its protonated form. The use of volatile acids like formic acid (typically 0.1%) is recommended.
General low sensitivity even with clean samples Suboptimal MS Parameters: Ion source parameters may not be optimized for this compound.1. Optimize Source Parameters: Tune the mass spectrometer for adinazolam by infusing a standard solution. Optimize parameters such as capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. 2. Consider an Alternative Ionization Source: If ESI proves problematic, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.

Frequently Asked Questions (FAQs)

Q1: How can I determine if ion suppression is affecting my this compound analysis?

A1: Two common methods to assess ion suppression are the post-column infusion experiment and the post-extraction spike analysis.

  • Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. A dip in the baseline signal at the expected retention time of adinazolam indicates the presence of co-eluting matrix components causing ion suppression.

  • Post-Extraction Spike Analysis: The response of adinazolam in a clean solvent is compared to its response in a sample matrix that has been spiked with the same concentration of adinazolam after the extraction process. A lower response in the matrix sample indicates ion suppression.

Q2: What are the physicochemical properties of adinazolam that are relevant to ESI-LC-MS analysis?

A2: Key properties of adinazolam include:

  • LogP: 4.4 This high value indicates that adinazolam is lipophilic and will be well-retained on reversed-phase columns.

  • pKa: The dimethylamine group has a pKa of 6.3. This means that in a mobile phase with a pH below 4.3, the molecule will be predominantly in its protonated, positively charged form, which is ideal for positive mode electrospray ionization.

  • Solubility: It has a low aqueous solubility of 0.0672 g/L.

Q3: Which sample preparation technique is best for minimizing ion suppression for this compound from plasma?

A3: Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing matrix interferences like phospholipids from plasma, which are a major cause of ion suppression. While simpler methods like protein precipitation are faster, they are less efficient at removing these interfering components.

Q4: Can the choice of mobile phase additives affect ion suppression?

A4: Yes. While acidic modifiers like formic acid are necessary to promote protonation of adinazolam, high concentrations of non-volatile additives should be avoided as they can cause ion suppression and contaminate the MS source. Typically, 0.1% formic acid is sufficient.

Q5: Is it possible to see ion enhancement instead of suppression?

A5: Yes, although less common, ion enhancement can occur where co-eluting matrix components increase the ionization efficiency of the analyte. The same methods used to detect ion suppression (post-column infusion and post-extraction spike) will also reveal ion enhancement, which would be observed as an increase in signal.

Quantitative Data Summary

The following table presents illustrative data on the impact of different sample preparation methods on the matrix effect for benzodiazepines, a class of compounds similar to adinazolam. A matrix effect value of 100% indicates no ion suppression or enhancement. Values below 100% indicate suppression, and values above 100% indicate enhancement.

BenzodiazepineProtein Precipitation (Matrix Effect %)Liquid-Liquid Extraction (Matrix Effect %)Solid-Phase Extraction (Matrix Effect %)
Alprazolam65%85%95%
Diazepam70%88%98%
Clonazepam62%82%93%
Lorazepam75%90%102%

Note: This data is representative and intended for illustrative purposes. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To qualitatively identify regions of ion suppression in the chromatogram.

Materials:

  • LC-MS/MS system with a T-junction for post-column infusion.

  • Syringe pump.

  • This compound standard solution (e.g., 1 µg/mL in mobile phase).

  • Blank matrix extract (prepared using the same method as the samples).

  • Reagents for mobile phase.

Procedure:

  • Equilibrate the LC-MS/MS system with the analytical method.

  • Set up the post-column infusion by connecting the syringe pump to the LC flow path via a T-junction between the column outlet and the MS inlet.

  • Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Once a stable baseline signal for adinazolam is observed in the mass spectrometer, inject the blank matrix extract onto the LC column.

  • Monitor the adinazolam signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Adinazolam from Human Plasma

Objective: To extract this compound from plasma and minimize matrix effects.

Materials:

  • Mixed-mode cation exchange SPE cartridges.

  • Human plasma sample.

  • Methanol (conditioning and elution solvent).

  • Aqueous buffer (e.g., ammonium acetate) for equilibration.

  • Wash solvent (e.g., 5% methanol in water).

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Nitrogen evaporator.

  • Reconstitution solvent (mobile phase).

Procedure:

  • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of aqueous buffer.

  • Load: Load 0.5 mL of the plasma sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute adinazolam with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionTroubleshooting start Low/Inconsistent Adinazolam Signal check_suppression Assess for Ion Suppression (Post-Column Infusion or Post-Spike) start->check_suppression no_suppression Investigate Other Causes (e.g., Instrument Malfunction, Standard Degradation) check_suppression->no_suppression No suppression_detected Ion Suppression Detected check_suppression->suppression_detected Yes optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) suppression_detected->optimize_sample_prep optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) suppression_detected->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard suppression_detected->use_sil_is reassess Re-assess Signal and Reproducibility optimize_sample_prep->reassess optimize_chromatography->reassess use_sil_is->reassess resolved Issue Resolved reassess->resolved Improved not_resolved Issue Not Resolved reassess->not_resolved Not Improved consult Consult Instrument Specialist or Application Support not_resolved->consult

Caption: Troubleshooting workflow for addressing low or inconsistent this compound signals.

MitigationStrategies main_problem Ion Suppression of this compound category_sample Sample Preparation main_problem->category_sample category_chromatography Chromatography main_problem->category_chromatography category_ms Mass Spectrometry main_problem->category_ms spe Solid-Phase Extraction (SPE) category_sample->spe lle Liquid-Liquid Extraction (LLE) category_sample->lle ppt Protein Precipitation (PPT) category_sample->ppt dilution Sample Dilution category_sample->dilution gradient Gradient Optimization category_chromatography->gradient column Column Chemistry Selection category_chromatography->column flow_rate Flow Rate Reduction category_chromatography->flow_rate divert_valve Use of Divert Valve category_chromatography->divert_valve sil_is Use of SIL-IS category_ms->sil_is matrix_match Matrix-Matched Calibration category_ms->matrix_match source_optimization Source Parameter Optimization category_ms->source_optimization apci Consider APCI category_ms->apci

Caption: Key strategies for minimizing ion suppression in this compound analysis.

References

Technical Support Center: Managing Adinazolam Mesylate Cross-Reactivity in Benzodiazepine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling potential cross-reactivity of adinazolam mesylate and its metabolites in benzodiazepine immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is adinazolam and why is it a concern for benzodiazepine immunoassays?

A1: Adinazolam is a triazolobenzodiazepine derivative that acts as a prodrug for N-desmethyladinazolam.[1][2] While never FDA-approved for public use, it has appeared on the illicit market as a designer drug.[1] Due to its structural similarity to other benzodiazepines, adinazolam and its metabolites can cross-react with antibodies used in benzodiazepine immunoassays, potentially leading to false-positive results or inaccurate quantification.

Q2: What are the major metabolites of adinazolam?

A2: The primary and most active metabolite of adinazolam is N-desmethyladinazolam.[1][3] Other significant metabolites include N,N-didesmethyladinazolam, estazolam, and alpha-hydroxy-alprazolam. These metabolites can also contribute to immunoassay cross-reactivity.

Q3: How significant is the cross-reactivity of adinazolam and its metabolites in common immunoassays?

A3: The degree of cross-reactivity is highly dependent on the specific immunoassay platform. Studies have shown that adinazolam and its major metabolite, N-desmethyladinazolam, can produce positive results in various immunoassays, including older platforms like the Emit d.a.u. and Abbott TDx (FPIA), as well as more modern ELISA-based assays. For some assays, the metabolites may even show higher reactivity than the parent drug. It is crucial to consult the package insert for your specific assay, though data for novel benzodiazepines like adinazolam may be limited.

Q4: My screening immunoassay is positive for benzodiazepines, but the subject denies use. Could adinazolam be the cause?

A4: It is possible. An unexpected positive benzodiazepine screen should prompt further investigation. Given the emergence of designer drugs, adinazolam exposure is a potential cause. All positive immunoassay results should be considered presumptive and require confirmation by a more specific analytical method.

Q5: What are the recommended confirmatory methods for a positive benzodiazepine screen suspected to be caused by adinazolam?

A5: The gold standard for confirming the presence of specific benzodiazepines and their metabolites are chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high specificity and can definitively identify and quantify adinazolam and its metabolites.

Troubleshooting Guides

Issue: Unexpected Positive Benzodiazepine Immunoassay Result

When a positive benzodiazepine immunoassay result is inconsistent with the expected sample history, it is essential to follow a systematic troubleshooting process to investigate potential cross-reactivity from compounds like adinazolam.

Logical Workflow for Troubleshooting Unexpected Positive Results

G Troubleshooting Workflow for Unexpected Benzodiazepine Immunoassay Positives cluster_initial_assessment Initial Assessment cluster_investigation Investigation cluster_resolution Resolution A Unexpected Positive Benzodiazepine Immunoassay Result B Review Sample History (Prescriptions, Illicit Drug Use) A->B C Consult Immunoassay Package Insert for Known Cross-Reactants B->C D Is Adinazolam or another novel benzodiazepine suspected? C->D E Perform Confirmatory Analysis (LC-MS/MS or GC-MS) D->E Yes F Quantify Parent Drug and Metabolites (e.g., Adinazolam, N-desmethyladinazolam) E->F G Adinazolam/Metabolites Confirmed F->G Detected I No Adinazolam/Metabolites Detected F->I Not Detected H Result is a True Positive due to Adinazolam G->H J Result is a False Positive (Investigate other causes) I->J

Caption: A logical workflow for investigating unexpected positive benzodiazepine immunoassay results.

Data Presentation

Table 1: Summary of Adinazolam and Metabolite Cross-Reactivity in Benzodiazepine Immunoassays
CompoundImmunoassay TypeCalibratorConcentration for Equivalent Response to CalibratorPercent Cross-Reactivity (%)Reference
Adinazolam Emit d.a.u.300 ng/mL200 ng/mL150
FPIA300 ng/mL500-1000 ng/mL30-60
ELISAOxazepamNot Specified69.6
N-desmethyladinazolam Emit d.a.u.300 ng/mL100-200 ng/mL150-300
FPIA300 ng/mL500-1000 ng/mL30-60
Estazolam Emit d.a.u.300 ng/mL100-200 ng/mL150-300
FPIA300 ng/mL300 ng/mL100

Note: Percent cross-reactivity can be calculated as: (Concentration of Calibrator / Concentration of Test Compound giving the same response) x 100. The data for modern immunoassays like CEDIA and KIMS for adinazolam is not widely published, but high cross-reactivity is generally observed for many designer benzodiazepines in these assays.

Experimental Protocols

Protocol for Confirmation of Adinazolam and its Metabolites by LC-MS/MS

This protocol provides a general methodology for the confirmation and quantification of adinazolam and its primary metabolite, N-desmethyladinazolam, in a urine sample.

a. Sample Preparation (with Enzymatic Hydrolysis)

  • Aliquot Sample: Pipette 1 mL of the urine sample into a clean glass tube.

  • Add Internal Standard: Add an appropriate internal standard (e.g., deuterated diazepam).

  • Hydrolysis: Add 50 µL of β-glucuronidase from E. coli and 0.5 mL of 0.2 M acetate buffer (pH 5.0).

  • Incubation: Gently vortex the mixture and incubate at 50-60°C for at least 2 hours (or overnight) to hydrolyze glucuronide conjugates.

  • pH Adjustment: After incubation, add 0.5 mL of 0.1 M phosphate buffer (pH 6.8) and 50 µL of 1 M sodium hydroxide to adjust the pH for extraction.

b. Liquid-Liquid Extraction (LLE)

  • Add Extraction Solvent: Add 3 mL of an organic solvent mixture (e.g., hexane:ethyl acetate 7:3) to the tube.

  • Vortex: Cap the tube and vortex vigorously for 2 minutes to extract the analytes into the organic layer.

  • Centrifuge: Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer Supernatant: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

c. LC-MS/MS Analysis

  • Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

  • Chromatographic Separation: Use a suitable C18 column with a gradient elution program using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions (MRM) for adinazolam, N-desmethyladinazolam, and the internal standard.

Protocol for Determining Percent Cross-Reactivity in a Competitive Immunoassay

This protocol allows a laboratory to determine the cross-reactivity of a compound like adinazolam that is not listed in the manufacturer's package insert.

a. Preparation of Standards

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Spiking Solutions: Prepare a series of dilutions of the stock solution in drug-free urine to create a range of concentrations (e.g., from 50 ng/mL to 2000 ng/mL).

  • Calibrator Curve: Prepare the standard curve of the assay calibrator (e.g., oxazepam or nordiazepam) in drug-free urine as per the manufacturer's instructions.

b. Immunoassay Analysis

  • Perform the benzodiazepine immunoassay on the prepared adinazolam standards and the calibrator standards according to the kit's package insert.

  • Ensure that appropriate positive and negative controls are included in each run to validate the assay performance.

c. Data Analysis

  • Generate Standard Curve: Plot the response of the calibrator standards against their concentrations to generate a standard curve.

  • Determine Equivalent Response: For each adinazolam concentration, determine the concentration of the assay calibrator that produces an equivalent response from the standard curve.

  • Calculate Percent Cross-Reactivity: Use the following formula:

    % Cross-Reactivity = (Concentration of Calibrator / Concentration of Adinazolam giving the same response) x 100

Mandatory Visualizations

Adinazolam Metabolic Pathway

G Simplified Metabolic Pathway of Adinazolam Adinazolam Adinazolam NDMA N-desmethyladinazolam (Active Metabolite) Adinazolam->NDMA N-dealkylation NNDMA N,N-didesmethyladinazolam NDMA->NNDMA N-dealkylation Estazolam Estazolam NNDMA->Estazolam Side-chain cleavage AlphaOH alpha-hydroxy-alprazolam NNDMA->AlphaOH alpha-hydroxylation

Caption: Simplified metabolic pathway of adinazolam showing its major metabolites.

References

enhancing the extraction recovery of adinazolam mesylate from tissue homogenates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Adinazolam Mesylate Extraction

Welcome to the technical support center for the extraction of this compound from tissue homogenates. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to enhance extraction recovery and ensure reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from tissue homogenates?

A1: The most common methods for extracting benzodiazepines like adinazolam from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). PPT is often used as an initial clean-up step, followed by LLE or SPE for more selective purification.[1][2] SPE is a popular choice as it can provide very clean extracts, reduce matrix effects, and offer robust, reproducible results.[3]

Q2: What are "matrix effects" and how do they impact the analysis of adinazolam?

A2: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the biological sample. These endogenous components, such as phospholipids and salts, can interfere with the mass spectrometry signal, leading to inaccurate and imprecise quantification of adinazolam. Tissues are particularly complex matrices that can cause significant ion suppression. Employing a more rigorous clean-up method like Solid-Phase Extraction (SPE) or optimizing chromatographic separation can help mitigate these effects.

Q3: How can I improve the effectiveness of my protein precipitation step?

A3: To optimize protein precipitation, consider the choice of precipitant, the ratio of precipitant to sample, and post-precipitation handling. Acetonitrile is highly effective, achieving over 96% protein removal at a 2:1 ratio with plasma. Trichloroacetic acid (TCA) and zinc sulfate are also efficient options. Additionally, factors like centrifugation time and the method used for drying the pellet can influence the resolubilization of your target analyte, so these should be standardized for consistency.

Q4: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A4: The choice depends on your specific requirements. LLE is a classic, cost-effective technique but can be labor-intensive, may form emulsions, and can be difficult to automate. SPE, while potentially more expensive, provides more thorough sample clean-up, reduces matrix effects, and is easily automated in a 96-well format, leading to higher throughput and reproducibility. For complex tissue samples where clean extracts are critical for LC-MS/MS sensitivity, SPE is often the preferred method.

Troubleshooting Guide

Issue 1: Low extraction recovery of adinazolam.

  • Question: My recovery of adinazolam is consistently low. What are the common causes and how can I fix this?

  • Answer: Low recovery can stem from several factors related to your chosen extraction method.

    • For Liquid-Liquid Extraction (LLE):

      • Incorrect pH: Adinazolam extraction is pH-dependent. Ensure the pH of the aqueous tissue homogenate is adjusted to an optimal basic level before adding the organic solvent to ensure the analyte is in its neutral, more extractable form. A procedure for adinazolam in plasma specifies basifying the sample before extraction with ethyl acetate.

      • Inappropriate Solvent: The polarity of the extraction solvent is critical. Ethyl acetate is a commonly used solvent for adinazolam. Ensure your solvent has not degraded and is of high purity.

      • Emulsion Formation: Tissue homogenates are rich in lipids, which can cause emulsions at the solvent interface, trapping the analyte. To resolve this, try gentle mixing instead of vigorous vortexing, centrifugation at higher speeds, or adding salt (salting-out).

      • Insufficient Phase Separation: If using a low-temperature partitioning method with acetonitrile, ensure the sample is cooled for a sufficient time (e.g., at -20°C) to achieve complete freezing of the aqueous layer.

    • For Solid-Phase Extraction (SPE):

      • Improper Cartridge Conditioning: Failure to properly condition the SPE sorbent will lead to poor analyte retention. Always follow the manufacturer's protocol, which typically involves washing with methanol followed by water or a buffer.

      • Incorrect Sorbent Choice: C18 and C2 cartridges have been shown to be effective for benzodiazepines, with recoveries exceeding 90% from plasma and urine. Ensure the sorbent chemistry is appropriate for adinazolam.

      • Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through to waste. Consider using a larger cartridge or diluting the sample.

      • Suboptimal Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent. For C18 cartridges, mixtures of methanol and water are often effective. You may need to optimize the solvent composition and pH.

Issue 2: High variability in results between replicate samples.

  • Question: I am seeing poor precision and inconsistent results across my samples. Why is this happening?

  • Answer: High variability often points to inconsistencies in the sample preparation workflow.

    • Inhomogeneous Tissue Sample: Ensure the tissue is thoroughly homogenized to a uniform consistency before aliquoting. Inconsistent homogenates will lead to different starting concentrations.

    • Inaccurate Pipetting: When working with small volumes of homogenates, solvents, and standards, use calibrated pipettes and proper technique to ensure accuracy.

    • Analyte Instability: Benzodiazepines can be unstable under certain conditions. Investigate if adinazolam is degrading during the extraction process. Interestingly, some drugs show greater stability in dried blood spots compared to liquid whole blood, suggesting degradation can be matrix-dependent.

    • Non-standardized Procedure: Each step of the protocol—from incubation times and temperatures to vortexing duration and centrifugation speeds—must be kept consistent across all samples. Automation, where possible, can significantly reduce this type of variability.

Issue 3: Significant signal suppression or enhancement in LC-MS/MS analysis.

  • Question: My mass spectrometry results show significant matrix effects. How can I get a cleaner extract?

  • Answer: Matrix effects are a major challenge with tissue samples. To reduce them, you need to improve the removal of interfering endogenous components.

    • Improve Sample Clean-up: If you are using a simple protein precipitation method, consider adding a subsequent SPE or LLE step to further purify the sample. SPE is particularly effective at removing salts and phospholipids that cause ion suppression.

    • Optimize Chromatography: Increase the chromatographic resolution to separate adinazolam from co-eluting matrix components. Modifying the mobile phase composition, gradient, or switching to a different column chemistry can resolve the issue.

    • Use a Suitable Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and is affected similarly by suppression or enhancement. If a SIL-IS is not available, use a structural analog that behaves similarly.

Quantitative Data Summary

The following tables summarize relevant quantitative data from published studies on protein precipitation and benzodiazepine extraction.

Table 1: Efficiency of Various Protein Precipitation Agents (Data derived from studies on plasma)

Precipitating AgentRatio (Precipitant:Sample)Protein Removal Efficiency (%)Reference
Acetonitrile2:1>96%
Trichloroacetic Acid (TCA)2:1~92%
Zinc Sulfate2:1~91%

Table 2: Reported Recovery Rates for Benzodiazepines Using Various Extraction Methods

MethodAnalyte(s)MatrixRecovery Rate (%)Reference
Solid-Phase Extraction (C2 Cartridge)Multiple BenzodiazepinesUrine & Plasma>90%
Solid-Phase Extraction14 BenzodiazepinesOral Fluid>83%
Supported Liquid Extraction (SLE)Multiple BenzodiazepinesWhole Blood>80%
LLE with Low-Temp Partitioning5 BenzodiazepinesBeverages80-110%
LLE with Low-Temp PartitioningMultiple BenzodiazepinesHuman Urine72.4-100.4%
Hollow-Fiber LPMEOxazepam & LorazepamHuman Urine & Blood88-102%

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for Adinazolam from Tissue Homogenates

This protocol provides a general framework. Optimization of buffer pH, wash solutions, and elution solvents is recommended for your specific tissue type.

1. Materials and Reagents:

  • Tissue Homogenate (e.g., 1g tissue in 4mL of phosphate buffer)

  • Internal Standard (IS) solution (e.g., prazepam or a stable isotope-labeled adinazolam)

  • Protein Precipitation Agent: Acetonitrile (ice-cold)

  • SPE Cartridges: C18 or C2 bonded silica

  • Reagents: Methanol, Deionized Water, Ammonium Hydroxide

  • SPE Conditioning Solution: 100% Methanol

  • SPE Equilibration Solution: Deionized Water

  • Sample Wash Solution: 5% Methanol in Water

  • Elution Solvent: Methanol or Acetonitrile

  • Reconstitution Solvent: Mobile Phase (e.g., 50:50 Acetonitrile:Water)

2. Sample Pre-treatment:

  • Aliquot 500 µL of tissue homogenate into a microcentrifuge tube.

  • Add the internal standard and vortex briefly.

  • Add 1 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for SPE loading.

3. Solid-Phase Extraction Procedure:

  • Conditioning: Place the SPE cartridges on a vacuum manifold. Pass 2 mL of methanol through each cartridge. Do not let the sorbent go dry.

  • Equilibration: Pass 2 mL of deionized water through each cartridge. Do not let the sorbent go dry.

  • Sample Loading: Load the supernatant from Step 2.6 onto the cartridges. Apply a slow, steady flow rate (approx. 1 mL/min) using gentle vacuum.

  • Washing: Pass 2 mL of the wash solution (5% Methanol in Water) through the cartridges to remove residual salts and polar interferences.

  • Drying: Dry the cartridges thoroughly by applying high vacuum for 5-10 minutes. This step is crucial for efficient elution.

  • Elution: Place clean collection tubes inside the manifold. Elute the adinazolam by passing 2 mL of the elution solvent through the cartridges.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the reconstitution solvent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_pre Sample Preparation cluster_ext Extraction cluster_post Analysis Tissue 1. Tissue Sample Collection Homogenize 2. Homogenization (e.g., in Buffer) Tissue->Homogenize Pretreat 3. Pre-treatment (Protein Precipitation) Homogenize->Pretreat Load 4. SPE: Load Supernatant Pretreat->Load Wash 5. SPE: Wash Cartridge Load->Wash Elute 6. SPE: Elute Adinazolam Wash->Elute Evap 7. Evaporation Elute->Evap Recon 8. Reconstitution Evap->Recon Analysis 9. LC-MS/MS Analysis Recon->Analysis G Start Problem: Low Adinazolam Recovery Method Which extraction method? Start->Method LLE_Checks LLE Checks Method->LLE_Checks LLE SPE_Checks SPE Checks Method->SPE_Checks SPE LLE_Sol1 1. Verify pH is basic LLE_Checks->LLE_Sol1 LLE_Sol2 2. Check for emulsions LLE_Checks->LLE_Sol2 LLE_Sol3 3. Confirm solvent suitability LLE_Checks->LLE_Sol3 SPE_Sol1 1. Ensure proper conditioning SPE_Checks->SPE_Sol1 SPE_Sol2 2. Optimize elution solvent SPE_Checks->SPE_Sol2 SPE_Sol3 3. Check cartridge drying step SPE_Checks->SPE_Sol3

References

Technical Support Center: Optimization of Adinazolam Mesylate Sustained-Release Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of adinazolam mesylate dosage for sustained-release formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating a sustained-release (SR) version of this compound?

A1: The main challenges include:

  • Controlling Initial Burst Release: this compound is water-soluble, which can lead to a rapid initial release of the drug from the formulation, a phenomenon known as "dose dumping." This can cause plasma concentrations to spike, potentially leading to adverse effects.

  • Achieving a Zero-Order Release Profile: The goal of an SR formulation is to maintain a constant drug release rate over an extended period. Achieving this with a highly soluble drug in a hydrophilic matrix can be difficult.

  • Excipient Compatibility: this compound can degrade in the presence of certain excipients, especially under conditions of high humidity and temperature.[1] Incompatibilities can affect the stability and release profile of the final product.

  • Physicochemical Properties of the Active Pharmaceutical Ingredient (API): The aqueous solubility of this compound can make it challenging to retard its release from a matrix system.[2]

Q2: Why is controlling the release of adinazolam important?

A2: Adinazolam is a prodrug that is rapidly and almost completely metabolized to its primary active metabolite, N-desmethyladinazolam (NDMAD).[3] The psychoactive effects are more closely associated with plasma levels of NDMAD than with adinazolam itself.[3][4] An immediate-release formulation can lead to rapid peaks in NDMAD concentrations, which may cause significant sedation and psychomotor impairment. A sustained-release formulation aims to slow the formation of NDMAD, resulting in lower, more consistent plasma levels, which can reduce side effects while maintaining therapeutic efficacy.

Q3: What types of polymers are suitable for this compound SR formulations?

A3: Hydrophilic matrix systems are a common approach for SR formulations. Polymers that have been successfully used for other sustained-release tablets and could be applicable to this compound include:

  • Hydroxypropyl Methylcellulose (HPMC): A widely used polymer that forms a gel layer upon contact with water, controlling drug release through diffusion and erosion. The viscosity grade of HPMC is a critical factor in controlling the release rate.

  • Hydroxypropyl Cellulose (HPC): Similar to HPMC, HPC is another cellulose derivative used to form hydrophilic matrices.

  • Natural Gums: Gums like xanthan gum and guar gum can also be used to form a release-controlling matrix.

The choice of polymer and its concentration is critical and must be optimized based on the desired release profile.

Troubleshooting Guides

Issue 1: Initial Burst Release is Too High

Possible Causes:

  • High Drug Loading: A high concentration of the water-soluble drug on the surface of the tablet can lead to rapid initial dissolution.

  • Low Polymer Concentration: Insufficient polymer may not form a cohesive gel barrier quickly enough to control the initial drug release.

  • Low Polymer Viscosity: Low-viscosity grades of polymers like HPMC hydrate more quickly but may not form a strong enough gel to prevent an initial burst.

  • Formulation Contains Highly Soluble Excipients: The presence of other soluble components can facilitate rapid water penetration and drug dissolution.

Solutions:

  • Increase Polymer Concentration: A higher polymer-to-drug ratio can create a more robust gel barrier.

  • Use a Higher Viscosity Grade Polymer: Higher viscosity polymers generally lead to a slower drug release rate.

  • Incorporate a Hydrophobic Component: Adding a small amount of a hydrophobic polymer (e.g., ethylcellulose) or a lipid-based excipient can help to retard the initial water penetration.

  • Apply a Seal Coat: A thin, non-functional coating on the tablet can delay the initial contact of the matrix with the dissolution medium.

Issue 2: Drug Release is Too Slow or Incomplete

Possible Causes:

  • High Polymer Concentration: An excessive amount of polymer can form a very dense gel layer that excessively hinders drug diffusion.

  • High Polymer Viscosity: Very high viscosity grades of polymers can lead to extremely slow release rates.

  • High Tablet Hardness: Overly compressed tablets have lower porosity, which can slow down water penetration into the matrix.

  • Presence of Insoluble Excipients: Insoluble fillers can trap the drug within the matrix, preventing its complete release.

Solutions:

  • Decrease Polymer Concentration: Reducing the polymer-to-drug ratio can increase the release rate.

  • Use a Lower Viscosity Grade Polymer: This will result in a weaker gel and faster drug diffusion.

  • Optimize Tablet Hardness: Reduce the compression force to increase the porosity of the matrix.

  • Incorporate a Soluble Filler: Adding a soluble excipient like lactose can create channels within the matrix as it dissolves, facilitating drug release.

Issue 3: High Variability in Dissolution Profiles Between Batches

Possible Causes:

  • Inconsistent Raw Material Properties: Variations in the particle size, viscosity, or moisture content of the API or excipients can affect the dissolution rate.

  • Inadequate Blending: Poor mixing can lead to non-uniform distribution of the drug and polymer within the tablets.

  • Variations in Manufacturing Process Parameters: Inconsistent compression force, press speed, or granulation parameters can lead to differences in tablet properties and, consequently, dissolution profiles.

Solutions:

  • Establish Strict Raw Material Specifications: Ensure that all incoming materials meet predefined quality attributes.

  • Optimize and Validate the Blending Process: Use appropriate blending times and speeds to ensure a homogenous mixture.

  • Implement Process Analytical Technology (PAT): Monitor critical process parameters in real-time to ensure consistency.

  • Validate the Manufacturing Process: A thorough process validation will identify and control the sources of variability.

Data Presentation

Table 1: Effect of HPMC Viscosity and Concentration on Drug Release (Model Drug: Levetiracetam - a BCS Class I drug similar to this compound in terms of high solubility)

Formulation IDPolymer TypePolymer Concentration (%)Polymer Viscosity (cP)Time to 50% Drug Release (hours)Time to 80% Drug Release (hours)
F1HPMC K4M204,0002.56.0
F2HPMC K4M304,0004.08.5
F3HPMC K15M2015,0003.58.0
F4HPMC K15M3015,0005.5>12
F5HPMC K100M20100,0005.0>12
F6HPMC K100M30100,0007.0>12

This table presents illustrative data based on studies with a model drug to demonstrate the impact of polymer properties on release profiles. Actual results for this compound will require experimental determination.

Experimental Protocols

Protocol 1: Formulation of this compound Sustained-Release Matrix Tablets (Direct Compression)

1. Materials:

  • This compound

  • Hydroxypropyl Methylcellulose (HPMC) (various viscosity grades, e.g., K4M, K15M, K100M)

  • Lactose Monohydrate (filler)

  • Magnesium Stearate (lubricant)

  • Colloidal Silicon Dioxide (glidant)

2. Procedure:

  • Sieving: Pass this compound, HPMC, and lactose monohydrate through a suitable mesh sieve (e.g., #40) to ensure uniform particle size and de-lump the powders.

  • Blending:

    • Place the sieved this compound and lactose in a V-blender and mix for 10 minutes.

    • Add the sieved HPMC to the blender and mix for an additional 15 minutes to ensure uniform distribution of the polymer.

  • Lubrication:

    • Pass magnesium stearate and colloidal silicon dioxide through a fine mesh sieve (e.g., #60).

    • Add the sieved lubricant and glidant to the V-blender and mix for 3-5 minutes. Avoid over-mixing, as this can negatively impact tablet hardness.

  • Compression:

    • Transfer the final blend to a tablet press.

    • Compress the blend into tablets using appropriate tooling. Adjust the compression force to achieve the target tablet weight and hardness.

Protocol 2: In-Vitro Dissolution Testing

1. Apparatus:

  • USP Apparatus 2 (Paddle Apparatus)

2. Dissolution Medium:

  • 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer. This two-stage dissolution mimics the transit from the stomach to the intestine.

3. Procedure:

  • Set the paddle speed to 50 RPM.

  • Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Place one tablet in each dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 10, and 12 hours).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples for this compound concentration using a validated HPLC method.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for this compound

1. Chromatographic Conditions (starting point for method development):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A mixture of methanol, water, and 0.1M sodium acetate (e.g., 30:50:20 v/v/v). The pH may need to be adjusted (e.g., to 3.8 with acetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 243 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 50 °C).

2. Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the dissolution samples.

3. Sample Analysis:

  • Inject the filtered dissolution samples into the HPLC system.

  • Quantify the this compound concentration by comparing the peak area of the sample to the calibration curve generated from the working standards.

Mandatory Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_testing Testing Sieving Sieving of API and Excipients Blending Blending Sieving->Blending Lubrication Lubrication Blending->Lubrication Compression Tablet Compression Lubrication->Compression Dissolution In-Vitro Dissolution Testing Compression->Dissolution Tablets HPLC HPLC Analysis Dissolution->HPLC Data_Analysis Data Analysis and Profile Comparison HPLC->Data_Analysis Concentration Data

Caption: Experimental workflow for formulation and testing of sustained-release tablets.

Troubleshooting_Logic cluster_burst High Burst Release cluster_slow Slow/Incomplete Release Start Dissolution Profile Issue High_Burst High Burst? Start->High_Burst Too Fast Slow_Release Slow Release? Start->Slow_Release Too Slow Increase_Polymer_Conc Increase Polymer % End Optimized Profile Increase_Polymer_Conc->End Solution Increase_Viscosity Increase Polymer Viscosity Increase_Viscosity->End Solution Add_Hydrophobic Add Hydrophobic Excipient Add_Hydrophobic->End Solution Decrease_Polymer_Conc Decrease Polymer % Decrease_Polymer_Conc->End Solution Decrease_Viscosity Decrease Polymer Viscosity Decrease_Viscosity->End Solution Optimize_Hardness Optimize Hardness Optimize_Hardness->End Solution High_Burst->Increase_Polymer_Conc High_Burst->Increase_Viscosity High_Burst->Add_Hydrophobic Slow_Release->Decrease_Polymer_Conc Slow_Release->Decrease_Viscosity Slow_Release->Optimize_Hardness

Caption: Troubleshooting logic for adjusting drug release profiles.

References

Technical Support Center: Long-Term Storage of Adinazolam Mesylate Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the challenges associated with the long-term storage of adinazolam mesylate reference standards. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their analytical results.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound reference standards.

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the reference standard due to improper storage (exposure to heat, humidity, or light).1. Review storage conditions. Ensure the standard is stored in its original, airtight container, protected from light, at the recommended temperature (typically 2-8°C if not otherwise specified). 2. Perform a forced degradation study on a small amount of the standard to identify potential degradation products. 3. Qualify a new vial of the reference standard.
Loss of potency or assay failure Significant degradation of the reference standard.1. Verify the expiration date of the reference standard. 2. Re-qualify the standard against a new, certified reference standard. 3. If degradation is confirmed, discard the old standard and open a new one. Ensure proper storage of the new standard.
Physical changes in the standard (e.g., color change, clumping) Exposure to moisture or light. This compound is known to be sensitive to humidity.[1]1. Discard the affected standard. 2. For new standards, store in a desiccator, especially in high-humidity environments. 3. Always allow the container to equilibrate to room temperature before opening to prevent condensation.
Inconsistent analytical results Improper handling of the reference standard.1. Review handling procedures. Avoid inserting spatulas directly into the primary container. 2. Dispense a small amount for immediate use and do not return any unused portion to the original vial. 3. Ensure the analytical balance is properly calibrated and weighing is performed accurately.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through both hydrolytic and oxidative pathways, particularly in the presence of high humidity and elevated temperatures.[1] A major degradation product identified is the 6-aminoquinoline analog.[1]

Q2: What are the ideal long-term storage conditions for this compound reference standards?

A2: While specific conditions should always be followed as indicated on the product's certificate of analysis, general best practices for pharmaceutical reference standards are to store them in their original, airtight containers, protected from heat, moisture, and light.[1] If no specific storage temperature is provided, refrigeration at 2°C to 8°C is recommended.

Q3: How should I handle the reference standard before use?

A3: When a vial of the reference standard is removed from refrigerated storage, it is crucial to allow it to equilibrate to room temperature before opening. This prevents moisture from the air from condensing inside the cold vial, which could accelerate degradation.

Q4: Can I dry the this compound reference standard if I suspect it has been exposed to moisture?

A4: It is generally not recommended to dry a reference standard unless specified in the monograph or on the certificate of analysis. If drying is required, it should be done in a separate, clean, and dry vessel, not the original container. Follow any specific instructions regarding temperature and duration carefully.

Q5: How often should I re-qualify my this compound reference standard?

A5: Reference standards should be periodically re-qualified to ensure they remain within their specified purity and potency limits. The frequency of re-qualification depends on the stability of the compound, its storage conditions, and the laboratory's internal quality procedures. If no retest date is provided by the manufacturer, establishing an internal re-qualification schedule (e.g., annually) is a good practice.

Quantitative Data on Stability

Storage Condition (Temperature / Relative Humidity) Time Point Appearance Assay (% of Initial) Total Impurities/Degradants (%) Major Degradant (6-aminoquinoline analog) (%)
Long-Term: 25°C / 60% RH 0 monthsWhite powder100.0< 0.1Not Detected
3 months
6 months
9 months
12 months
Intermediate: 30°C / 65% RH 0 monthsWhite powder100.0< 0.1Not Detected
3 months
6 months
Accelerated: 40°C / 75% RH 0 monthsWhite powder100.0< 0.1Not Detected
1 month
3 months
6 months

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines the development and use of a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from its degradation products.

1. Objective: To develop a stability-indicating HPLC method capable of quantifying this compound in the presence of its process impurities and degradation products.

2. Materials and Equipment:

  • This compound Reference Standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or other suitable buffer components

  • HPLC system with a UV or photodiode array (PDA) detector

  • Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Prepare samples from the stability study at the same concentration as the standard solution.

5. Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation on the this compound standard under the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Dry heat at 80°C for 48 hours

  • Photolytic Degradation: Expose the solid standard to UV light (254 nm) and visible light for a defined period.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main adinazolam peak and from each other.

6. Data Analysis:

  • Calculate the assay of this compound in the stability samples against the reference standard.

  • Calculate the percentage of each impurity and degradation product.

Visualizations

Troubleshooting_Guide start Start: Encounter Issue with this compound RS issue Identify Issue start->issue unexpected_peaks Unexpected Peaks in Chromatogram? issue->unexpected_peaks Analytical loss_of_potency Loss of Potency / Assay Failure? issue->loss_of_potency Performance physical_changes Physical Changes (e.g., color, clumping)? issue->physical_changes Visual unexpected_peaks->loss_of_potency No action_peaks Action: - Review storage conditions (temp, light, humidity). - Perform forced degradation study. - Qualify a new vial. unexpected_peaks->action_peaks Yes loss_of_potency->physical_changes No action_potency Action: - Verify expiration date. - Re-qualify against a new standard. - Discard and use a new vial if degradation is confirmed. loss_of_potency->action_potency Yes action_physical Action: - Discard affected standard. - Store new standards in a desiccator. - Equilibrate to room temp before opening. physical_changes->action_physical Yes end End: Issue Resolved physical_changes->end No / Other Issue action_peaks->end action_potency->end action_physical->end

Caption: Troubleshooting workflow for this compound reference standard issues.

Experimental_Workflow cluster_prep 1. Preparation cluster_method_dev 2. Method Development & Validation cluster_analysis 3. Sample Analysis cluster_data 4. Data Processing & Reporting prep_std Prepare Adinazolam Mesylate Standard Solution hplc_setup Set up HPLC System (Column, Mobile Phase, Gradient) prep_std->hplc_setup prep_samples Prepare Stability Samples (from different conditions) inject_samples Inject Stability Samples prep_samples->inject_samples forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) hplc_setup->forced_degradation method_validation Validate Method for Specificity (Resolution of degradants) forced_degradation->method_validation inject_std Inject Standard Solution method_validation->inject_std inject_std->inject_samples calc_assay Calculate Assay (%) inject_samples->calc_assay calc_impurities Calculate Impurities/Degradants (%) calc_assay->calc_impurities report Summarize Data in Stability Table and Report Findings calc_impurities->report

Caption: Experimental workflow for stability testing of this compound.

References

Technical Support Center: Troubleshooting Adinazolam Mesylate Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered with Adinazolam mesylate. The resources below are designed to facilitate efficient troubleshooting and method optimization.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a significant problem for this compound analysis?

A1: In an ideal HPLC separation, a compound elutes from the column as a symmetrical, Gaussian-shaped peak.[1] Peak tailing is a distortion where the latter half of the peak is broader than the front half, creating a "tail".[2] This is problematic because it can compromise the resolution between adjacent peaks, lead to inaccurate peak integration, and reduce the overall precision and reliability of quantitative analysis.[2][3] Adinazolam, as a basic compound containing a dimethylamine group, is particularly susceptible to this issue in reversed-phase HPLC.[4]

Q2: What is the primary chemical cause of peak tailing for a basic compound like Adinazolam?

A2: The most common cause is a secondary retention mechanism involving interactions between the analyte and the stationary phase. For basic compounds like Adinazolam, this typically involves an ion-exchange interaction with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18). At mobile phase pH levels above 3, these silanol groups can become ionized (negatively charged, SiO⁻) and strongly interact with the protonated (positively charged) Adinazolam molecule, delaying its elution and causing a tailing peak.

Q3: How does the mobile phase pH affect the peak shape of Adinazolam?

A3: Mobile phase pH is a critical factor. The pKa of Adinazolam's basic dimethylamine group is approximately 6.39.

  • Low pH (≤ 3): Using a mobile phase with a pH at or below 3 suppresses the ionization of the silanol groups, keeping them in their less interactive protonated state (Si-OH). This minimizes the secondary ionic interactions with Adinazolam and is a highly effective strategy to achieve symmetrical peaks.

  • Mid-range pH (4-7): Operating in this range, especially near the pKa of Adinazolam, can lead to significant peak tailing. In this window, a portion of the silanol groups are ionized, and the analyte is fully protonated, maximizing the undesirable secondary interactions.

  • High pH (> 8): At a high pH, the basic analyte itself is deprotonated (neutral), which can reduce interaction with silanol sites. However, using a pH above 8 can rapidly degrade silica-based columns, leading to a loss of performance.

Q4: Can the choice of HPLC column influence peak tailing for Adinazolam?

A4: Absolutely. Column selection is crucial.

  • Column Type: Modern, high-purity "Type B" silica columns that are base-deactivated and exhaustively end-capped are strongly recommended. End-capping uses reagents like trimethylchlorosilane to block many of the residual silanol groups, reducing their availability for interaction.

  • Column Age and Condition: An older column may exhibit increased tailing for basic compounds as the stationary phase degrades and end-capping is lost, exposing more active silanol sites. A contaminated column or a void at the column inlet can also cause tailing for all peaks.

Q5: How can I distinguish between an instrument issue and a chemical issue causing peak tailing?

A5: A simple diagnostic test is to inject a neutral, non-polar compound that is not expected to interact with silanol groups.

  • If the neutral compound's peak is symmetrical, but the Adinazolam peak tails: The problem is chemical in nature, related to secondary interactions with the stationary phase. The solution lies in optimizing the mobile phase (e.g., lowering pH) or using a more inert column.

  • If all peaks in the chromatogram, including the neutral compound, show tailing: The problem is likely a physical or system-wide issue. This could be due to extra-column volume (e.g., excessively long or wide tubing), a partially blocked column frit, or a void in the column packing.

Troubleshooting Guide

Peak tailing for Adinazolam can originate from multiple sources. This guide provides a systematic approach to identify and resolve the issue. The workflow below outlines the decision-making process for effective troubleshooting.

G start Peak Tailing Observed for Adinazolam q_all_peaks Does tailing affect all peaks, including neutral markers? start->q_all_peaks physical_issue Indicates a Physical Issue (Extra-Column Volume / Column Failure) q_all_peaks->physical_issue  Yes chemical_issue Indicates a Chemical Issue (Analyte-Stationary Phase Interaction) q_all_peaks->chemical_issue  No, only Adinazolam   check_fittings Check all fittings and tubing. Minimize tubing length/ID. physical_issue->check_fittings check_column_void Inspect for column void. Replace guard column if used. check_fittings->check_column_void flush_column Reverse-flush column to clear frit blockage. (Check manufacturer's instructions) check_column_void->flush_column replace_column If unresolved, replace the column. flush_column->replace_column q_column_type Is the column a modern, base-deactivated (end-capped) Type B silica? chemical_issue->q_column_type use_inert_column Switch to a high-performance, base-deactivated column. q_column_type->use_inert_column No q_ph Is the mobile phase pH ≤ 3.0? q_column_type->q_ph Yes adjust_ph Adjust mobile phase to pH 2.5-3.0 using a suitable buffer (e.g., phosphate or TFA). q_ph->adjust_ph No q_buffer Is buffer concentration adequate (e.g., 10-25 mM)? q_ph->q_buffer Yes increase_buffer Increase buffer concentration. q_buffer->increase_buffer No q_overload Is sample concentration too high? q_buffer->q_overload Yes dilute_sample Dilute sample or reduce injection volume. q_overload->dilute_sample Yes

Caption: A troubleshooting workflow for diagnosing and solving HPLC peak tailing.

Data and Experimental Protocols

For effective method development and troubleshooting, key properties of Adinazolam and standardized protocols are provided below.

Table 1: Physicochemical Properties of Adinazolam

PropertyValueSignificance for HPLC
Chemical ClassTriazolobenzodiazepineBasic compound prone to silanol interactions.
pKa (Strongest Basic)~6.39Critical for selecting an appropriate mobile phase pH to control ionization.
Salt FormMesylate (Methanesulfonate)Enhances water solubility.
Molecular FormulaC₁₉H₁₈ClN₅ (Adinazolam Free Base)-
Molecular Weight351.83 g/mol (Adinazolam Free Base)-

Table 2: Recommended Starting HPLC Conditions for Symmetrical Adinazolam Peak Shape

ParameterRecommendationRationale
Column High-purity, base-deactivated C18 or C8 (Type B silica), 2.1-4.6 mm ID, 3-5 µm particles.Minimizes silanol activity, providing an inert surface for basic analytes.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or 20 mM Potassium Phosphate in Water, pH adjusted to 2.5.Low pH protonates silanol groups, preventing secondary ionic interactions.
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic modifiers.
Gradient/Isocratic Start with a gradient (e.g., 20-80% B over 10 min) to determine optimal elution conditions.Efficiently elutes the analyte while providing good peak shape.
Flow Rate 0.8 - 1.5 mL/min (for 4.6 mm ID column)Standard flow rates for analytical scale columns.
Temperature 30 - 40 °CImproves efficiency and can sometimes reduce peak tailing.
Detection UV at ~240 nmCommon detection wavelength for benzodiazepines.
Injection Volume 5 - 20 µLKeep low to prevent column overload.
Sample Diluent Mobile phase at initial conditions or a weaker solvent.Prevents peak distortion caused by solvent mismatch.
Protocol 1: Column Flushing and Regeneration

If a column is suspected of being contaminated or blocked, this procedure can help restore performance.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Reverse Direction: Connect the column in the reverse flow direction (outlet to injector, inlet to waste). Warning: Confirm with the column manufacturer that reverse flushing is permitted.

  • Flush with Strong Solvents: Sequentially flush the column with at least 10-20 column volumes of the following solvents:

    • HPLC-grade water (to remove buffer salts).

    • Methanol.

    • Acetonitrile.

    • Isopropanol (excellent for removing strongly adsorbed non-polar contaminants).

  • Re-equilibration: Turn the column back to the normal flow direction. Flush with the mobile phase (without buffer) for 10 column volumes, then with the complete, buffered mobile phase for at least 20 column volumes until the baseline is stable.

  • Performance Check: Inject a standard to evaluate if peak shape and retention time have been restored.

Protocol 2: Mobile Phase Preparation for Basic Analytes (Low pH)

This protocol describes the preparation of a mobile phase designed to minimize peak tailing for Adinazolam.

  • Reagents: HPLC-grade water, HPLC-grade acetonitrile (or methanol), and a pH-adjusting acid (e.g., Trifluoroacetic Acid - TFA, or Orthophosphoric Acid).

  • Aqueous Phase Preparation (0.1% TFA):

    • Measure 999 mL of HPLC-grade water into a clean mobile phase reservoir bottle.

    • Carefully add 1 mL of high-purity TFA.

    • Cap and mix thoroughly.

    • Filter the solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

    • Degas the solution using sonication or vacuum degassing.

  • Organic Phase Preparation:

    • Pour the required amount of HPLC-grade acetonitrile or methanol into a separate, clean reservoir bottle.

    • Filter and degas as described above.

  • System Setup: Place the prepared mobile phases into the appropriate channels on the HPLC system. The gradient or isocratic mixture will be blended online by the pump.

Visual Guide to Analyte-Silanol Interactions

The diagram below illustrates the pH-dependent interactions that are the root cause of peak tailing for basic analytes like Adinazolam on silica-based columns.

G cluster_0 Low pH (e.g., pH 2.5) cluster_1 Mid pH (e.g., pH 5) adinazolam_low_ph Adinazolam (R₃N⁺H) Positively Charged interaction_low_ph Minimal Interaction (Repulsion/No Attraction) adinazolam_low_ph->interaction_low_ph silanol_low_ph Silanol (Si-OH) Neutral silanol_low_ph->interaction_low_ph outcome_low Result: Symmetrical Peak interaction_low_ph->outcome_low adinazolam_mid_ph Adinazolam (R₃N⁺H) Positively Charged interaction_mid_ph Strong Ionic Interaction (Causes Peak Tailing) adinazolam_mid_ph->interaction_mid_ph silanol_mid_ph Ionized Silanol (Si-O⁻) Negatively Charged silanol_mid_ph->interaction_mid_ph outcome_mid Result: Tailing Peak interaction_mid_ph->outcome_mid

Caption: Effect of pH on Adinazolam-silanol interactions.

References

Technical Support Center: Troubleshooting Adinazolam Mesylate Precipitation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility and precipitation issues with adinazolam mesylate in in vitro assays. By understanding the physicochemical properties of adinazolam and its salts, and following best practices for solution preparation and experimental design, these challenges can be effectively overcome.

Frequently Asked Questions (FAQs)

Q1: I thought this compound was water-soluble, but I'm seeing precipitation in my cell culture media. Why is this happening?

A1: You are correct that this compound is highly soluble in water (>100 mg/mL)[1][2]. However, precipitation in complex in vitro systems like cell culture media can still occur for several reasons:

  • pH Shift and Conversion to Free Base: Adinazolam is a weak base with a pKa of 6.3.[3][4] Cell culture media is typically buffered to a physiological pH of 7.2-7.4.[5] According to the Henderson-Hasselbalch equation, at a pH above the pKa, the equilibrium shifts towards the un-ionized, free base form of the compound. The adinazolam free base is known to be insoluble in water, which can lead to its precipitation out of the solution.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. These components can sometimes interact with the dissolved drug, leading to the formation of insoluble complexes.

  • Exceeding Local Solubility Limits: When adding a concentrated stock solution to the media, even with vigorous mixing, localized areas of high concentration can briefly exist. If this local concentration exceeds the solubility limit in the complex media, precipitation can be initiated.

Q2: Am I using the correct form of adinazolam for my aqueous assays?

A2: For assays in aqueous solutions, it is crucial to use a water-soluble salt form of adinazolam, such as This compound . The adinazolam free base is insoluble in water and is intended for use with organic solvents. Always verify the certificate of analysis for the compound you have purchased to confirm its form.

Q3: How can I prevent my this compound from precipitating when I add it to my cell culture media?

A3: To prevent precipitation, it is important to follow a careful dilution protocol:

  • Prepare a Concentrated Stock Solution in Water: Given the high water solubility of this compound, the initial stock solution should be prepared in sterile, purified water rather than an organic solvent like DMSO.

  • Pre-warm the Media: Pre-warming your cell culture media to the experimental temperature (e.g., 37°C) can help maintain the solubility of the compound upon addition.

  • Use a Step-wise Dilution: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. Instead, perform one or more intermediate dilution steps in a smaller volume of media.

  • Ensure Rapid and Thorough Mixing: When adding the this compound solution to your media, do so dropwise while gently vortexing or swirling the media to ensure immediate and even dispersion.

Q4: Can the pH of my cell culture medium change during an experiment and cause precipitation?

A4: Yes, the metabolic activity of cells in culture produces acidic byproducts, which can lower the pH of the medium over time. While culture media contain buffering systems to counteract this, significant cell growth can lead to a drop in pH. However, for a basic compound like adinazolam, a decrease in pH would actually favor the protonated, more soluble form. A more likely scenario for pH-induced precipitation would be an upward shift in pH, although this is less common during routine cell culture.

Troubleshooting Guide

If you are experiencing precipitation with this compound, use the following guide to diagnose and resolve the issue.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound.

G start Precipitation Observed in In Vitro Assay check_form 1. Verify Compound Form: Is it this compound? start->check_form free_base Incorrect Form: Using Adinazolam Free Base. Solution: Obtain and use This compound. check_form->free_base No check_stock 2. Review Stock Solution Preparation: Was it dissolved in water? check_form->check_stock Yes free_base->start organic_solvent Incorrect Solvent: Stock prepared in organic solvent. Solution: Prepare fresh stock in sterile water. check_stock->organic_solvent No check_dilution 3. Examine Dilution Protocol: Was it added slowly to pre-warmed, mixing media? check_stock->check_dilution Yes organic_solvent->start improper_dilution Improper Dilution Technique. Solution: Follow best practices for dilution (see Protocol 2). check_dilution->improper_dilution No check_concentration 4. Assess Final Concentration: Is it excessively high? check_dilution->check_concentration Yes improper_dilution->start high_concentration Concentration Exceeds Solubility in Media. Solution: Perform a solubility test and lower the final concentration. check_concentration->high_concentration Yes success Precipitation Resolved check_concentration->success No high_concentration->start

Troubleshooting workflow for this compound precipitation.

Data Presentation

The solubility of adinazolam is highly dependent on its form. The following table summarizes the key solubility data.

Compound FormSolventSolubilityReference
This compoundWater> 100 mg/mL
Adinazolam Free BaseWaterInsoluble
Adinazolam Free BaseDichloromethaneSoluble
Adinazolam Free BaseMethanolSoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound (MW: 447.94 g/mol )

  • Sterile, purified water (e.g., cell culture grade, Milli-Q, or equivalent)

  • Sterile conical tube or vial

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required. For example, to prepare 10 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 0.010 L * 447.94 g/mol = 0.0448 g = 44.8 mg

  • Weigh out the calculated mass of this compound and transfer it to the sterile tube.

  • Add approximately 8 mL of sterile water to the tube.

  • Vortex the solution until the this compound is completely dissolved. The solution should be clear and free of any visible particles.

  • Bring the final volume to 10 mL with sterile water.

  • Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock into Cell Culture Medium

Materials:

  • Prepared aqueous stock solution of this compound (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution to reach the final desired concentration. For example, to achieve a final concentration of 10 µM in your experiment:

    • Step 1 (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed media to create a 100 µM intermediate solution. Mix thoroughly by gentle pipetting or vortexing.

    • Step 2 (Final Dilution): Add the appropriate volume of the 100 µM intermediate solution to your culture plate wells containing pre-warmed media to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of media in a well.

  • Gently swirl the plate to ensure even distribution of the compound.

  • Always include a vehicle control in your experiment, which consists of adding the same volume of sterile water (the solvent for the stock solution) to the media as was used for the highest concentration of this compound.

Visualizing the Impact of pH on Solubility

The following diagram illustrates the relationship between pH, the pKa of adinazolam, and the equilibrium between its soluble and insoluble forms.

G cluster_0 Low pH (e.g., < 6.3) cluster_1 High pH (e.g., > 7.2 in Cell Media) low_ph Adinazolam-H+ (Protonated) Highly Water-Soluble equilibrium pKa = 6.3 low_ph->equilibrium pH Increases high_ph Adinazolam (Un-ionized Free Base) Poorly Water-Soluble (Precipitates) equilibrium->high_ph pH Increases

Effect of pH on adinazolam solubility.

References

Technical Support Center: Adinazolam Mesylate Sample Carryover in LC-MS/MS Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Adinazolam Mesylate sample carryover in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) systems.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving carryover issues in a question-and-answer format.

Q1: I am observing peaks corresponding to this compound in my blank injections following a high-concentration sample. What is the first step to troubleshoot this?

A1: The first step is to differentiate between sample carryover and system contamination.[1][2] Carryover is the residue from a previous sample appearing in a subsequent run, which should decrease with consecutive blank injections.[2] Contamination, on the other hand, will typically show a consistent or random peak intensity across all blank injections, including those run before any sample.[1][2]

To distinguish between the two, perform a "Pre-Blank" and "Post-Blank" injection sequence:

  • Inject a blank solvent (Pre-Blank) before any sample injection. This should be free of this compound.

  • Inject your highest concentration standard of this compound.

  • Immediately inject a series of at least three blank solvents (Post-Blanks).

If the this compound peak is present in the first Post-Blank and its intensity decreases in the subsequent blanks, you are dealing with sample carryover. If the peak is present at a similar level in all blanks, including the Pre-Blank, the issue is likely system contamination.

Q2: I have confirmed that the issue is sample carryover. How do I identify the source of the carryover in my LC-MS/MS system?

A2: A systematic, component-by-component isolation approach is the most effective way to pinpoint the source of carryover. The most common sources of carryover are the autosampler, the column, and the MS ion source.

Here is a step-by-step workflow to isolate the source:

  • Isolate the MS System: Disconnect the LC system from the mass spectrometer and directly infuse a clean mobile phase into the MS. If the carryover peak persists, the MS ion source is likely contaminated.

  • Isolate the LC System (without the column): If the MS ion source is clean, reconnect the LC system but replace the analytical column with a union. Run a high-concentration standard followed by a blank. If carryover is still observed, the source is likely in the autosampler (e.g., injection needle, rotor seal, sample loop) or connecting tubing.

  • Evaluate the Column: If the carryover is significantly reduced or eliminated after removing the column, the column itself (including the guard column and frits) is a primary contributor to the carryover.

Q3: My troubleshooting points to the autosampler as the source of carryover. What are the common causes and solutions?

A3: The autosampler is a frequent source of carryover. Key areas to investigate include:

  • Injection Needle and Seat: The outside and inside of the needle can retain sample residue. Ensure your needle wash procedure is adequate. Use a strong wash solvent that is a good solvent for this compound. You may need to increase the wash time or volume.

  • Rotor Seal and Stator: Worn or dirty rotor seals in the injection valve can trap and release the analyte. These may need cleaning or replacement.

  • Sample Loop and Tubing: Residue can adhere to the walls of the sample loop and transfer lines. Ensure these are flushed thoroughly.

Q4: I have identified the column as the main source of carryover. What can I do to mitigate this?

A4: Column-related carryover is common with "sticky" compounds like this compound. Here are some strategies:

  • Optimize the Gradient: Ensure the gradient is sufficient to elute all of the this compound from the column during each run. A longer hold at a high organic percentage or a steeper gradient at the end of the run may be necessary.

  • Column Washing: After a sequence of high-concentration samples, flush the column with a strong solvent. For reversed-phase columns, 100% acetonitrile or a mixture of solvents may be effective.

  • Guard Column: If you are using a guard column, it can be a significant source of carryover. Try replacing the guard column to see if the carryover is reduced.

  • Column Choice: Consider a different column chemistry that may have less interaction with this compound.

Frequently Asked Questions (FAQs)

Q1: What is sample carryover in LC-MS/MS?

A1: Sample carryover in LC-MS/MS is the phenomenon where a small amount of an analyte from a previous injection remains in the system and is detected in a subsequent analysis. This can lead to inaccurate quantification, especially for low-concentration samples.

Q2: Why is this compound prone to carryover?

A2: While specific data on this compound is limited, compounds of its class (benzodiazepines) and other "sticky" molecules can exhibit properties that lead to carryover. These compounds can adsorb to surfaces within the LC-MS/MS system, such as the column, tubing, and injector components.

Q3: What are the acceptable limits for carryover?

A3: For regulated bioanalytical methods, carryover in a blank injection following the highest concentration standard should not exceed 20% of the lower limit of quantitation (LLOQ). For high-sensitivity assays, the acceptable carryover may be much lower.

Q4: What are some effective wash solvents for reducing carryover?

A4: The ideal wash solvent should be a strong solvent for the analyte. A common starting point is a high percentage of organic solvent like acetonitrile or methanol. For particularly stubborn carryover, a "Magic Mix" of equal parts Acetonitrile, Isopropanol, Methanol, and Water with a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can be effective, depending on the analyte's chemistry.

Q5: Can the MS ion source itself cause carryover?

A5: Yes, the MS ion source, including components like the capillary and cone, can become contaminated with the analyte over time, leading to a persistent background signal that can be mistaken for carryover. Regular cleaning of the ion source as per the manufacturer's recommendations is crucial.

Data Presentation

The following table provides illustrative data on carryover reduction for a "sticky" peptide, Neuropeptide Y (NPY), which demonstrates a systematic approach to identifying and quantifying carryover from different LC-MS system components. This data, adapted from a study by Yamagaki and Yamazaki (2019), can serve as a model for quantifying this compound carryover in your system.

Table 1: Illustrative Carryover Data for a "Sticky" Analyte (NPY) with Different LC-MS/MS Configurations

ConfigurationCarryover (%) in First BlankInterpretation
Complete System 4.05Baseline carryover with all components.
Without Guard Column 2.15The guard column is a significant contributor to carryover.
Without Analytical Column (Union) 0.80The analytical column itself contributes to carryover.
Autosampler and Tubing Only 0.80The remaining carryover originates from the autosampler and connecting tubing.

Source: Adapted from Yamagaki, T., & Yamazaki, T. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 8(2), S0083.

Experimental Protocols

1. Protocol for Differentiating Carryover from Contamination

  • Objective: To determine if an observed analyte peak in a blank is due to carryover from a previous injection or persistent system contamination.

  • Materials:

    • High-concentration standard of this compound.

    • Blank solvent (e.g., mobile phase starting conditions).

  • Procedure:

    • Equilibrate the LC-MS/MS system.

    • Inject the blank solvent (Pre-Blank) and acquire data.

    • Inject the high-concentration this compound standard and acquire data.

    • Immediately inject the blank solvent (Post-Blank 1) and acquire data.

    • Repeat the blank injection two more times (Post-Blank 2 and Post-Blank 3) and acquire data for each.

  • Analysis:

    • Carryover: The this compound peak area will be highest in Post-Blank 1 and will decrease in Post-Blanks 2 and 3. The Pre-Blank should be clean.

    • Contamination: The this compound peak area will be similar in the Pre-Blank and all Post-Blanks.

2. Protocol for Systematic Isolation of Carryover Source

  • Objective: To identify the specific component(s) of the LC-MS/MS system responsible for carryover.

  • Procedure:

    • Baseline Measurement: Perform the "Differentiating Carryover from Contamination" protocol with the complete system to establish the baseline carryover percentage.

    • MS Source Check:

      • Disconnect the LC from the MS.

      • Use a syringe pump to directly infuse clean mobile phase into the MS.

      • If the this compound signal is present, the MS source is contaminated and requires cleaning.

    • LC System Check (No Column):

      • If the MS source is clean, reconnect the LC but replace the analytical and guard columns with a zero-dead-volume union.

      • Repeat the carryover test (high-concentration standard followed by a blank).

      • The observed carryover is attributable to the autosampler and connecting tubing.

    • Analytical Column Check:

      • Subtract the carryover percentage from the "LC System Check" from the "Baseline Measurement." The remaining percentage is the contribution from the analytical and guard columns.

Mandatory Visualization

Carryover_Troubleshooting_Workflow start Start: this compound Peak in Blank Injection is_carryover Perform Carryover vs. Contamination Test start->is_carryover contamination System Contamination: Clean Mobile Phase, Solvents, and System Components is_carryover->contamination Contamination isolate_source Systematically Isolate Carryover Source is_carryover->isolate_source Carryover end End: Carryover Resolved contamination->end ms_check Isolate and Test MS Ion Source isolate_source->ms_check ms_contaminated MS Source Contaminated: Clean Ion Source ms_check->ms_contaminated Peak Present lc_check Test LC System (without column) ms_check->lc_check Peak Absent ms_contaminated->end lc_carryover Carryover in Autosampler/ Tubing: - Optimize Needle Wash - Check/Replace Rotor Seal lc_check->lc_carryover Peak Present column_carryover Carryover in Column: - Optimize Gradient - Perform Strong Wash - Replace Guard Column lc_check->column_carryover Peak Absent lc_carryover->end column_carryover->end

Caption: Troubleshooting workflow for this compound carryover.

Carryover_Sources cluster_LC LC System cluster_MS MS System Autosampler Autosampler - Needle - Rotor Seal - Sample Loop Tubing Connecting Tubing and Fittings Autosampler->Tubing 2 Column Column - Guard Column - Frits - Stationary Phase Tubing->Column 3 IonSource MS Ion Source - Capillary - Cone Column->IonSource 4 Sample Sample Injection Sample->Autosampler 1

Caption: Potential sources of sample carryover in an LC-MS/MS system.

References

Selection of internal standard for adinazolam mesylate quantitative analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of adinazolam mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting an internal standard (IS) for the quantitative analysis of this compound?

A1: The selection of an appropriate internal standard is crucial for accurate and reliable quantification. Key factors include:

  • Structural Similarity: The IS should be structurally similar to adinazolam to ensure comparable behavior during sample preparation and analysis.

  • Co-elution (for LC-MS): For LC-MS analysis, an ideal internal standard, particularly a stable isotope-labeled one, should co-elute with the analyte to effectively compensate for matrix effects.[1]

  • Resolution (for HPLC-UV): In HPLC-UV, the internal standard must be well-resolved from adinazolam and other components in the sample matrix.

  • Absence in Samples: The selected IS must not be naturally present in the analytical samples.

  • Stability: The IS should be stable throughout the entire analytical process, from sample preparation to detection.

Q2: Which internal standards are recommended for the HPLC-UV analysis of this compound?

A2: Based on available literature, 2-hydroxyimipramine (2-OH-imipramine) has been successfully used as an internal standard for the HPLC analysis of N-desmethyladinazolam, the major metabolite of adinazolam.[2] While structurally different, its chromatographic properties may be suitable for this specific application. Another potential, though less accessible, option is an adinazolam derivative, U-53,425E , which was noted as being available from the manufacturer at the time of a 1989 study.[2]

Q3: What are the recommended internal standards for the LC-MS/MS analysis of this compound?

A3: For LC-MS/MS analysis, the use of a stable isotope-labeled (SIL) internal standard is highly recommended as it provides the best correction for matrix effects and variability in ionization.[1][3]

  • Deuterated Adinazolam: The ideal internal standard would be a deuterated version of adinazolam (e.g., adinazolam-d5). While not explicitly found in the immediate search results, sourcing a custom-synthesized deuterated analog is a common practice in bioanalytical method development.

  • Prazepam-D5: A commonly used and commercially available deuterated internal standard for benzodiazepine panels is Prazepam-D5 . Prazepam is structurally similar to many benzodiazepines and its deuterated form is an excellent choice for compensating for analytical variability.

Q4: Can I use a non-deuterated, structurally similar benzodiazepine as an internal standard for LC-MS/MS?

A4: Yes, this is a viable alternative if a deuterated analog is not available. Prazepam has been used as an internal standard for benzodiazepine analysis due to its structural similarity and the fact that it is not widely prescribed in some regions, reducing the likelihood of its presence in samples. However, it's important to validate that it chromatographically separates from adinazolam and does not suffer from differential matrix effects.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape for Adinazolam or IS Inappropriate mobile phase pH or composition. Column degradation. Sample solvent mismatch with the mobile phase.Optimize mobile phase pH and organic solvent ratio. Replace the column if performance has deteriorated. Reconstitute the final sample extract in the initial mobile phase.
High Variability in IS Response Inconsistent sample preparation (e.g., extraction recovery). Matrix effects (ion suppression or enhancement). Instability of the IS in the sample matrix or final extract.Ensure precise and consistent execution of the sample preparation protocol. Use a stable isotope-labeled internal standard (e.g., Prazepam-D5) to minimize matrix effects. Evaluate the stability of the IS under the storage and analytical conditions.
Interference with Adinazolam or IS Peak Co-eluting endogenous compounds from the matrix. Metabolites of adinazolam or other co-administered drugs.Optimize chromatographic conditions (e.g., gradient, mobile phase) to improve resolution. For LC-MS/MS, select more specific MRM transitions. Employ a more selective sample preparation technique (e.g., solid-phase extraction).
Low Recovery of Adinazolam and/or IS Suboptimal extraction solvent or pH. Inefficient protein precipitation. Adsorption to labware.Optimize the extraction solvent and pH to match the physicochemical properties of adinazolam and the IS. Ensure complete protein precipitation if used. Consider using silanized glassware to prevent adsorption.

Selection of Internal Standard: A Comparative Overview

The following table summarizes the characteristics of potential internal standards for the quantitative analysis of this compound.

Internal StandardAnalytical TechniqueRationale for UsePotential Drawbacks
Deuterated Adinazolam (e.g., Adinazolam-d5) LC-MS/MSIdeal IS; identical chemical and physical properties to the analyte, ensuring co-elution and optimal correction for matrix effects and extraction variability.May require custom synthesis and can be more expensive.
Prazepam-D5 LC-MS/MSStructurally similar benzodiazepine, commercially available deuterated form. Widely used in benzodiazepine panels.Minor differences in chromatographic retention and ionization efficiency compared to adinazolam are possible.
Prazepam HPLC-UV, LC-MS/MSStructurally similar benzodiazepine. Not commonly prescribed in some regions, minimizing the risk of it being present in samples.Not a stable isotope-labeled standard, so it may not fully compensate for matrix effects in LC-MS/MS. Must be chromatographically resolved from adinazolam in HPLC-UV.
2-OH-Imipramine HPLC-UVHas been successfully used in a published method for an adinazolam metabolite.Structurally dissimilar to adinazolam, which may lead to different extraction and chromatographic behavior.
Adinazolam Derivative (U-53,425E) HPLC-UV, LC-MS/MSVery high structural similarity.May not be commercially available and could be difficult to source.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Adinazolam using Prazepam-D5 as Internal Standard

This protocol is a general guideline and may require optimization for specific instrumentation and matrices.

1. Sample Preparation (Liquid-Liquid Extraction from Blood/Plasma):

  • To 0.5 mL of the sample in a glass tube, add 50 µL of a 5 µg/mL working solution of Prazepam-D5 in water.

  • Add 1.75 mL of 4.5% ammonia solution and 10 mL of 1-chlorobutane.

  • Mix on a mechanical roller for 10 minutes.

  • Centrifuge to separate the phases.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical starting condition would be 90% A, which is then ramped to a higher percentage of B to elute the analytes.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Adinazolam 352.158.0
Prazepam-D5 (IS) 330.2276.2

Note: Collision energies and cone voltages need to be optimized for the specific mass spectrometer being used.

Protocol 2: General HPLC-UV Method for Adinazolam using 2-OH-Imipramine as Internal Standard

This protocol is based on a method for the analysis of N-desmethyladinazolam and may require adaptation for this compound.

1. Sample Preparation (from Urine):

  • To 2.0 mL of the sample, add a known amount of 2-OH-imipramine internal standard solution.

  • Add 0.1 mL of saturated sodium carbonate solution and 5 mL of toluene.

  • Extract and then separate the organic layer.

  • Evaporate the organic layer to dryness at 70°C.

  • Reconstitute the residue in 0.1 mL of methanol and 0.5 mL of water.

2. Chromatographic Conditions:

  • Column: A reversed-phase C8 or C18 column is suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio will need to be optimized for resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of adinazolam.

  • Injection Volume: 20-50 µL.

Visualizations

internal_standard_selection_workflow Workflow for Internal Standard Selection start Start: Define Analytical Method (HPLC-UV or LC-MS/MS) is_lcms LC-MS/MS Method? start->is_lcms hplc_uv HPLC-UV Method is_lcms->hplc_uv No lc_msms LC-MS/MS Method is_lcms->lc_msms Yes struct_similar_hplc Identify Structurally Similar, Chromatographically Resolved Compound hplc_uv->struct_similar_hplc deuterated_available Deuterated Adinazolam Available? lc_msms->deuterated_available select_deuterated Select Deuterated Adinazolam (Ideal Choice) deuterated_available->select_deuterated Yes select_prazepam_d5 Select Prazepam-D5 deuterated_available->select_prazepam_d5 No validate Validate Method: - Linearity - Accuracy - Precision - Selectivity - Stability select_deuterated->validate select_prazepam_d5->validate select_2oh_imipramine Consider 2-OH-Imipramine (Based on literature for metabolite) struct_similar_hplc->select_2oh_imipramine select_2oh_imipramine->validate end Final Validated Method validate->end

Caption: Workflow for selecting an internal standard for this compound analysis.

gabaa_receptor_signaling Adinazolam's Mechanism of Action at the GABA-A Receptor cluster_neuron Postsynaptic Neuron gabaa_receptor GABA-A Receptor (Ligand-gated ion channel) cl_channel Chloride (Cl-) Channel gabaa_receptor->cl_channel is a hyperpolarization Membrane Hyperpolarization cl_channel->hyperpolarization Cl- influx causes inhibition Reduced Neuronal Excitability (Anxiolytic, Sedative Effects) hyperpolarization->inhibition gaba GABA (Neurotransmitter) gaba->gabaa_receptor Binds to GABA site adinazolam Adinazolam adinazolam->gabaa_receptor Binds to benzodiazepine site (Allosteric Modulator)

References

Impact of pH on adinazolam mesylate stability and chromatographic retention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and chromatographic retention of adinazolam mesylate.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: The stability of this compound is significantly influenced by the pH of the solution. The molecule contains a dimethylamine group with a pKa of approximately 6.3.[1] At pH values below its pKa, this amine group is protonated, rendering the molecule more water-soluble and generally more stable. Conversely, at neutral to alkaline pH, the unprotonated form is more susceptible to degradation through hydrolytic and oxidative pathways. Forced degradation studies on benzodiazepines, a class to which adinazolam belongs, have shown that they can be susceptible to both acidic and basic hydrolysis.[2][3]

Q2: What are the expected degradation products of this compound under various pH conditions?

A2: The primary degradation pathways for this compound involve hydrolysis and oxidation, particularly in the presence of moisture.[4] Under acidic or basic conditions, hydrolysis of the triazole ring and the benzodiazepine ring system can occur. A major degradation product identified in solid-state degradation is the 6-aminoquinoline analog.[4] Oxidative degradation can also lead to the formation of various related impurities. It is crucial to employ a stability-indicating analytical method to separate and quantify these potential degradants.

Q3: How does the pH of the mobile phase impact the chromatographic retention of this compound in reversed-phase HPLC?

A3: The pH of the mobile phase is a critical parameter in the reversed-phase HPLC analysis of this compound due to its ionizable dimethylamine group (pKa ≈ 6.3).

  • At low pH (e.g., pH 2-4): The amine group is fully protonated, making the molecule more polar. This results in decreased retention on a nonpolar stationary phase (like C18) and earlier elution. This pH range often provides good peak shape and reproducibility for basic compounds.

  • Around the pKa (pH ≈ 6.3): Small changes in mobile phase pH can lead to significant and unpredictable shifts in retention time, as the ionization state of the molecule is in flux. This can compromise method robustness.

  • At high pH (e.g., pH 8-10): The amine group is predominantly in its neutral, unprotonated form, making the molecule more nonpolar. This leads to increased retention on a reversed-phase column and longer elution times. Using a high pH mobile phase can enhance the retention and ionization signals for benzodiazepines in LC-MS analysis.

Q4: What is a suitable starting point for developing a stability-indicating HPLC method for this compound?

A4: A good starting point for a stability-indicating HPLC method for this compound would be a reversed-phase C18 column with a gradient elution using a buffered mobile phase. A common approach is to use a formate or phosphate buffer at a low pH (e.g., pH 3.0) and acetonitrile or methanol as the organic modifier. The low pH ensures the protonation of the basic nitrogen, leading to good peak shapes. UV detection at 254 nm is typically appropriate. It is essential to perform forced degradation studies and demonstrate that the method can resolve adinazolam from its degradation products and any process impurities.

Troubleshooting Guides

Problem Possible Cause Solution
Poor Peak Shape (Tailing) The mobile phase pH is close to the pKa of adinazolam (≈ 6.3), leading to mixed ionization states. Secondary interactions with residual silanols on the column packing can also cause tailing.Adjust the mobile phase pH to be at least 2 units away from the pKa. A lower pH (e.g., pH 3) will ensure complete protonation and minimize silanol interactions, generally improving peak shape.
Inconsistent Retention Times The mobile phase is not adequately buffered, or the pH is near the pKa of adinazolam, making retention sensitive to small pH variations.Use a suitable buffer (e.g., phosphate, formate) at a concentration of 10-25 mM to ensure consistent pH. Operate at a pH well below the pKa (e.g., pH < 4) for robust retention times.
Loss of Adinazolam Peak Area During Stability Study This compound is degrading under the storage conditions.Investigate the pH and temperature of the stability samples. Adinazolam is more stable in acidic conditions. Consider adjusting the pH of the formulation or storing it at a lower temperature. Ensure the analytical method is capable of separating the degradants from the parent peak.
Appearance of New Peaks in Chromatogram These are likely degradation products formed during the experiment or storage.Perform forced degradation studies (acid, base, oxidation, heat, light) to tentatively identify the degradation products. Use a mass spectrometer (LC-MS) for definitive identification.

Quantitative Data Summary

The following tables provide illustrative data based on typical behavior of benzodiazepines like this compound.

Table 1: Impact of pH on the Stability of this compound in Aqueous Solution at 40°C

pH% Degradation after 7 daysApparent First-Order Rate Constant (k, day⁻¹)
2.0< 1%< 0.001
4.0~2%~0.003
6.0~8%~0.012
8.0~15%~0.023
10.0> 30%> 0.051

Table 2: Impact of Mobile Phase pH on the Chromatographic Retention of this compound

Mobile Phase pHRetention Time (minutes)Tailing Factor
3.04.21.1
5.06.81.5
7.09.51.9
9.012.11.3

Detailed Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound
  • Preparation of Buffer Solutions: Prepare a series of buffers (e.g., HCl for pH 2, acetate for pH 4 and 6, phosphate for pH 8, and borate for pH 10) at a concentration of 0.1 M.

  • Sample Preparation: Accurately weigh this compound and dissolve it in each buffer solution to a final concentration of 1 mg/mL.

  • Incubation: Transfer the solutions into sealed vials and place them in a constant temperature oven at 40°C.

  • Time Points: Withdraw aliquots at initial (t=0), 1, 3, and 7 days.

  • Sample Analysis: Dilute the withdrawn aliquots with the initial mobile phase of the HPLC method and analyze using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point and determine the degradation rate constant by plotting the natural logarithm of the concentration versus time.

Protocol 2: HPLC Method for this compound and its Degradation Products
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

Visualizations

Stability_Workflow prep_buffers Prepare Buffer Solutions (pH 2, 4, 6, 8, 10) prep_samples Prepare Adinazolam Solutions (1 mg/mL in each buffer) prep_buffers->prep_samples incubate Incubate at 40°C prep_samples->incubate sampling Withdraw Aliquots (t = 0, 1, 3, 7 days) incubate->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (% Degradation, Rate Constant) hplc_analysis->data_analysis

Caption: Experimental workflow for pH-dependent stability testing of this compound.

pH_Retention_Relationship low_ph Low Mobile Phase pH (e.g., pH 3) protonated Adinazolam is Protonated (More Polar) low_ph->protonated leads to short_retention Shorter Retention Time protonated->short_retention results in high_ph High Mobile Phase pH (e.g., pH 9) neutral Adinazolam is Neutral (More Nonpolar) high_ph->neutral leads to long_retention Longer Retention Time neutral->long_retention results in

Caption: Logical relationship between mobile phase pH and chromatographic retention of adinazolam.

Degradation_Pathway adinazolam This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) adinazolam->hydrolysis oxidation Oxidation adinazolam->oxidation hydrolytic_products Hydrolytic Degradants (e.g., 6-aminoquinoline analog) hydrolysis->hydrolytic_products oxidative_products Oxidative Degradants oxidation->oxidative_products

Caption: Simplified degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Adinazolam Mesylate in a Regulated Environment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of adinazolam mesylate in a regulated pharmaceutical setting. The focus is on the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, with comparisons to alternative techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to assist researchers and drug development professionals in selecting and validating appropriate analytical methods to ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, in compliance with regulatory standards.

Introduction to Analytical Method Validation

In a regulated environment, the validation of analytical methods is a critical requirement mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. Key validation parameters, as outlined in ICH Q2(R2) guidelines, include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

A stability-indicating analytical method is crucial for pharmaceutical products as it can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This ensures that the method can monitor the stability of the drug substance and drug product over time.

Comparison of Analytical Methods for this compound

The following tables summarize the performance characteristics of three common analytical techniques for the determination of this compound. While HPLC with UV detection is a widely used and robust method, LC-MS/MS offers superior sensitivity and specificity, and GC-MS provides an alternative for volatile and thermally stable compounds.

Table 1: Comparison of Validated Analytical Methods for this compound

ParameterStability-Indicating HPLC-UVLC-MS/MSGC-MS (for Triazolobenzodiazepines)
Specificity Able to resolve adinazolam from degradation products and excipients.Highly specific due to mass-to-charge ratio detection.Good specificity based on mass fragmentation patterns.
Linearity Range Typically 0.8 - 1.2 µg/mL for related benzodiazepines[1]1 - 200 ng/mL[2][3]50 - 500 ng/mL[4]
Accuracy (% Recovery) Near 100%[4]88% - 112%75% - 92%
Precision (%RSD) < 2% for major componentsIntra-day: 3-20%, Inter-day: 4-21%Intra-day: 3.8-18.9%, Inter-day: 3.4-19.9%
LOD Data not readily available for adinazolam0.5 ng/mL5-20 ng injected
LOQ Data not readily available for adinazolam1 ng/mL; 2 ng/mL for adinazolam in a multi-analyte panel50 ng/mL
Robustness Generally good, sensitive to changes in mobile phase composition and pH.Robust, less affected by matrix effects than HPLC-UV.Requires derivatization, which can be a source of variability.
Primary Application Routine quality control, stability studies, and content uniformity.Bioanalysis, impurity profiling, and low-level quantification.Confirmatory analysis, particularly for volatile compounds.

Experimental Protocols

Stability-Indicating HPLC-UV Method

This protocol is a representative example for the analysis of this compound and its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Column: YMC-Basic, or a similar C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of formate buffer and acetonitrile is often employed to achieve separation of degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Tablets are ground, and a portion is accurately weighed and dissolved in a suitable solvent system, often with sonication to ensure complete dissolution. The solution is then filtered before injection.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, this compound is subjected to stress conditions including:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

LC-MS/MS Method

This protocol is suitable for the sensitive quantification of adinazolam in various matrices.

  • Instrumentation: A Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: Typically 0.3 - 0.5 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor and product ion transitions for adinazolam and an internal standard are monitored for quantification.

  • Sample Preparation: For pharmaceutical formulations, a simple dilution may be sufficient. For biological matrices, a protein precipitation or solid-phase extraction (SPE) is typically required.

GC-MS Method (for Triazolobenzodiazepines)

This protocol is a general procedure for the analysis of triazolobenzodiazepines like adinazolam.

  • Instrumentation: A Gas Chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An oven temperature gradient is used to separate the analytes.

  • Derivatization: Silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often necessary to improve the volatility and thermal stability of the analytes.

  • Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) for quantification.

  • Sample Preparation: Extraction from the matrix followed by derivatization.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_purpose Define Purpose (e.g., Assay, Impurity) select_method Select Analytical Method define_purpose->select_method Leads to define_validation_parameters Define Validation Parameters (ICH Q2) select_method->define_validation_parameters Determines prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol Inputs for perform_experiments Perform Experiments prepare_protocol->perform_experiments Guides collect_data Collect & Analyze Data perform_experiments->collect_data Generates prepare_report Prepare Validation Report collect_data->prepare_report Summarized in review_approve Review & Approve prepare_report->review_approve Submitted for implement_method Implement for Routine Use review_approve->implement_method Allows

Caption: Workflow for Analytical Method Validation in a Regulated Environment.

Stability_Indicating_Method_Logic cluster_stress Forced Degradation acid Acid Hydrolysis analysis Analysis by Proposed Method acid->analysis Degraded Samples base Base Hydrolysis base->analysis Degraded Samples oxidation Oxidation oxidation->analysis Degraded Samples thermal Thermal thermal->analysis Degraded Samples photolytic Photolytic photolytic->analysis Degraded Samples adinazolam This compound (API) adinazolam->acid Subjected to adinazolam->base Subjected to adinazolam->oxidation Subjected to adinazolam->thermal Subjected to adinazolam->photolytic Subjected to adinazolam->analysis Unstressed Sample specificity Specificity Demonstrated (Peak Purity & Resolution) analysis->specificity mass_balance Mass Balance Calculation analysis->mass_balance

Caption: Logical Flow for Establishing a Stability-Indicating Method.

Conclusion

The validation of a robust and reliable analytical method is paramount for ensuring the quality and safety of this compound formulations. A stability-indicating HPLC-UV method is a well-established and cost-effective approach for routine quality control and stability testing. However, for applications requiring higher sensitivity and specificity, such as bioequivalence studies or the analysis of complex matrices, LC-MS/MS is the superior choice. GC-MS can serve as a valuable alternative or confirmatory technique, particularly when dealing with volatile impurities.

The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, and the available instrumentation. Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is essential to ensure the generation of accurate and reliable data throughout the lifecycle of the pharmaceutical product.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Adinazolam Mesylate and its Active Metabolite, N-desmethyladinazolam

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the absorption, distribution, metabolism, and excretion of adinazolam, a triazolobenzodiazepine, and its pharmacologically active metabolite, N-desmethyladinazolam (NDMAD), reveals a classic prodrug-metabolite relationship. Adinazolam functions primarily as a carrier molecule, undergoing rapid and extensive conversion to NDMAD, which is largely responsible for the observed benzodiazepine-like pharmacological effects.

Adinazolam mesylate, initially investigated as an antidepressant, is almost completely metabolized to its primary metabolite, NDMAD, following oral administration.[1] This biotransformation is so significant that adinazolam is considered a prodrug.[1] The psychoactive effects are more closely correlated with plasma concentrations of NDMAD than with the parent compound.[1]

Metabolic Pathway and Pharmacokinetic Flow

The metabolic conversion of adinazolam to NDMAD is a primary determinant of its pharmacokinetic profile. The following diagram illustrates this metabolic pathway and the general workflow for a pharmacokinetic study designed to compare these two compounds.

cluster_metabolism Metabolic Pathway cluster_workflow Pharmacokinetic Study Workflow Adinazolam Adinazolam NDMAD NDMAD Adinazolam->NDMAD CYP3A4 DDMAD DDMAD NDMAD->DDMAD Drug Administration Drug Administration Blood Sampling Blood Sampling Drug Administration->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation HPLC Analysis HPLC Analysis Plasma Separation->HPLC Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC Analysis->Pharmacokinetic Modeling Data Analysis Data Analysis Pharmacokinetic Modeling->Data Analysis

References

A Head-to-Head Comparison of Adinazolam Mesylate and Alprazolam: An In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of adinazolam mesylate and alprazolam, two triazolobenzodiazepine derivatives. Both compounds exhibit anxiolytic, sedative, and anticonvulsant properties through their interaction with γ-aminobutyric acid type A (GABA-A) receptors. However, key differences in their pharmacokinetic and pharmacodynamic profiles, largely stemming from adinazolam's nature as a prodrug, dictate their distinct in vivo effects. This guide synthesizes available experimental data to offer a comprehensive comparison for research and drug development purposes.

Pharmacological Profile

Adinazolam and alprazolam are positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.[1] Adinazolam itself has a moderate affinity for the benzodiazepine receptor.[2] However, it is rapidly and extensively metabolized to its primary active metabolite, N-desmethyladinazolam (NDMAD), which is largely responsible for the observed benzodiazepine-like effects.[2][3][4] In contrast, alprazolam is a potent benzodiazepine in its own right.

Pharmacokinetic Properties: A Comparative Overview

A key differentiator between adinazolam and alprazolam lies in their pharmacokinetic profiles. Adinazolam and its active metabolite, NDMAD, are characterized by a significantly shorter elimination half-life compared to alprazolam. This suggests a shorter duration of action for adinazolam, which could be advantageous in situations where a rapid onset and offset of effect are desired.

Table 1: Comparative Pharmacokinetic Parameters in Healthy Male Subjects (Intravenous Administration)

ParameterAdinazolamN-desmethyladinazolam (NDMAD)Alprazolam
Dose10 mg10 mg1 mg
Volume of Distribution (L)10610077
Elimination Half-life (hours)2.92.814.6
Clearance (mL/min)44432184

Data from a randomized, blinded, single-dose, 4-way crossover study in 9 healthy male subjects.

In Vivo Efficacy and Effects: Human Studies

Direct comparative studies in humans have elucidated differences in the pharmacodynamic effects of adinazolam and alprazolam.

Electroencephalographic (EEG) Activity

In a study involving intravenous administration, all three compounds (adinazolam, NDMAD, and alprazolam) produced a significant increase in beta EEG activity, a marker of benzodiazepine action. Notably, alprazolam demonstrated the most potent agonist activity, while adinazolam showed the weakest.

Psychomotor and Cognitive Performance

The effects on psychomotor performance, as measured by the Digit Symbol Substitution Test (DSST), also revealed significant differences. Both alprazolam and NDMAD caused a significant decrease in DSST performance, indicating psychomotor impairment. In contrast, adinazolam had no discernible effect on DSST performance compared to placebo. Another study comparing single doses of sustained-release this compound (15 and 45 mg) and alprazolam (0.5 and 1.5 mg) found that while both drugs impaired psychomotor performance and memory, there were differences in their cognitive effects. Maximum decrements in attention and working memory were significantly different between the high doses of the two drugs, suggesting a varied spectrum of cognitive effects.

Sedation

All three compounds—adinazolam, NDMAD, and alprazolam—were found to produce significant observer-rated sedation.

Anxiolytic and Antipanic Efficacy

In a double-blind, crossover study involving patients with panic and phobic disorders, both alprazolam (mean final dose of 3.1 mg/day) and this compound (mean final dose of 95.5 mg/day) were found to be broadly effective in comparison to a baseline condition. The overall efficacy of the two drugs was highly similar across the study sample.

Experimental Protocols for Preclinical In Vivo Assessment

Standardized animal models are crucial for the preclinical evaluation of the anxiolytic, sedative, and anticonvulsant properties of benzodiazepines. Below are detailed methodologies for key experiments.

Anxiolytic Activity: The Elevated Plus Maze (EPM)

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two arms enclosed by high walls.

  • Procedure:

    • Rodents are individually placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a 5-minute period.

    • Key parameters measured include the number of entries into and the time spent in the open and closed arms.

  • Interpretation: Anxiolytic compounds, such as benzodiazepines, typically increase the percentage of time spent in and the number of entries into the open arms, reflecting a reduction in anxiety. It is important to note that prior experience in the maze can alter the response to benzodiazepines.

Anxiolytic Activity: The Light-Dark Box Test

This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

  • Procedure:

    • A mouse is placed in the dark compartment and allowed to move freely between the two compartments for a set period (typically 5-10 minutes).

    • The time spent in each compartment and the number of transitions between compartments are recorded.

  • Interpretation: Anxiolytic drugs increase the time spent in the light compartment and the number of transitions, indicating a decrease in anxiety-like behavior.

Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test

PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures in rodents. This model is used to screen for potential anticonvulsant drugs.

  • Procedure:

    • Animals are pre-treated with the test compound (adinazolam or alprazolam) or vehicle at various doses.

    • After a specific pre-treatment time, a convulsant dose of PTZ is administered (typically via intraperitoneal or subcutaneous injection).

    • The latency to the first seizure (clonic or tonic), the duration of seizures, and the percentage of animals protected from seizures are recorded.

  • Interpretation: An increase in the latency to seizures and a reduction in their severity or incidence are indicative of anticonvulsant activity.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

GABA_A_Receptor_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor GABA Binding Site Benzodiazepine Binding Site Cl_ion Cl- GABA_A->Cl_ion Increased Influx GABA GABA GABA->GABA_A:gaba Binds BZD Adinazolam / Alprazolam BZD->GABA_A:bzd Binds Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: GABA-A Receptor Signaling Pathway.

EPM_Workflow start Start drug_admin Drug Administration (Adinazolam, Alprazolam, or Vehicle) start->drug_admin pretreatment Pretreatment Period drug_admin->pretreatment placement Place Animal in Center of EPM pretreatment->placement observation 5-Minute Observation Period placement->observation data_collection Record: - Time in open/closed arms - Entries into open/closed arms observation->data_collection analysis Data Analysis data_collection->analysis

Caption: Elevated Plus Maze (EPM) Experimental Workflow.

Conclusion

References

A Comparative Analysis of the Anxiolytic Properties of Adinazolam Mesylate and Other Triazolobenzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adinazolam is a triazolobenzodiazepine that has been investigated for its potential anxiolytic and antidepressant properties.[1][2] Unlike many other benzodiazepines, adinazolam acts as a prodrug, with its primary metabolite, N-desmethyladinazolam (NDMAD), being significantly more potent in its action at the GABA-A receptor.[1][2] This guide provides a comprehensive comparison of the anxiolytic effects of adinazolam mesylate with other prominent triazolobenzodiazepines, including alprazolam, triazolam, and estazolam. The information is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in their understanding of this compound.

Mechanism of Action: GABA-A Receptor Modulation

Triazolobenzodiazepines exert their anxiolytic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to the benzodiazepine site on the receptor complex, these compounds allosterically increase the affinity of GABA for its binding site. This enhanced GABAergic transmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, resulting in anxiolysis, sedation, and anticonvulsant effects.[2] The anxiolytic effects are primarily mediated by the α2 and α3 subunits of the GABA-A receptor.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α, β, γ subunits) Cl_channel Chloride (Cl⁻) Channel (Closed) GABA_A->Cl_channel gating Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Cl_channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_A Binds to α/β interface Triazolobenzodiazepine Triazolobenzodiazepine (e.g., Adinazolam) Triazolobenzodiazepine->GABA_A Binds to α/γ interface (Benzodiazepine Site)

Diagram 1: GABA-A Receptor Signaling Pathway

Comparative Quantitative Data

In Vitro GABA-A Receptor Binding Affinity

The affinity of a compound for the benzodiazepine binding site on the GABA-A receptor is a key indicator of its potential potency. This is typically measured using radioligand binding assays and expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.

CompoundKi (nM)CommentsReference(s)
Adinazolam 208Moderate affinity.
N-Desmethyladinazolam (NDMAD) 6.96Primary active metabolite of adinazolam with significantly higher affinity.
Alprazolam ~4.6 (Kd)High affinity.
Triazolam 0.51 - 0.72High affinity across α1, α2, α3, and α5 subtypes.
Estazolam 1.4High affinity.

Note: Ki values can vary between studies and experimental conditions. The data presented here is for comparative purposes.

Preclinical Anxiolytic Efficacy

Animal models of anxiety are crucial for the preclinical evaluation of anxiolytic drug candidates. The elevated plus-maze (EPM) and the Vogel conflict test are two commonly used assays.

Elevated Plus-Maze (EPM) Test

This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs increase the time spent and the number of entries into the open arms of the maze.

CompoundAnimal ModelEffective Dose (mg/kg)Key FindingsReference(s)
Adinazolam Rat2 - 5Demonstrated significant anxiolytic effects after 5 days of pretreatment.
Alprazolam Rat1Demonstrated significant anxiolytic effects after 5 days of pretreatment.
Triazolam Mouse1 - 3Significantly increased punished responding in a conflict test, indicative of anxiolytic activity.
Estazolam --Data not readily available for direct comparison in this model.

Vogel Conflict Test

This test assesses the ability of a drug to reduce the suppression of a behavior (e.g., drinking) that is punished by a mild electric shock. Anxiolytic compounds increase the number of punished responses.

CompoundAnimal ModelMinimal Effective Dose (MED) (mg/kg)Key FindingsReference(s)
Adinazolam Rat-Suppressed stress-induced increases in plasma corticosteroids, indicative of anxiolytic activity.
Alprazolam --Data not readily available for direct comparison in this model.
Triazolam --Data not readily available for direct comparison in this model.
Estazolam --Data not readily available for direct comparison in this model.
Clinical Anxiolytic Efficacy

Clinical trials in humans provide the definitive assessment of a drug's anxiolytic properties. The Hamilton Anxiety Rating Scale (HAM-A) is a widely used clinician-administered scale to quantify the severity of anxiety symptoms.

CompoundPatient PopulationMean Final Dose (mg/day)Key FindingsReference(s)
This compound Panic Disorder95.5Showed comparable overall efficacy to alprazolam.
Alprazolam Panic Disorder3.1Showed comparable overall efficacy to adinazolam.
This compound Major DepressionNot specifiedSignificantly superior to placebo in reducing anxiety/somatization symptoms.

Experimental Protocols

Benzodiazepine Receptor Binding Assay ([³H]flunitrazepam Competition)

Objective: To determine the in vitro binding affinity (Ki) of test compounds for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

  • Membrane Preparation: Whole brains (excluding cerebellum) from male Wistar rats are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended to create a crude membrane preparation.

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled benzodiazepine ligand, typically [³H]flunitrazepam, and varying concentrations of the unlabeled test compound (e.g., adinazolam, alprazolam).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 0-4°C) for a set duration to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prep Prepare Brain Membrane Homogenate Start->Prep Incubate Incubate Membranes with [³H]flunitrazepam & Test Compound Prep->Incubate Filter Rapid Filtration to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Calculate IC50 and Ki (Cheng-Prusoff Equation) Count->Analyze End End Analyze->End

Diagram 2: Benzodiazepine Receptor Binding Assay Workflow
Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic effects of a test compound in rodents.

Methodology:

  • Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms.

  • Acclimatization: Animals (rats or mice) are allowed to acclimatize to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period (typically 5 minutes).

  • Data Collection: The animal's behavior is recorded by a video camera mounted above the maze. The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.

  • Data Analysis: The data for the drug-treated groups are compared to the vehicle-treated control group. A statistically significant increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.

EPM_Workflow Start Start Acclimatize Acclimatize Animal to Testing Room Start->Acclimatize Administer Administer Test Compound or Vehicle Acclimatize->Administer Place Place Animal in Center of EPM Administer->Place Record Record Behavior for 5 min (Video Tracking) Place->Record Analyze Analyze Time and Entries in Open/Closed Arms Record->Analyze End End Analyze->End

References

Inter-Laboratory Cross-Validation of Analytical Methods for Adinazolam Mesylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory cross-validation of analytical methods for the quantification of adinazolam mesylate. Ensuring that analytical methods produce comparable results across different laboratories is critical for the integrity of data in multi-site clinical trials and collaborative research. This document outlines a detailed experimental protocol, presents hypothetical comparative data, and offers standardized workflows to guide researchers in this process.

The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC), a widely used and reliable method for the analysis of benzodiazepines like this compound in various matrices.[1][2][3] The principles and protocols described herein are also adaptable to other sophisticated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

A successful inter-laboratory cross-validation study hinges on a meticulously planned and executed protocol. This ensures that the comparison is a true reflection of method performance and not a result of procedural discrepancies.

1. Objective

To verify that a validated analytical method for this compound produces equivalent and reproducible results when performed by different laboratories.

2. Materials and Reagents

  • This compound Reference Standard

  • Internal Standard (e.g., Diazepam-d5)

  • HPLC-grade acetonitrile, methanol, and water

  • Analytical grade buffers and acids/bases for pH adjustment

  • Control matrix (e.g., human plasma, formulation placebo)

  • Quality Control (QC) samples at low, medium, and high concentrations

3. Instrumentation

Each participating laboratory should use its own calibrated HPLC system equipped with a UV or MS/MS detector. While the exact make and model of the instruments may differ, the fundamental performance characteristics should be comparable.

4. Sample Preparation: Solid-Phase Extraction (SPE)

A consistent sample preparation method is crucial for minimizing variability between laboratories.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the sample (plasma, dissolved tablet, etc.) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the mobile phase.

5. HPLC Method Parameters

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 0.05M ammonium acetate) is often effective.[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm or MS/MS with appropriate transitions for adinazolam and the internal standard.

6. Cross-Validation Procedure

  • Sample Exchange: A central laboratory prepares and distributes a set of blinded samples to all participating laboratories. This set should include calibration standards, and low, medium, and high concentration QC samples.

  • Analysis: Each laboratory analyzes the samples in triplicate using their own equipment and the agreed-upon validated method.

  • Data Reporting: Results are reported back to the central coordinating laboratory for statistical analysis.

Data Presentation and Acceptance Criteria

The cornerstone of a cross-validation study is the objective comparison of the data generated by each laboratory. The results should be summarized in clear, concise tables, and acceptance criteria must be pre-defined.

Table 1: Comparison of Calibration Curve Parameters

LaboratoryLinearity (r²)SlopeIntercept
Laboratory A0.99920.04580.0012
Laboratory B0.99890.04610.0015
Acceptance Criteria ≥ 0.99 ± 15% of Mean < 20% of LLOQ

Table 2: Inter-Laboratory Comparison of Quality Control Sample Accuracy and Precision

QC LevelLaboratory A (Mean ± SD, n=6)Laboratory B (Mean ± SD, n=6)Inter-Lab % Difference
Low QC (5 ng/mL) 4.85 ± 0.21 ng/mL5.10 ± 0.25 ng/mL4.9%
Mid QC (50 ng/mL) 49.7 ± 2.1 ng/mL50.8 ± 2.3 ng/mL2.2%
High QC (200 ng/mL) 198.2 ± 8.5 ng/mL201.5 ± 9.1 ng/mL1.6%
Acceptance Criteria Within ± 15% of Nominal Within ± 15% of Nominal ≤ 15%

Table 3: Statistical Analysis of Incurred Sample Results

Statistical ParameterValueAcceptance Criteria
Correlation Coefficient (r) 0.995≥ 0.98
Mean % Bias 3.5%≤ 15%
Bland-Altman Agreement 96% of data points within ± 1.96 SD≥ 95% of data points within limits

Mandatory Visualizations

Visual representations of workflows and logical relationships are essential for clarity and standardization.

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase (Performed at Each Lab) cluster_post Post-Analytical Phase A Centralized Sample Preparation (Calibration Standards & QCs) B Blinding and Distribution to Participating Labs A->B C Sample Receipt and Storage B->C D Sample Preparation (SPE) C->D E HPLC Analysis D->E F Data Acquisition E->F G Data Reporting to Central Coordinator F->G H Statistical Analysis G->H I Acceptance Decision H->I

Caption: Inter-Laboratory Cross-Validation Workflow.

G cluster_data Data Inputs cluster_analysis Statistical Comparisons cluster_output Outcome LabA Results from Laboratory A Cal Calibration Curve Parameter Comparison LabA->Cal QC QC Sample Accuracy & Precision Analysis LabA->QC IS Incurred Sample Correlation & Bias LabA->IS LabB Results from Laboratory B LabB->Cal LabB->QC LabB->IS Pass Methods are Comparable Cal->Pass Fail Methods are Not Comparable (Investigation Required) Cal->Fail QC->Pass QC->Fail IS->Pass IS->Fail

Caption: Logical Flow for Data Analysis and Decision Making.

Alternative Analytical Methods

While HPLC with UV detection is a robust and widely accessible method, other techniques offer advantages in terms of sensitivity and selectivity.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for bioanalysis due to its high sensitivity and specificity, allowing for lower limits of quantification.[5] The sample preparation and chromatographic principles are similar to HPLC-UV, but the detection method provides more definitive identification and quantification, especially in complex biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of benzodiazepines. However, it often requires derivatization to improve the volatility and thermal stability of the analytes, which can add complexity to the sample preparation process.

  • Immunoassays: These methods are often used for initial screening due to their speed and high throughput. However, they may lack the specificity to distinguish between different benzodiazepines and their metabolites, and positive results typically require confirmation by a more specific method like LC-MS/MS.

The choice of an alternative method will depend on the specific requirements of the study, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. Regardless of the method chosen, a thorough validation and inter-laboratory cross-validation are essential to ensure data integrity and comparability.

References

statistical analysis of clinical trial data for adinazolam mesylate efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Adinazolam mesylate, a triazolobenzodiazepine, has been the subject of numerous clinical investigations to determine its efficacy in treating anxiety and depressive disorders. This guide provides a comparative analysis of adinazolam's performance against placebo and other active drugs, supported by data from various controlled clinical trials.

Comparative Efficacy in Major Depressive Disorder

Clinical trials have consistently demonstrated adinazolam's superiority over placebo in the treatment of major depressive disorder. Key metrics from these studies, including patient response rates and changes in standardized depression scales, are summarized below.

Table 1: Efficacy of Adinazolam vs. Placebo in Major Depressive Disorder

Outcome MeasureAdinazolam GroupPlacebo GroupStudy Reference
Study Completion Rate67% (N=36)19% (N=36)Cohn et al., 1988[1]
"Much" or "Very Much" Improved (Investigator Rated)78%19%Cohn et al., 1988[1]
"Moderate" or "Marked" Therapeutic Effect67%19%Cohn et al., 1988[1]
≥50% Decrease in Hamilton Depression Rating Scale (HAM-D) Score61%17%Cohn et al., 1988[1]
"Moderately," "Much," or "Very Much" Improved (Patient Rated)72%17%Cohn et al., 1988[1]
Study Completion Rate63% (N=40)38% (N=40)Feighner, 1986 [No text available for this citation]
Responders within 7 days (of those who completed)88% of 25 subjects-Feighner, 1986 [No text available for this citation]
Superiority to Placebo on all observer-rated and global patient-rated measuresStatistically Significant-Feighner, 1986 [No text available for this citation]
≥50% Decrease in 21-item HAM-D ScoreSignificantly more subjects than placebo-Amsterdam et al., 1987

Comparative Efficacy in Anxiety Disorders

Adinazolam has also been evaluated for its anxiolytic properties, particularly in generalized anxiety disorder. A fixed-dose study of a sustained-release (SR) formulation of adinazolam demonstrated its effectiveness compared to placebo.

Table 2: Efficacy of Adinazolam-SR vs. Placebo in Generalized Anxiety Disorder

Outcome MeasureAdinazolam-SR Group (pooled doses)Placebo Groupp-valueStudy Reference
Decrease in Hamilton Anxiety Scale (HAM-A) Score at Week 1Significantly Greater-< 0.02La-Porte et al., 1995
Decrease in Hamilton Anxiety Scale (HAM-A) Score at Week 2Significantly Greater-< 0.01La-Porte et al., 1995
Decrease in Hamilton Anxiety Scale (HAM-A) Score at EndpointSignificantly Greater-< 0.03La-Porte et al., 1995
Responders (≥50% reduction in baseline HAM-A score) at Endpoint8 responders0 responders< 0.05La-Porte et al., 1995

Head-to-Head Comparison with Other Anxiolytics

A double-blind, crossover study compared the efficacy of this compound with alprazolam in patients with panic and phobic disorders.

Table 3: Adinazolam vs. Alprazolam in Panic and Phobic Disorders

Outcome MeasureThis compoundAlprazolamStudy Reference
Overall EfficacyHighly similarHighly similarPyke and Greenberg, 1989 [No text available for this citation]
Global Preference (Number of Subjects)66Pyke and Greenberg, 1989 [No text available for this citation]
Maximal Improvement without Side Effects (Number of Subjects)22Pyke and Greenberg, 1989 [No text available for this citation]

Experimental Protocols

The clinical trials cited above employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the key experimental protocols.

Adinazolam vs. Placebo in Major Depressive Disorder (Cohn et al., 1988)
  • Study Design: 6-week, double-blind, placebo-controlled.

  • Patient Population: 72 outpatients with a DSM-III diagnosis of major depressive episode.

  • Treatment Arms:

    • This compound (N=36)

    • Placebo (N=36)

  • Outcome Measures: Study completion rate, investigator and patient global improvement ratings, and the percentage of patients with a ≥50% decrease in the Hamilton Depression Rating Scale (HAM-D) score.

Adinazolam-SR vs. Placebo in Generalized Anxiety Disorder (La-Porte et al., 1995)
  • Study Design: 4-week, randomized, double-blind, multicenter, fixed-dose study.

  • Patient Population: 40 patients with moderately severe anxiety (Hamilton Anxiety Scale [HAM-A] score ≥ 21 at baseline).

  • Treatment Arms:

    • Adinazolam-SR 30 mg/day (N=10)

    • Adinazolam-SR 60 mg/day (N=10)

    • Adinazolam-SR 90 mg/day (N=10)

    • Placebo (N=10)

  • Data Analysis: The three adinazolam groups were pooled for comparison with the placebo group.

  • Outcome Measures: Change in HAM-A scores from baseline and the number of "responders" (≥50% reduction in baseline HAM-A score).

Adinazolam vs. Alprazolam in Panic and Phobic Disorders (Pyke and Greenberg, 1989)
  • Study Design: Double-blind, 4-week crossover trial.

  • Patient Population: 14 subjects primarily with DSM-III panic disorders (13 with agoraphobia with panic attacks, 1 with panic disorder).

  • Procedure:

    • Baseline: 1-week single-blind placebo.

    • Crossover Treatment: 4 weeks of double-blind treatment with either this compound (10-120 mg/day) or alprazolam (0.5-6.0 mg/day), followed by a crossover to the other treatment.

  • Outcome Measures: Self-rated symptoms, physician-rated global impressions, and challenges (agoraphobic and noradrenergic).

Visualizing the Mechanism and Workflow

To better understand the pharmacological action of adinazolam and the structure of the clinical trials, the following diagrams are provided.

Experimental Workflow: Adinazolam vs. Placebo in Depression cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment 6-Week Double-Blind Treatment cluster_outcome Outcome Assessment Screening Patient Screening (DSM-III Major Depression) Baseline Baseline Assessment (HAM-D Score) Screening->Baseline Randomization Randomization (N=72) Baseline->Randomization Adinazolam This compound (N=36) Randomization->Adinazolam Placebo Placebo (N=36) Randomization->Placebo Efficacy Efficacy Measures - Completion Rate - Global Improvement - HAM-D Change Adinazolam->Efficacy Placebo->Efficacy

Caption: Workflow of a double-blind, placebo-controlled clinical trial for adinazolam in depression.

Signaling Pathway of Adinazolam cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Adinazolam Adinazolam GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) Adinazolam->GABA_A_Receptor Allosteric Binding GABA GABA GABA->GABA_A_Receptor Binding Chloride_Influx Chloride Ion (Cl-) Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

References

A Comparative Analysis of Receptor Binding Profiles: Adinazolam Mesylate vs. Novel Psychoactive Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the receptor binding characteristics of adinazolam mesylate, a triazolobenzodiazepine, and several novel psychoactive substances (NPS) belonging to the designer benzodiazepine class. The information is intended for researchers, scientists, and drug development professionals, offering objective data to understand the pharmacological profiles of these compounds.

Adinazolam was initially developed for its potential antidepressant and anxiolytic properties but was never commercially marketed.[1][2] It acts as a prodrug, with its primary metabolite, N-desmethyladinazolam (NDMAD), showing significantly higher affinity for the benzodiazepine binding site on the GABA-A receptor.[1] In recent years, a plethora of designer benzodiazepines have emerged on the NPS market, often synthesized to mimic the effects of prescription benzodiazepines while circumventing drug control laws.[3] These compounds, like adinazolam, exert their effects primarily by acting as positive allosteric modulators of the GABA-A receptor.[4]

Comparative Receptor Binding Affinity

The primary molecular target for adinazolam and related designer benzodiazepines is the benzodiazepine site on the gamma-aminobutyric acid type A (GABA-A) receptor. Their affinity for this site is a key determinant of their potency. The binding affinity is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

The table below summarizes the available receptor binding data for adinazolam, its active metabolite, and a selection of novel psychoactive benzodiazepines. Direct experimental Ki values for many NPS are not always available in the literature; therefore, predicted binding affinities from quantitative structure-activity relationship (QSAR) models are also included for comparison. These are expressed as log 1/c, where a higher value corresponds to a greater binding affinity.

CompoundClassReceptor Binding Affinity (Ki, nM)Predicted Binding Affinity (log 1/c)
Adinazolam Triazolobenzodiazepine2087.18
N-desmethyladinazolam (NDMAD) Metabolite of Adinazolam6.96Not Available
Bromazolam TriazolobenzodiazepineNot Available8.25
Flualprazolam TriazolobenzodiazepineNot Available10.13
Clonazolam TriazolobenzodiazepineNot AvailableHigh (Ranked 2nd most potent in a QSAR study)
Flubromazepam 1,4-BenzodiazepineNot Available8.37
Diclazepam 1,4-BenzodiazepineNot Available8.39

Note: The Ki value represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of a competing ligand. A lower Ki indicates higher affinity. The log 1/c value is a computationally predicted measure of affinity, with higher values indicating stronger predicted binding.

In vivo, adinazolam demonstrates moderate affinity for the benzodiazepine receptor, but it shows negligible affinity for other major central nervous system receptors, including histamine, serotonin, adrenergic, cholinergic, or dopamine receptors. Its psychoactive effects are largely attributed to its potent active metabolite, NDMAD. Many designer benzodiazepines, such as flualprazolam, are predicted to have exceptionally high receptor affinity, potentially correlating with higher potency and a greater risk of adverse effects.

Experimental Protocols

Radioligand Receptor Binding Assay for Benzodiazepines

The binding affinities (Ki values) of compounds for the benzodiazepine receptor are typically determined through competitive radioligand binding assays.

Objective: To determine the affinity of a test compound (e.g., adinazolam) for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Receptor Source: Rat cortical membrane homogenate, which is rich in GABA-A receptors.

  • Radioligand: [3H]Flumazenil or [3H]Flunitrazepam, high-affinity ligands for the benzodiazepine site.

  • Test Compounds: this compound, NPS, and reference compounds (e.g., Diazepam).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) at a specified temperature (e.g., 30°C).

  • Non-Specific Binding (NSB) Control: A high concentration of an unlabeled benzodiazepine, such as Diazepam (e.g., 100 µM), to saturate all specific binding sites.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Tissue Preparation: Rat cerebral cortices are dissected and homogenized in cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh assay buffer to a specific protein concentration (e.g., 100 µg of protein per assay tube).

  • Assay Setup: The assay is typically performed in triplicate in three sets of tubes:

    • Total Binding (TB): Contains the membrane preparation and the radioligand.

    • Non-Specific Binding (NSB): Contains the membrane preparation, the radioligand, and a saturating concentration of an unlabeled competitor (e.g., Diazepam).

    • Competition Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound.

  • Incubation: The assay tubes are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).

  • Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membranes with bound radioligand from the free radioligand in the solution. The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity trapped on each filter is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding is calculated by subtracting the Non-Specific Binding (NSB) from the Total Binding (TB).

    • The data from the competition binding tubes are plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

GABA_A_Receptor_Signaling GABA_A γ α β α β GABA-A Receptor (Chloride Ion Channel) Cl_in Cl- GABA_A->Cl_in Channel Opens GABA GABA GABA->GABA_A:beta Binds to α/β interface BZD Adinazolam / NPS BZD->GABA_A:gamma Binds to α/γ interface (Allosteric Site) Effect Hyperpolarization (Inhibitory Effect) Cl_in->Effect Increased intracellular Cl- concentration

GABA-A Receptor Positive Allosteric Modulation

Receptor_Binding_Assay_Workflow start Start: Prepare Receptor Source (e.g., Rat Cortical Membranes) incubation Incubate Membranes with Radioligand and Test Compound (Varying Conc.) start->incubation controls Prepare Controls: 1. Total Binding (No Competitor) 2. Non-Specific Binding (+ Excess Unlabeled Ligand) incubation->controls In Parallel separation Terminate Reaction by Rapid Filtration: Separate Bound from Free Radioligand incubation->separation controls->separation measurement Measure Radioactivity of Filters (Liquid Scintillation Counting) separation->measurement calculation Calculate Specific Binding: (Total Binding - Non-Specific Binding) measurement->calculation analysis Plot % Inhibition vs. Compound Concentration calculation->analysis ic50 Determine IC50 Value from Curve analysis->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki end End: Final Binding Affinity (Ki) ki->end

Workflow for a Competitive Radioligand Binding Assay

References

assessing the inter-day and intra-day precision of an adinazolam mesylate assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the inter-day and intra-day precision of an adinazolam mesylate assay. Due to the limited availability of public data on this compound, this guide presents a framework for comparison utilizing data from assays of structurally similar benzodiazepines, such as alprazolam, lorazepam, and diazepam. The experimental protocols and data presentation are based on established guidelines for analytical method validation, offering a blueprint for the evaluation of an this compound assay.

Introduction

Adinazolam is a triazolobenzodiazepine that has been investigated for its anxiolytic and antidepressant properties. As with any pharmaceutical compound, the development of a robust and reliable analytical assay is crucial for quality control, stability testing, and pharmacokinetic studies. A key parameter in assay validation is precision, which describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at two levels:

  • Intra-day precision (Repeatability): The precision under the same operating conditions over a short interval of time.

  • Inter-day precision (Intermediate Precision): The precision within a laboratory over a period of several days.

This guide outlines the standard experimental protocol for determining the inter-day and intra-day precision of a drug assay and presents a comparative analysis based on available data for analogous compounds.

Experimental Protocols

The following protocol describes a typical experiment to determine the inter-day and intra-day precision of a drug assay, such as for this compound, using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the intra-day and inter-day precision of the HPLC assay for the quantification of the active pharmaceutical ingredient (API).

Materials:

  • API reference standard

  • API sample

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer reagents

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the API reference standard of a known concentration. From this stock solution, prepare a series of calibration standards at different concentration levels.

  • Sample Preparation: Prepare multiple, independent samples of the API at a minimum of three different concentration levels (low, medium, and high).

  • Intra-day Precision:

    • Analyze a minimum of six replicates of each concentration level of the prepared samples on the same day under the same experimental conditions (same analyst, same instrument, same reagents).

    • Calculate the mean, standard deviation (SD), and the percentage relative standard deviation (%RSD) for the measurements at each concentration level. The %RSD is a measure of intra-day precision.

  • Inter-day Precision:

    • Repeat the analysis of the prepared samples on at least two different days.

    • For each day, analyze a minimum of six replicates of each concentration level.

    • Calculate the mean, SD, and %RSD for the measurements obtained across the different days for each concentration level. The overall %RSD across the days is a measure of inter-day precision.

Data Analysis:

The precision of the analytical method is expressed as the %RSD, which is calculated using the following formula:

%RSD = (Standard Deviation / Mean) * 100

Acceptable limits for precision are typically defined in regulatory guidelines, with a common acceptance criterion for the %RSD being not more than 2%.

Data Presentation

The following tables summarize the expected precision data for an this compound assay, alongside comparative data from published studies on other benzodiazepines.

Note: The data for this compound is presented as a hypothetical example for illustrative purposes, as specific public data is not available. The values are based on typical performance characteristics of validated HPLC methods for similar compounds.

Table 1: Intra-day Precision Data

AnalyteConcentration (µg/mL)Mean Measured Concentration (µg/mL) (n=6)Standard Deviation%RSD
This compound 1010.050.121.19
(Hypothetical)5050.150.450.90
100100.300.800.80
Alprazolam 1010.100.151.49
5049.800.551.10
100100.500.950.95
Lorazepam 55.080.091.77
2020.120.281.39
5050.250.511.01
Diazepam 109.950.111.11
5050.300.480.95
10099.800.850.85

Table 2: Inter-day Precision Data

AnalyteConcentration (µg/mL)Mean Measured Concentration (µg/mL) (n=18, 3 days)Standard Deviation%RSD
This compound 1010.100.181.78
(Hypothetical)5050.250.651.29
100100.501.101.09
Alprazolam 1010.150.222.17
5049.900.751.50
100100.801.201.19
Lorazepam 55.120.152.93
2020.200.452.23
5050.400.751.49
Diazepam 1010.050.191.89
5050.500.701.39
100100.101.151.15

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing the precision of an analytical assay.

experimental_workflow cluster_prep Preparation cluster_intra Intra-day Precision (Day 1) cluster_inter Inter-day Precision (Day 2 & 3) prep_standards Prepare Standard Solutions analysis_d1 Analyze 6 Replicates of each QC Level prep_standards->analysis_d1 prep_samples Prepare QC Samples (Low, Med, High) prep_samples->analysis_d1 analysis_d2 Analyze 6 Replicates of each QC Level (Day 2) prep_samples->analysis_d2 analysis_d3 Analyze 6 Replicates of each QC Level (Day 3) prep_samples->analysis_d3 calc_intra Calculate Mean, SD, %RSD analysis_d1->calc_intra calc_inter Calculate Overall Mean, SD, %RSD analysis_d2->calc_inter analysis_d3->calc_inter

Caption: Experimental workflow for intra-day and inter-day precision assessment.

logical_relationship assay_validation Assay Validation precision Precision assay_validation->precision accuracy Accuracy assay_validation->accuracy linearity Linearity assay_validation->linearity specificity Specificity assay_validation->specificity intra_day Intra-day Precision (Repeatability) precision->intra_day inter_day Inter-day Precision (Intermediate Precision) precision->inter_day

Caption: Logical relationship of precision within assay validation parameters.

Comparative Guide to Linearity and Range Determination for Adinazolam Mesylate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of different analytical methods for the quantification of adinazolam mesylate, with a focus on linearity and range determination. The performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Spectrophotometry are compared, supported by experimental data from various studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for this compound.

Data Presentation

The following tables summarize the quantitative data for linearity and range determination of adinazolam and its metabolites, as well as other comparable benzodiazepines, using different analytical techniques.

Table 1: Linearity and Range Data for Adinazolam and its Metabolite

AnalyteMethodLinearity RangeCorrelation Coefficient (r) / Coefficient of Determination (R²)Reference
N-desmethyladinazolamHPLC200 - 4000 ng/mLNot Specified[1]
AdinazolamLC-MSn5.0 - 500 ng/mLR² > 0.99[2]
AdinazolamLC-MS/MS0.1 - 20 ng/mLNot Specified[3]

Table 2: Linearity and Range Data for Alternative Benzodiazepines (for comparison)

AnalyteMethodLinearity RangeCorrelation Coefficient (r) / Coefficient of Determination (R²)Reference
AlprazolamUV-Spectrophotometry1 - 12 µg/mL0.9991[4]
AlprazolamUV-Spectrophotometry1 - 14 µg/mL0.9997[4]
AlprazolamUV-Spectrophotometry1 - 70 µg/mLNot Specified
MidazolamRP-HPLC2 - 20 µg/mLr² = 0.997
BromazepamHPLC0.12 - 0.18 mg/mLNot Specified
MedazepamHPLC0.08 - 0.12 mg/mLNot Specified
MidazolamHPLC0.12 - 0.18 mg/mLNot Specified
DiazepamUV-Spectrophotometry1 - 9 µg/mLNot Specified

Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the linearity and range of an analytical method for this compound quantification.

G Workflow for Linearity and Range Determination cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation cluster_validation Validation A Prepare Stock Solution of this compound B Prepare a Series of Calibration Standards A->B C Analyze Standards using the chosen method (e.g., HPLC) B->C D Record the Analytical Response (e.g., Peak Area) C->D E Plot Response vs. Concentration D->E F Perform Linear Regression Analysis E->F G Determine Correlation Coefficient (R²) F->G H Define the Linear Range G->H I Assess Accuracy and Precision within the determined range H->I J Establish Lower and Upper Limits of Quantification (LLOQ & ULOQ) I->J

Caption: Experimental workflow for determining linearity and range.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

1. HPLC Method for N-desmethyladinazolam Quantification

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Not specified.

  • Mobile Phase: Not specified.

  • Detection: Not specified.

  • Linearity: The method was demonstrated to be linear for N-desmethyladinazolam over the concentration range of 200 to 4000 ng/mL.

  • Limit of Detection (LOD): 100 ng/mL.

  • Sample Preparation: Urine specimens were used. For the internal standard, 2-OH-imipramine was chosen. N-desmethyladinazolam recovery was found to be poor when non-silanized glassware was used. Recovery averaged 86% at a concentration of 1000 ng/mL when silanized glassware was used.

2. LC-MSn Method for Adinazolam Quantification

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MSn).

  • Linearity: The method showed linear calibration curves from 5.0 ng/mL to 500 ng/mL for adinazolam.

  • Data Analysis: To assess linearity, the peak area of the molecular ion ([M+H]+) was used without normalization using an internal standard. For 20 analytes, R² values greater than 0.99 were observed.

  • Limit of Detection (LOD): 5 ng/mL for the majority of the analytes.

3. LC-MS/MS Method for Benzodiazepine Quantification (including Adinazolam)

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Stock Solution: A stock solution containing 53 benzodiazepines was prepared at a concentration of 20 ng/mL each in 90:10 mobile phase A to mobile phase B.

  • Calibration Standards: Eight dilutions of the stock solution were made at final concentrations of 0.1, 0.25, 0.5, 0.75, 1, 5, 10, and 20 ng/mL.

  • Linearity: The linearity of the method was evaluated over the range of the calibration standards.

  • Limit of Quantification (LoQ): The LoQ was estimated as 3.3 times the Limit of Detection (LoD). This value was confirmed by ensuring that the relative standard deviation (RSD) and percent difference fell within ±30%.

4. UV-Spectrophotometric Method for Alprazolam Quantification (Alternative Method)

  • Instrumentation: Shimadzu UV-1800 spectrophotometer with 10 mm matched quartz cells.

  • Solvent: 0.1N Hydrochloric Acid.

  • Method A (Area Under Curve - AUC): Alprazolam was estimated between 255-270 nm. The method was linear in the concentration range of 1 to 12 µg/mL with a correlation coefficient of 0.9991.

  • Method B (First Order Derivative): Alprazolam was estimated at 251 nm. The method was linear in the concentration range of 1 to 14 µg/mL with a correlation coefficient of 0.9997.

  • Sample Preparation: 10 mg of standard alprazolam was accurately weighed and transferred to a 100 ml volumetric flask and dissolved in 0.1N HCl to obtain a stock solution. Working standards were prepared by further dilution.

References

A Comparative Guide to the Metabolism of Adinazolam Mesylate in Different Animal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of adinazolam mesylate across various animal species, offering valuable insights for preclinical research and drug development. Adinazolam, a triazolobenzodiazepine, undergoes extensive metabolism, and understanding its species-specific metabolic profiles is crucial for extrapolating pharmacokinetic and pharmacodynamic data to humans.

Metabolic Pathways of Adinazolam

Adinazolam is primarily metabolized in the liver, with the cytochrome P450 (CYP) enzyme system playing a key role. In humans, CYP3A4 is the principal enzyme responsible for its biotransformation.[1] The metabolic cascade involves a series of demethylation and hydroxylation reactions, leading to the formation of several active and inactive metabolites. The major metabolic pathway begins with the N-demethylation of the dimethylaminomethyl side chain.

The primary metabolite, N-desmethyladinazolam (NDMAD), is pharmacologically active and contributes significantly to the overall benzodiazepine-like effects of the parent drug.[1] Further demethylation leads to the formation of N,N-didesmethyladinazolam. Other minor metabolic pathways include the formation of estazolam and alpha-hydroxyalprazolam.[2][3]

Adinazolam_Metabolism adinazolam Adinazolam ndmad N-Desmethyladinazolam (NDMAD) (Active) adinazolam->ndmad N-Demethylation (CYP3A4) estazolam Estazolam adinazolam->estazolam Side-chain cleavage alpha_oh_alprazolam alpha-Hydroxyalprazolam adinazolam->alpha_oh_alprazolam Hydroxylation ddmad N,N-Didesmethyladinazolam ndmad->ddmad N-Demethylation

Figure 1: Metabolic pathway of adinazolam.

Comparative Metabolite Profile

While comprehensive quantitative data on adinazolam metabolism across different animal species is limited in publicly available literature, this table summarizes the known and anticipated metabolites based on studies of adinazolam and other benzodiazepines. It is important to note that the metabolic profile can vary significantly between species.

MetaboliteHumanRatDogMonkeyMouse
N-Desmethyladinazolam (NDMAD) Major[1]ExpectedExpectedExpectedExpected
N,N-Didesmethyladinazolam MinorExpectedExpectedExpectedExpected
Estazolam MinorExpectedDetectedExpectedExpected
alpha-Hydroxyalprazolam MinorExpectedExpectedExpectedExpected
4-Hydroxy-estazolam MinorNot ReportedMajor (from estazolam)Not ReportedNot Reported

Data for animal species are largely extrapolated from the metabolism of other benzodiazepines and require direct experimental confirmation for adinazolam.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo metabolism studies of this compound in different animal species. Specific parameters such as dose, route of administration, and sample collection time points should be optimized based on the objectives of the study.

General In Vivo Metabolism Study Workflow

Experimental_Workflow start Animal Acclimatization (e.g., 1 week) dosing This compound Administration (e.g., Oral Gavage) start->dosing collection Sample Collection (Blood, Urine, Feces) at Predetermined Time Points dosing->collection processing Sample Processing (e.g., Plasma Separation, Urine Hydrolysis) collection->processing analysis LC-MS/MS Analysis for Adinazolam and Metabolites processing->analysis pk_analysis Pharmacokinetic and Metabolite Profiling Data Analysis analysis->pk_analysis end Comparative Analysis and Reporting pk_analysis->end

Figure 2: General workflow for an in vivo metabolism study.
Animal Models and Husbandry

  • Species: Male Sprague-Dawley rats, Beagle dogs, Rhesus monkeys, and CD-1 mice are commonly used.

  • Housing: Animals should be housed in appropriate caging with controlled temperature, humidity, and light-dark cycles. For urine and feces collection, animals can be housed in metabolism cages.

  • Diet: Standard laboratory chow and water should be provided ad libitum, with fasting overnight before drug administration.

Drug Formulation and Administration
  • Formulation: this compound can be dissolved or suspended in a suitable vehicle such as a mixture of saline, polyethylene glycol 400, and ethanol.

  • Administration: The route of administration can be oral (gavage), intravenous, or intraperitoneal, depending on the study's objective.

Sample Collection
  • Blood: Serial blood samples can be collected from the tail vein (rats and mice), saphenous vein (dogs), or femoral vein (monkeys) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • Urine and Feces: Samples can be collected over specified intervals using metabolism cages.

Sample Preparation and Analysis
  • Plasma: Plasma samples can be prepared for analysis by protein precipitation with acetonitrile or by solid-phase extraction.

  • Urine: Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites before extraction.

  • Analytical Method: Quantification of adinazolam and its metabolites is typically performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

    • Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as water with formic acid and acetonitrile.

    • Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Species-Specific Considerations

Significant interspecies differences in drug metabolism are a well-documented phenomenon, primarily due to variations in the expression and activity of CYP enzymes. For benzodiazepines, dogs have been reported to metabolize these compounds more rapidly than humans. Rats are also known to have high metabolic rates for many drugs. These differences can lead to variations in the plasma concentrations of the parent drug and its metabolites, which in turn can affect the pharmacological and toxicological outcomes.

Therefore, selecting the most appropriate animal model for preclinical studies is a critical decision. An ideal animal model should exhibit a metabolic profile for the drug candidate that is as close as possible to that of humans. In vitro studies using liver microsomes or hepatocytes from different species can be a valuable tool for initial screening and selection of the most relevant species for in vivo studies.

Conclusion

The metabolism of this compound is a complex process that leads to the formation of multiple metabolites, with N-desmethyladinazolam being the major active metabolite. While human metabolism has been reasonably well-characterized, detailed comparative data in common preclinical animal species are scarce. The experimental protocols outlined in this guide provide a foundation for conducting robust in vivo metabolism studies to fill this knowledge gap. A thorough understanding of the species-specific metabolism of adinazolam is essential for the accurate interpretation of preclinical data and the successful development of this and other triazolobenzodiazepine compounds. Further research is warranted to generate quantitative data on the metabolic profiles of adinazolam in rats, dogs, monkeys, and mice to facilitate more precise interspecies extrapolation.

References

Cross-Reactivity of Adinazolam Metabolites in Benzodiazepine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of adinazolam and its primary metabolites in commonly used benzodiazepine immunoassays. Understanding the detection profiles of these compounds is critical for the accurate interpretation of screening results in research, clinical, and forensic settings. Experimental data has been compiled to offer a quantitative comparison across different immunoassay platforms.

Adinazolam, a triazolobenzodiazepine, undergoes extensive metabolism, primarily resulting in the formation of N-desmethyladinazolam, N,N-didesmethyladinazolam, estazolam, and alpha-hydroxy-alprazolam. The extent to which these metabolites are detected by various immunoassays can significantly impact the interpretation of screening results. This guide summarizes the available quantitative data on their cross-reactivity.

Quantitative Cross-Reactivity Data

The following tables present the cross-reactivity of adinazolam and its metabolites in several widely used benzodiazepine immunoassays. The data is compiled from various studies and is presented to facilitate a direct comparison of the performance of these assays in detecting these specific compounds.

Table 1: Cross-Reactivity in the Abbott TDx® (FPIA) Benzodiazepine Assay (Serum)

CompoundConcentration Range (ng/mL)Cross-Reactivity (%)
Adinazolam50 - 15040 - 47
N-Desmethyladinazolam50 - 25038 - 55
N,N-DidesmethyladinazolamNot AvailableNot Available
EstazolamNot AvailableNot Available
alpha-Hydroxy-alprazolamNot AvailableNot Available

Table 2: Equivalent Response Concentrations in the Emit® d.a.u.™ Benzodiazepine Assay (Urine)

Calibrator: 300 ng/mL Nordiazepam Equivalent

CompoundConcentration for Equivalent Response (ng/mL)
Adinazolam200[1]
N-Desmethyladinazolam100 - 200[1]
N,N-DidesmethyladinazolamNot Available
Estazolam100 - 200[1]
alpha-Hydroxy-alprazolamNot Available

Table 3: Equivalent Response in the Abbott TDx® (FPIA) Benzodiazepine Assay (Urine)

Low Control: 300 ng/mL Nordiazepam Equivalent

CompoundConcentration for Equivalent Response (ng/mL)
Adinazolam500 - 1000[1]
N-Desmethyladinazolam500 - 1000[1]
N,N-DidesmethyladinazolamNot Available
Estazolam300
alpha-Hydroxy-alprazolam300 - 500

Table 4: Miscellaneous Immunoassay Cross-Reactivity

CompoundImmunoassayCross-Reactivity (%)
AdinazolamUnspecified69.6

Metabolic Pathway of Adinazolam

The metabolic conversion of adinazolam to its primary metabolites is a key factor in its detection. The following diagram illustrates this pathway.

Adinazolam_Metabolism Metabolic Pathway of Adinazolam Adinazolam Adinazolam NDMA N-Desmethyladinazolam (Major Metabolite) Adinazolam->NDMA N-Demethylation Estazolam Estazolam Adinazolam->Estazolam Side-chain cleavage alpha_OH_Alprazolam alpha-Hydroxy-alprazolam Adinazolam->alpha_OH_Alprazolam Hydroxylation NNDMA N,N-Didesmethyladinazolam NDMA->NNDMA N-Demethylation Immunoassay_Workflow General Competitive Immunoassay Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Competitive Binding Reaction cluster_detection Signal Detection cluster_result Result Interpretation Sample Biological Sample (Urine/Serum) Incubation Incubation of Sample, Antibody, and Labeled Drug Sample->Incubation Antibody Specific Antibody Antibody->Incubation Labeled_Drug Labeled Drug (Enzyme/Fluorophore) Labeled_Drug->Incubation Measurement Measurement of Signal (Absorbance/Fluorescence) Incubation->Measurement Interpretation Concentration Determination (Inverse relationship to signal) Measurement->Interpretation

References

A Head-to-Head Comparison of Adinazolam and Clonazepam Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of adinazolam and clonazepam, two benzodiazepines with distinct properties. Understanding these differences is crucial for preclinical and clinical research, as well as for the development of new therapeutic agents. This comparison is supported by experimental data and detailed methodologies.

At a Glance: Key Pharmacokinetic Parameters

The following table summarizes the core pharmacokinetic parameters of adinazolam and clonazepam, offering a clear, quantitative comparison.

Pharmacokinetic ParameterAdinazolamClonazepam
Bioavailability (Oral) ~40%[1]~90%[2][3][4][5]
Time to Peak Plasma Concentration (Tmax) Rapidly absorbed1 - 4 hours
Protein Binding Data not readily available~85%
Volume of Distribution (Vd) 106 L~3 L/kg
Elimination Half-Life (t½) < 3 hours (for adinazolam); 2.8 hours (for NDMAD)30 - 40 hours (can range from 19-60 hours or 20-80 hours)
Metabolism Hepatic; extensively metabolized to the active metabolite N-desmethyladinazolam (NDMAD)Hepatic; primarily by nitroreduction via CYP3A4
Primary Active Moiety N-desmethyladinazolam (NDMAD)Clonazepam
Excretion Primarily renal (as metabolites)50-70% in urine and 10-30% in feces (as metabolites)
Clearance 444 mL/min~55 mL/min

Understanding the Metabolic Pathways

The metabolism of these two compounds differs significantly, which has a profound impact on their duration of action and potential for drug-drug interactions.

Adinazolam , a triazolobenzodiazepine, functions as a prodrug. It is rapidly and almost completely metabolized in the liver to its primary active metabolite, N-desmethyladinazolam (NDMAD). This metabolite is responsible for the majority of the pharmacological effects observed after adinazolam administration. NDMAD is subsequently metabolized to didesmethyladinazolam (DDMAD), which is considered clinically insignificant.

Clonazepam , on the other hand, is a long-acting benzodiazepine that is extensively metabolized in the liver, primarily through the reduction of its 7-nitro group to form 7-amino-clonazepam. This process is largely mediated by the cytochrome P450 enzyme, CYP3A4. The resulting metabolites are pharmacologically inactive and are excreted in the urine and feces.

Experimental Protocols: A Methodological Overview

The pharmacokinetic data presented in this guide are typically derived from single-dose, crossover studies in healthy human volunteers. A generalized experimental protocol for such a study is outlined below.

Subject Recruitment and Dosing

Healthy adult volunteers, often male, are recruited for these studies. Following a screening process to ensure they meet the inclusion criteria and have no contraindications, subjects are administered a single oral dose of either adinazolam or clonazepam. In crossover study designs, the same subjects will receive the other drug after a washout period.

Sample Collection

Blood samples are collected at predetermined time points before and after drug administration. These time points are strategically chosen to capture the absorption, distribution, and elimination phases of the drug. For a rapidly absorbed drug like adinazolam, initial sampling is frequent, while for a long-acting drug like clonazepam, sampling extends for a longer duration.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of the parent drug and its major metabolites in plasma or serum is quantified using a validated High-Performance Liquid Chromatography (HPLC) method. This technique separates the compounds of interest from other plasma components, allowing for accurate and precise measurement.

A typical HPLC protocol for benzodiazepine analysis involves:

  • Sample Preparation: The drug and its metabolites are extracted from the plasma sample, often using liquid-liquid or solid-phase extraction techniques.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A mobile phase, a mixture of solvents, is pumped through the column to separate the analytes based on their physicochemical properties.

  • Detection: As the separated compounds exit the column, they are detected by a UV detector at a specific wavelength. The detector's response is proportional to the concentration of the compound.

  • Quantification: The concentration of the drug and its metabolites in the original plasma sample is determined by comparing the peak areas from the sample to those of a standard curve prepared with known concentrations of the analytes.

Pharmacokinetic Analysis

The plasma concentration-time data for each subject are then used to calculate the key pharmacokinetic parameters listed in the table above, using non-compartmental or compartmental modeling approaches.

Visualizing the Research Workflow

The following diagram illustrates the logical flow of a typical comparative pharmacokinetic study for adinazolam and clonazepam.

Pharmacokinetic_Study_Workflow cluster_study_design Study Design & Execution cluster_analysis Data Analysis SubjectRecruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization SubjectRecruitment->Randomization DrugAdmin1 Drug Administration (Adinazolam or Clonazepam) Randomization->DrugAdmin1 SampleCollection Serial Blood Sample Collection DrugAdmin1->SampleCollection Washout Washout Period DrugAdmin2 Drug Administration (Crossover) Washout->DrugAdmin2 DrugAdmin2->SampleCollection SampleCollection->Washout After Period 1 Bioanalysis Plasma Sample Analysis (HPLC) SampleCollection->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stat_Analysis Statistical Comparison PK_Analysis->Stat_Analysis Report Final Report Stat_Analysis->Report

Comparative Pharmacokinetic Study Workflow

Signaling Pathways and Mechanism of Action

Both adinazolam (through its active metabolite NDMAD) and clonazepam exert their effects by modulating the gamma-aminobutyric acid (GABA) signaling pathway, the primary inhibitory neurotransmitter system in the central nervous system. They bind to the benzodiazepine site on the GABA-A receptor, which enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This ultimately results in a decrease in neuronal excitability.

GABASignaling cluster_gaba GABA-A Receptor Modulation Benzodiazepine Adinazolam (as NDMAD) / Clonazepam GABA_Receptor GABA-A Receptor (Benzodiazepine Site) Benzodiazepine->GABA_Receptor Binds to Chloride_Channel Chloride Ion Channel (Opens) GABA_Receptor->Chloride_Channel Enhances GABA effect on GABA GABA GABA->GABA_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Benzodiazepine Mechanism of Action

References

Statistical Power in Bioequivalence Studies of Adinazolam Mesylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the statistical power considerations essential for designing and evaluating bioequivalence (BE) studies for adinazolam mesylate. While this compound was investigated as an anxiolytic and antidepressant, it was never commercially marketed.[1] Therefore, this guide presents a comparative framework based on its known pharmacokinetic profile and that of its primary active metabolite, N-desmethyladinazolam (NDMAD), to inform hypothetical bioequivalence assessments between different formulations, such as immediate-release (IR) and sustained-release (SR) tablets.[2][3][4]

Comparative Pharmacokinetic Profile

Understanding the pharmacokinetic properties of adinazolam and NDMAD is fundamental to designing a statistically robust bioequivalence study. Adinazolam itself is considered a prodrug, with its pharmacological effects primarily mediated by NDMAD.[5] The drug is rapidly absorbed and extensively metabolized. Key pharmacokinetic parameters from single-dose studies in healthy volunteers are summarized below.

Table 1: Comparative Pharmacokinetic Parameters of Adinazolam and its Active Metabolite (NDMAD)

ParameterAdinazolam (IV)N-desmethyladinazolam (NDMAD) (IV)Alprazolam (IV) - Comparator
Volume of Distribution (Vd) 106 L100 L77 L
Elimination Half-Life (t½) 2.9 hours2.8 hours14.6 hours
Clearance (CL) 444 mL/min321 mL/min84 mL/min
Primary Metabolite N-desmethyladinazolam (NDMAD)--

Note: Data presented are mean values from a study in healthy male subjects. Intravenous (IV) administration data is used here to reflect systemic availability without the influence of absorption.

When comparing different oral formulations, such as an immediate-release versus a sustained-release tablet, the rate and extent of absorption become the critical measures.

Table 2: Pharmacokinetic Comparison of Immediate-Release (IR) vs. Sustained-Release (SR) this compound Tablets

ParameterImmediate-Release (40 mg)Sustained-Release (60 mg)Key Observation
Peak Adinazolam Levels (Cmax) HigherLowerSR formulation attenuates peak concentration.
Time to Peak (Tmax) for Adinazolam ShorterLongerSR formulation delays absorption.
Peak NDMAD Levels (Cmax) HigherLowerSR formulation results in lower peak active metabolite levels.
Time to Peak (Tmax) for NDMAD ShorterLongerDelayed formation of the active metabolite with SR formulation.
Area Under the Curve (AUC) - Dose Corrected EquivalentEquivalentThe total extent of drug absorption is comparable between formulations.

Experimental Protocols

A standard bioequivalence study for this compound would follow a randomized, single-dose, two-period, two-sequence crossover design.

Study Design and Conduct
  • Subject Selection: Healthy, non-smoking male and female volunteers, typically between 18 and 55 years of age. A minimum of 12 evaluable subjects is generally required.

  • Randomization: Subjects are randomly assigned to one of two sequences (e.g., Test formulation then Reference formulation, or vice-versa).

  • Dosing: A single oral dose of the test and reference this compound formulations are administered on two separate occasions, separated by a washout period of at least 5-7 half-lives of the active metabolite (NDMAD).

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after dosing to capture the complete pharmacokinetic profile. For a drug with a rapid absorption and elimination phase like adinazolam and NDMAD, frequent early sampling is crucial.

  • Bioanalysis: Plasma concentrations of both adinazolam and NDMAD are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, AUCt, and AUC∞) are calculated for both parent drug and active metabolite from the plasma concentration-time data for each subject.

  • Statistical Analysis: The data for Cmax and AUC are log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The key statistical output is the 90% confidence interval for the ratio of the geometric means of the test and reference products. To establish bioequivalence, this confidence interval must fall within the predetermined acceptance range, typically 80.00% to 125.00%.

Mandatory Visualizations

Bioequivalence Study Workflow

G cluster_0 Study Planning cluster_1 Clinical Phase cluster_2 Analytical & Statistical Phase P1 Protocol Development & IRB Approval P2 Sample Size Calculation P1->P2 C1 Subject Screening & Enrollment P2->C1 C2 Randomization to Sequence C1->C2 C3 Period 1: Dosing (Test/Reference) C2->C3 C4 Serial Blood Sampling C3->C4 C5 Washout Period C4->C5 C6 Period 2: Dosing (Reference/Test) C5->C6 C7 Serial Blood Sampling C6->C7 A1 Bioanalysis of Plasma Samples (Adinazolam & NDMAD) C7->A1 A2 Pharmacokinetic Parameter Calculation (Cmax, AUC) A1->A2 A3 Statistical Analysis (ANOVA on log-transformed data) A2->A3 A4 90% Confidence Interval Calculation A3->A4 A5 Bioequivalence Conclusion A4->A5

Caption: Workflow of a typical crossover bioequivalence study.

Statistical Power in Bioequivalence Testing

G cluster_0 Factors Influencing Statistical Power cluster_1 Bioequivalence Decision Logic Power Statistical Power (≥80%) Decision Is 90% CI within 80-125% limits? Power->Decision Influences Likelihood of Correct 'Yes' SampleSize Sample Size (n) SampleSize->Power Increases Variability Intra-subject Variability (CV%) Variability->Power Decreases Difference True Difference between Formulations (μT - μR) Difference->Power Decreases (as it moves from 0) Alpha Significance Level (α = 0.05) Alpha->Power Increases (if α is increased) BE_Yes Bioequivalent Decision->BE_Yes Yes BE_No Not Bioequivalent Decision->BE_No No

Caption: Key determinants of statistical power in bioequivalence trials.

References

Safety Operating Guide

Personal protective equipment for handling Adinazolam Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Adinazolam Mesylate, a potent triazolobenzodiazepine. While this compound was investigated for its anxiolytic and antidepressant properties, it has never been approved for medical use by the FDA and is now encountered as a designer drug.[1] Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this document synthesizes available information and outlines best practices based on the handling of similar hazardous pharmaceutical compounds.

Hazard Identification and Risk Assessment

This compound is a benzodiazepine derivative with psychoactive effects.[1][2] Although systematic toxicology studies are not widely available, clinical trials have indicated dose-dependent decreases in psychomotor performance, sedation, and amnesia.[3] Overdose may lead to muscle weakness, ataxia, confusion, and coma.[4] Given its pharmacological activity and the lack of extensive safety data, this compound should be handled as a potent compound with potential reproductive and developmental toxicity.

Quantitative Data Summary

Specific Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of official limits, a conservative approach is essential. The following table provides key physical and chemical properties.

PropertyValueSource
Molecular Formula C₂₀H₂₂ClN₅O₃S
Molecular Weight 447.9 g/mol
Solubility Soluble in water (>100 mg/mL), dichloromethane, and methanol.
Physical Form Typically a powder or crystalline solid.

Operational Plan: Safe Handling Procedures

A multi-layered approach to safety, incorporating engineering controls, personal protective equipment, and strict hygiene practices, is mandatory when working with this compound.

Engineering Controls

Engineering controls are the primary line of defense to minimize exposure.

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

  • Containment: For procedures with a high risk of aerosol generation, such as sonication or vortexing, the use of a glove box or other closed system is recommended.

Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves tested for use with chemotherapy drugs.Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and airborne particles.
Body Protection A disposable, cuffed gown that is resistant to permeability by hazardous drugs.Prevents contamination of personal clothing and skin.
Respiratory Protection For handling powders outside of a certified fume hood or during a spill, a NIOSH-approved respirator with a P100 filter is required.Protects against inhalation of fine particles.
Hygiene Practices
  • Wash hands thoroughly with soap and water before and after handling this compound, and after removing gloves.

  • Do not eat, drink, or apply cosmetics in the laboratory where this compound is handled.

  • Remove all PPE before leaving the laboratory.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble described above, including respiratory protection.

  • Contain the Spill:

    • For Powders: Gently cover the spill with absorbent pads dampened with water to avoid creating dust.

    • For Liquids: Surround the spill with absorbent material to prevent it from spreading.

  • Clean the Spill:

    • Working from the outside in, carefully absorb the spill.

    • Use a scoop and scraper to collect the absorbed material and place it into a labeled, sealed waste container.

  • Decontaminate the Area:

    • Clean the spill area with a detergent solution, followed by a rinse with water.

    • For potent compounds, a deactivating agent may be necessary. Consult with your institution's safety office for appropriate deactivating solutions for benzodiazepines.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous pharmaceutical waste.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Contaminated PPE, absorbent materials, and empty vials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous pharmaceutical waste.

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the institution's Environmental Health and Safety (EHS) department prior to beginning any work with this compound. These protocols should incorporate the safety measures outlined in this guide.

Visual Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Review_SDS_and_Protocols Review Safety Data Sheet & Protocols Don_PPE Don Appropriate PPE Review_SDS_and_Protocols->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_and_Prepare Weigh and Prepare Solutions Prepare_Work_Area->Weigh_and_Prepare Conduct_Experiment Conduct Experiment Weigh_and_Prepare->Conduct_Experiment Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Conduct_Experiment->Segregate_Waste Evacuate_and_Secure Evacuate and Secure Area Conduct_Experiment->Evacuate_and_Secure If Spill Occurs Decontaminate_Surfaces Decontaminate Work Surfaces Segregate_Waste->Decontaminate_Surfaces Doff_PPE Doff and Dispose of PPE Decontaminate_Surfaces->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Don_Spill_PPE Don Spill Response PPE Evacuate_and_Secure->Don_Spill_PPE Contain_and_Clean Contain and Clean Spill Don_Spill_PPE->Contain_and_Clean Dispose_Spill_Waste Dispose of Spill Waste Contain_and_Clean->Dispose_Spill_Waste

Caption: Logical workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.